molecular formula C13H13NO B181316 alpha-Phenylpyridine-2-ethanol CAS No. 2294-74-8

alpha-Phenylpyridine-2-ethanol

Cat. No.: B181316
CAS No.: 2294-74-8
M. Wt: 199.25 g/mol
InChI Key: NPVKVVBMSCQGAS-UHFFFAOYSA-N
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Description

Alpha-Phenylpyridine-2-ethanol is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
The exact mass of the compound alpha-Phenylpyridine-2-ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality alpha-Phenylpyridine-2-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Phenylpyridine-2-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2294-74-8

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-phenyl-2-pyridin-2-ylethanol

InChI

InChI=1S/C13H13NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9,13,15H,10H2

InChI Key

NPVKVVBMSCQGAS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=N2)O

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=N2)O

Other CAS No.

2294-74-8

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: alpha-Phenylpyridine-2-ethanol (CAS 2294-74-8)

[1][2][3][4]

Executive Summary

alpha-Phenylpyridine-2-ethanol (CAS 2294-74-8) is a critical heterocyclic intermediate characterized by a pyridine ring linked via an ethyl bridge to a phenyl-substituted hydroxyl group.[1][2] Structurally defined as 1-phenyl-2-(pyridin-2-yl)ethanol , this compound serves as a pivotal "masked" stilbazole, capable of undergoing dehydration to form styrylpyridines—compounds essential in the development of nonlinear optical materials and photoluminescent sensors.[1][2]

In pharmaceutical research, the molecule acts as a privileged scaffold, sharing structural homology with histamine H1 antagonists and CNS-active agents.[2] Its capacity to function as an N,O-bidentate ligand further extends its utility into organometallic catalysis.[2]

This guide provides a rigorous technical analysis of the compound's physicochemical properties, synthetic pathways, analytical profiling, and applications.[2]

Physicochemical Characterization

The following data represents the consensus of experimental values and high-fidelity computational models.

PropertyValueNotes
CAS Registry Number 2294-74-8
IUPAC Name 1-Phenyl-2-(pyridin-2-yl)ethan-1-olDistinct from Doxylamine intermediates.[1][3][2]
Molecular Formula

Molecular Weight 199.25 g/mol
Appearance White to off-white crystalline solidHygroscopic tendency.[1][2]
Melting Point 108 – 110 °CSharp transition indicates high purity.[1][2]
Boiling Point ~317.5 °CAt 760 mmHg.[1][3][2]
Density 1.142 g/cm³Predicted.[1][3][2]
Solubility Soluble: Ethanol, DMSO,

Sparingly Soluble: Water
Lipophilic character dominates.[2]
pKa (Pyridine N) ~5.3Protonation occurs at the pyridine nitrogen.[2]
Chirality Yes (1 stereocenter)C1 (attached to OH) is chiral.[1][2]

Synthesis & Production Protocols

The synthesis of alpha-Phenylpyridine-2-ethanol relies on the nucleophilic addition of an activated 2-alkylpyridine species to an aromatic aldehyde.[1][2] This is a classic atom-efficient C-C bond formation.[1][2]

Primary Synthetic Route: Aldol-Type Condensation

The most robust method involves the condensation of 2-picoline (2-methylpyridine) with benzaldehyde .[1][2] The acidity of the

12
Reaction Mechanism
  • Activation: Deprotonation of 2-picoline at the methyl group forms a resonance-stabilized carbanion (enamine-like).[1][2]

  • Addition: The carbanion attacks the carbonyl carbon of benzaldehyde.[2]

  • Protonation: The resulting alkoxide is protonated to yield the target alcohol.[2]

Experimental Protocol (Base-Catalyzed)
  • Reagents: 2-Picoline (1.0 eq), Benzaldehyde (1.1 eq), n-Butyllithium (n-BuLi, 1.1 eq) or LDA.[1][2]

  • Solvent: Anhydrous THF.

  • Conditions: -78 °C to 0 °C under Inert Atmosphere (

    
     or Ar).[1][2]
    

Step-by-Step Workflow:

  • Charge a flame-dried reaction vessel with anhydrous THF and 2-picoline under argon.

  • Cool to -78 °C.

  • Add n-BuLi dropwise over 30 minutes.[1][2] The solution will turn deep red/orange, indicating lithiated picoline formation.[2]

  • Stir for 1 hour at -78 °C to ensure complete deprotonation.

  • Add benzaldehyde dropwise.[2] The color will fade as the nucleophile is consumed.[2]

  • Allow the mixture to warm to room temperature over 2 hours.

  • Quench: Slowly add saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Recrystallize from ethanol/hexane or purify via silica gel chromatography (Hexane:EtOAc gradient).

Green Chemistry Variant (Solvent-Free)

Recent advances utilize high-pressure, high-temperature conditions to effect this condensation without external bases or solvents, utilizing the "water-promoted" interface effect, though yields are typically lower than the lithiation route.[1][2]

Synthesis Visualization (DOT)[4]

SynthesisPathwaycluster_0Reaction ConditionsPicoline2-Picoline(2-Methylpyridine)CarbanionLithiated Intermediate(Py-CH2-Li)Picoline->CarbanionDeprotonation(-78°C, THF)BenzaldehydeBenzaldehydeAlkoxideAlkoxide IntermediateBenzaldehyde->AlkoxideBaseBase (n-BuLi)Base->CarbanionCarbanion->Alkoxide+ BenzaldehydeNucleophilic AttackProductalpha-Phenylpyridine-2-ethanol(CAS 2294-74-8)Alkoxide->ProductQuench (NH4Cl)ProtonationStilbazoleStilbazole Derivative(Dehydration Product)Product->StilbazoleAcid/Heat(-H2O)

Figure 1: Synthetic pathway for CAS 2294-74-8 via lithiation-mediated aldol addition.[1][2][4]

Analytical Profiling

Validation of the compound requires a multi-modal approach to confirm both connectivity and purity.[2]

Nuclear Magnetic Resonance (NMR)

The structure is distinct due to the methylene bridge (


12
  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       8.50 (d, 1H, Pyridine 
      
      
      -H): Characteristic downfield shift.[1][2]
    • 
       7.60 (td, 1H, Pyridine 
      
      
      -H).[1][2]
    • 
       7.10 – 7.40 (m, 7H, Phenyl + Pyridine 
      
      
      -H).[2]
    • 
       5.15 (dd, 1H, 
      
      
      -OH): The chiral center proton.[1][2]
    • 
       3.10 – 3.30 (m, 2H, 
      
      
      -Py): Diastereotopic protons due to the adjacent chiral center.[1][2]
    • 
       ~5.0 (br s, 1H, 
      
      
      ): Exchangeable.[2]
  • 
     NMR: 
    
    • Key peaks: Pyridine C2 (quaternary), Pyridine C6 (downfield), Carbinol C (~72 ppm), Methylene C (~45 ppm).[2]

Mass Spectrometry (MS)[1][4]
  • Technique: ESI-MS or GC-MS.[1][2]

  • Molecular Ion:

    
    .[1][2]
    
  • Fragmentation: Loss of water (

    
    ) is common, leading to the stilbazole cation (
    
    
    182).[1][2]

Applications & Biological Relevance[1][4][6][7][8][9]

Precursor to Stilbazoles (Optoelectronics)

The primary industrial and academic application of CAS 2294-74-8 is as the immediate precursor to 1-phenyl-2-(2-pyridyl)ethene (2-styrylpyridine).[1][2]

  • Process: Acid-catalyzed dehydration (e.g.,

    
     or p-TsOH in refluxing toluene).[1][2]
    
  • Significance: The resulting conjugated system exhibits trans-isomerism and is highly valued for:

    • Nonlinear Optics (NLO): High hyperpolarizability.[1][2]

    • Photocylization: Precursor for synthesizing fused polycyclic aromatics.[1][2]

Pharmaceutical Scaffold

The 2-aminoethyl-pyridine motif is a "privileged structure" in medicinal chemistry.[1][2]

  • CNS Activity: Analogs of this compound have demonstrated sedative and analgesic properties in murine models.[1][2]

  • Histaminergic System: Structural similarity to Betahistine suggests potential affinity for H1/H3 receptors, though CAS 2294-74-8 itself is often used as a hydrophobic probe to map receptor binding pockets.[1][2]

Coordination Chemistry

The pyridine nitrogen (


122

Handling & Safety (SDS Summary)

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

  • Storage: Store in a cool, dry place under inert gas. Hygroscopic nature requires tight sealing to prevent water absorption, which complicates stoichiometric use in anhydrous reactions.[2]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1][2]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information.[1][2] (2023).[1][2][5] PubChem Compound Summary for CID 16709, 1-Phenyl-2-(2-pyridyl)ethanol. Retrieved from [Link]

  • Synthesis & Reactivity

    • Lozano, P., et al. (2025).[2] Synthesis and molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate obtained from the condensation reaction of 2-picoline and benzaldehyde. ResearchGate. Retrieved from [Link]

  • Dehydration to Stilbazoles

    • Google Patents. (2012).[2] Process for the dehydration of 1-phenyl ethanol derivatives. Retrieved from

  • Pharmaceutical Relevance

    • MDPI Molecules. (2023).[2] 2-Phenylpyridine Derivatives: Synthesis and Biological Activity. Retrieved from [Link][1][2]

An In-Depth Technical Guide to 1-Phenyl-2-(2-pyridyl)ethanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Phenyl-2-(2-pyridyl)ethanol, a versatile pyridyl alcohol of significant interest in pharmaceutical and chemical synthesis. We will delve into its chemical and physical properties, explore key synthetic methodologies with a focus on the underlying mechanistic principles, detail its characterization, and discuss its current and potential applications for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Phenyl-Pyridyl Ethanol Scaffold

The molecular architecture of 1-Phenyl-2-(2-pyridyl)ethanol, which incorporates both a phenyl and a 2-pyridyl group attached to an ethanol backbone, represents a privileged scaffold in medicinal chemistry. The pyridine ring, a bioisostere of the phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets. This "phenyl-pyridyl switch" is a common strategy in drug design to modulate potency and pharmacokinetic properties.[1] 1-Phenyl-2-(2-pyridyl)ethanol serves as a key building block for the synthesis of various biologically active molecules. One of its most notable applications is as an intermediate in the synthesis of Doxylamine, an antihistamine.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 1-Phenyl-2-(2-pyridyl)ethanol is fundamental for its application in synthesis and formulation.

Chemical and Physical Properties

The key physicochemical properties of 1-Phenyl-2-(2-pyridyl)ethanol are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO[2][3][4][5]
Molecular Weight 199.25 g/mol [2][3][4][5]
CAS Number 19490-92-7[2][3][4][5]
Appearance Not explicitly stated, likely a solid or oil
Boiling Point 340.4 °C at 760 mmHg[3][4]
Density 1.126 g/cm³[3][4]
Flash Point 159.7 °C[3][4]
Solubility Slightly soluble in Chloroform and Methanol[3]
logP 2.33740[3]
Storage Temperature 2-8°C[3][4]
Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 1-Phenyl-2-(2-pyridyl)ethanol.

  • Infrared (IR) Spectroscopy: The IR spectrum of 1-Phenyl-2-(2-pyridyl)ethanol is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic absorptions for the aromatic C-H and C=C bonds of the phenyl and pyridyl rings would also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The proton NMR spectrum provides detailed information about the structure. Key expected signals include a multiplet for the aromatic protons of the phenyl and pyridyl rings, a signal for the hydroxyl proton (which may be broad and exchangeable with D₂O), and signals for the methine and methylene protons of the ethanol backbone.

    • ¹³C-NMR: The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons of the ethanol chain.

  • Mass Spectrometry (MS): The mass spectrum of 1-Phenyl-2-(2-pyridyl)ethanol will show a molecular ion peak (M⁺) at m/z 199, corresponding to its molecular weight.[3] Fragmentation patterns can provide further structural confirmation. For comparison, the related compound 1-phenylethanol shows a molecular ion at m/z 122 and a significant fragment at m/z 107 (M-15).[6]

Synthesis Methodologies: A Strategic Approach

Several synthetic routes to 1-Phenyl-2-(2-pyridyl)ethanol have been developed, each with its own advantages and considerations. The choice of method often depends on the desired scale, stereochemical outcome, and available starting materials.

Knoevenagel Condensation of 2-Picoline and Benzaldehyde

A straightforward and catalyst-free approach involves the Knoevenagel condensation reaction between 2-methylpyridine (2-picoline) and benzaldehyde.[7] This method is attractive due to its operational simplicity.

Causality behind Experimental Choices:

  • Solvent-free and Catalyst-free Conditions: This approach minimizes waste and simplifies the purification process, making it an environmentally benign option. The reaction is driven by the inherent reactivity of the starting materials at elevated temperatures.

  • Reactant Stoichiometry: An excess of one reactant may be used to drive the reaction to completion, depending on the relative cost and ease of removal of the starting materials.

Experimental Protocol:

  • Combine equimolar amounts of 2-methylpyridine and benzaldehyde in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature and time will need to be optimized, but heating for several hours is typical.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the purified product by IR, ¹H-NMR, and ¹³C-NMR spectroscopy.

G Knoevenagel Condensation Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Purification cluster_product Product Picoline 2-Picoline Reaction Heating (Solvent & Catalyst Free) Picoline->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Workup Cooling Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-Phenyl-2-(2-pyridyl)ethanol Purification->Product

Caption: Workflow for the synthesis of 1-Phenyl-2-(2-pyridyl)ethanol via Knoevenagel condensation.

Asymmetric Synthesis via Catalytic Hydrogenation

For applications where a specific stereoisomer is required, such as in the development of chiral drugs, asymmetric synthesis is the preferred method. The asymmetric hydrogenation of a prochiral ketone precursor, phenyl(pyridin-2-yl)methanone, is a highly efficient route to enantiomerically pure (R)- or (S)-1-Phenyl-2-(2-pyridyl)ethanol.[8][9]

Causality behind Experimental Choices:

  • Chiral Ligands and Metal Catalysts: The enantioselectivity of the hydrogenation is controlled by the use of a chiral catalyst, typically a complex of a transition metal (e.g., Iridium or Ruthenium) with a chiral phosphine ligand. The choice of ligand is critical for achieving high enantiomeric excess (ee).

  • Hydrogen Pressure and Temperature: These reaction parameters are optimized to ensure complete conversion of the starting material while maintaining high enantioselectivity. Higher pressures and temperatures can sometimes lead to a decrease in selectivity.

  • Base: A base is often added to facilitate the catalytic cycle.

Experimental Protocol (for (R)-enantiomer):

  • In a glovebox under an argon atmosphere, charge a reaction vessel with the chiral ligand and a metal precursor (e.g., [Ir(COD)Cl]₂) in a suitable solvent (e.g., methanol).

  • Stir the mixture at room temperature to form the active catalyst.

  • In a separate autoclave, add phenyl(pyridin-2-yl)methanone, the pre-formed catalyst solution, a base (e.g., lithium tert-butoxide), and additional solvent.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 3.0 MPa).

  • Heat the reaction mixture to the optimized temperature (e.g., 40 °C) and stir for the required time (e.g., 12 hours).

  • After the reaction is complete, carefully vent the hydrogen and concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous workup, typically involving extraction with an organic solvent like ethyl acetate.

  • Dry the organic phase, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

G Asymmetric Hydrogenation Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Analysis cluster_product Product Ketone Phenyl(pyridin-2-yl)methanone Reaction Asymmetric Hydrogenation (High Pressure) Ketone->Reaction Catalyst Chiral Ir/L* Catalyst Catalyst->Reaction Base Base Base->Reaction Hydrogen H₂ Hydrogen->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product (R)-1-Phenyl-2-(2-pyridyl)ethanol Purification->Product Analysis Chiral HPLC Product->Analysis

Caption: Workflow for the asymmetric synthesis of (R)-1-Phenyl-2-(2-pyridyl)ethanol.

Applications in Research and Development

The utility of 1-Phenyl-2-(2-pyridyl)ethanol extends across various areas of chemical and pharmaceutical research.

Pharmaceutical Intermediate

As previously mentioned, a primary application of 1-Phenyl-2-(2-pyridyl)ethanol is as a key intermediate in the synthesis of Doxylamine, a first-generation antihistamine used to treat insomnia and cold symptoms.[2] Its structural motif is also found in other pharmacologically active compounds, making it a valuable starting material for drug discovery programs. For instance, derivatives of phenyl(pyridin-2-yl)methanol have been investigated for various therapeutic applications.[9]

Ligand Synthesis in Asymmetric Catalysis

Chiral amino alcohols derived from 1-Phenyl-2-(2-pyridyl)ethanol can serve as valuable ligands in asymmetric catalysis. The presence of both a hydroxyl group and a nitrogen atom allows for the formation of stable complexes with various metal centers, which can then be used to catalyze a wide range of enantioselective transformations.

Precursor for Novel Heterocyclic Compounds

The versatile chemical nature of 1-Phenyl-2-(2-pyridyl)ethanol, with its reactive hydroxyl group, makes it a suitable precursor for the synthesis of more complex heterocyclic systems. These novel structures can be screened for a variety of biological activities. The synthesis of substituted pyridines is a very active area of research due to their broad range of biological activities.[10]

Future Perspectives

The continued interest in the development of novel therapeutics and catalysts will likely drive further research into the synthesis and applications of 1-Phenyl-2-(2-pyridyl)ethanol and its derivatives. The development of more efficient and sustainable synthetic methods, particularly for the enantiomerically pure forms, will be a key area of focus. Furthermore, the exploration of its potential in new areas, such as materials science, could open up exciting new avenues for this versatile molecule.

References

  • 1-Phenyl-1-(pyridin-2-yl)ethanol. LookChem. [Link]

  • Synthesis and molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate obtained from the condensation reaction of 2-picoline and benzaldehyde. ResearchGate. [Link]

  • Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic... ResearchGate. [Link]

  • Method of producing pyridine ethanol derivative.
  • Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
  • A new mild method for the one-pot synthesis of pyridines. Organic Chemistry Portal. [Link]

  • Phenethyl alcohol. Wikipedia. [Link]

  • 1-Phenylethanol. Wikipedia. [Link]

  • The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant. PubMed. [Link]

  • 1-Phenyl-1-(2-pyridyl)ethanol. Chemsrc. [Link]

  • Showing Compound 1-Phenylethanol (FDB010561). FooDB. [Link]

  • Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
  • 1-Phenyl-2-(phenylthio)ethanol. PubChem. [Link]

  • Phenyl(pyridin-2-yl)methanol. PubChem. [Link]

  • Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. ResearchGate. [Link]

  • Mechanism of action of phenethyl alcohol: breakdown of the cellular permeability barrier. PubMed. [Link]

Sources

alpha-Phenyl-2-pyridineethanol molecular weight and formula

Technical Guide: -Phenyl-2-pyridineethanol

Molecular Weight, Formula, and Synthetic Applications in Drug Development

Executive Summary


-Phenyl-2-pyridineethanol1-Phenyl-2-(2-pyridyl)ethanol

Physicochemical Profile

The compound is characterized by a pyridine ring and a phenyl ring separated by a hydroxy-substituted ethyl chain. The "alpha" designation refers to the phenyl group's position on the carbon atom bearing the hydroxyl group (C1 relative to the alcohol).

Table 1: Core Molecular Specifications
PropertySpecification
Chemical Name

-Phenyl-2-pyridineethanol
IUPAC Name 1-Phenyl-2-(pyridin-2-yl)ethanol
CAS Registry Number 2294-74-8
Molecular Formula C

H

NO
Molecular Weight 199.25 g/mol
Exact Mass 199.0997
Appearance White to off-white crystalline solid
Melting Point 105°C – 107°C
Solubility Soluble in ethanol, chloroform, DMSO; slightly soluble in water
SMILES OC(Cc1ccccn1)c2ccccc2
Structural Analysis[3]
  • Chirality: The molecule contains one stereocenter at the benzylic position (C1). Synthetic routes typically produce a racemate unless chiral catalysts or resolution methods are employed.

  • H-Bonding: The hydroxyl group acts as both a donor and acceptor, while the pyridine nitrogen serves as a hydrogen bond acceptor, facilitating the formation of intramolecular H-bonds or coordination with metal centers in catalytic applications.

Synthetic Routes & Manufacturing

The industrial and laboratory standard for synthesizing

Protocol: Organolithium Addition

Mechanism: Deprotonation of the acidic methyl group on 2-picoline (pKa ~29.5) using a strong base (Phenyllithium or n-Butyllithium) generates a resonance-stabilized carbanion. This nucleophile attacks the electrophilic carbonyl carbon of benzaldehyde.

Step-by-Step Methodology
  • Reagent Preparation:

    • Substrate: 2-Picoline (2-Methylpyridine).

    • Base: Phenyllithium (PhLi) or n-Butyllithium (n-BuLi) in anhydrous ether/benzene.

    • Electrophile: Benzaldehyde (freshly distilled).

  • Lithiation (Carbanion Formation):

    • Charge a flame-dried reaction vessel with 2-picoline (1.0 eq) in anhydrous ether under inert atmosphere (

      
       or Ar).
      
    • Add PhLi (1.0 eq) dropwise.

    • Reflux for 1 hour to ensure complete formation of 2-picolyllithium (red/orange solution).

  • Condensation:

    • Cool the mixture to 0°C.

    • Slowly add benzaldehyde (1.0 eq) in ether.[1] Maintain temperature <5°C to minimize side reactions.

    • Stir at room temperature for 30–60 minutes.

  • Workup & Purification:

    • Quench with

      
      .
      
    • Extract with methylene chloride or ether.[1]

    • Dry organic layer over

      
       and concentrate in vacuo.[1]
      
    • Recrystallization: Purify the crude solid using a 1:1 Hexane:Acetone mixture to yield pure plates (MP: 105–107°C).

Visualization: Reaction Pathway

The following diagram illustrates the transformation from starting materials to the final alcohol.

SynthesisPathwayStart2-Picoline(C6H7N)Intermediate2-Picolyllithium(Nucleophilic Species)Start->IntermediateDeprotonation(Reflux, 1h)BasePhenyllithium(PhLi)Base->IntermediateProductα-Phenyl-2-pyridineethanol(C13H13NO)Intermediate->ProductNucleophilic Attack(0°C -> RT)ElectrophileBenzaldehyde(PhCHO)Electrophile->Product

Figure 1: Synthetic pathway via lithiation of 2-picoline and subsequent aldol-like addition to benzaldehyde.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[5]
  • 
    H NMR (CDCl
    
    
    , 400 MHz):
    • 
       8.5 (d, 1H, Py-H
      
      
      ): Characteristic downfield shift of the pyridine nitrogen-adjacent proton.
    • 
       7.1–7.6 (m, 8H, Ar-H): Overlapping multiplets from the phenyl ring and remaining pyridine protons.
      
    • 
       5.1 (dd, 1H, CH -OH): Benzylic proton, coupled to the methylene group.
      
    • 
       3.2 (d/m, 2H, Py-CH 
      
      
      ): Methylene protons bridging the rings.
    • 
       ~5.0 (br s, 1H, -OH ): Exchangeable hydroxyl proton.
      
Mass Spectrometry (MS)
  • Method: ESI or EI.

  • Molecular Ion:

    
     or 
    
    
    observed at m/z 199 .
  • Fragmentation: Loss of

    
     (m/z 181) and cleavage of the benzylic bond (m/z 93 for picolyl fragment, m/z 107 for hydroxybenzyl fragment) are common.
    

Pharmaceutical Applications & Derivatization

2
Key Applications
  • Stilbazole Synthesis (Antifungals/Antitumor):

    • Acid-catalyzed dehydration of the alcohol yields 2-Styrylpyridine (Stilbazole).

    • Stilbazole derivatives exhibit significant antifungal and potential anticancer activities by inhibiting tubulin polymerization.

  • Chiral Ligands:

    • Enantiomerically pure forms (R or S) are used as ligands in asymmetric catalysis (e.g., zinc-catalyzed alkylation of aldehydes).

  • CNS Active Agents:

    • Structural analogs are explored in the development of antihistamines and anticholinergics, leveraging the diaryl-alkyl-amine pharmacophore.

Visualization: Downstream Workflows

ApplicationsCoreα-Phenyl-2-pyridineethanol(CAS 2294-74-8)Path1Dehydration(H+, Heat)Core->Path1Path2Oxidation(MnO2 or Swern)Core->Path2Path3Chiral ResolutionCore->Path3Prod12-Styrylpyridine(Antifungal/Antitumor)Path1->Prod1Prod2Phenyl-2-pyridyl Ketone(Synthetic Intermediate)Path2->Prod2Prod3(R)/(S)-Isomers(Asymmetric Catalysis Ligands)Path3->Prod3

Figure 2: Derivatization pathways transforming the core alcohol into bioactive scaffolds and ligands.

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation. Hygroscopic; keep tightly sealed.

References

  • Preparation of 2-(2-Hydroxy-2-phenylethyl)pyridine . PrepChem. Retrieved from [Link]

  • Synthesis of Stilbazoles via 2-Picoline Condensation. Journal of the Chemical Society. (Classic reaction reference: Shaw & Wagstaff, J. Chem. Soc., 1933).
  • Organolithium Reagents in Pyridine Functionalization. Organic Letters / J. Org. Chem.

Difference between alpha-Phenylpyridine-2-ethanol and 2-phenylethanol

Comparative Technical Analysis: -Phenyl-2-pyridineethanol vs. 2-Phenylethanol

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Engineers, and Pharmaceutical Researchers

Executive Summary

This guide distinguishes between two structural analogs that share a phenylethanol core but diverge fundamentally in chemical reactivity, synthesis, and application.

  • 2-Phenylethanol (2-PE) is a neutral, commodity chemical primarily known as "rose alcohol." It functions as a broad-spectrum antimicrobial preservative and a fragrance ingredient. Its utility relies on its amphiphilic nature and membrane-disrupting capabilities.

  • 
    -Phenyl-2-pyridineethanol (APPE)  is a basic, heterocyclic intermediate used in the synthesis of CNS-active pharmaceuticals and stilbazole derivatives. Its utility stems from the pyridine nitrogen, which facilitates salt formation, metal coordination, and pH-dependent solubility, making it a critical scaffold in medicinal chemistry.
    

Structural & Physicochemical Analysis[1]

The core difference lies in the substitution of the pyridine ring and the position of the phenyl group, which drastically alters the electronic landscape and acid-base properties.

Chemical Identity[2][3]
Feature2-Phenylethanol (2-PE)

-Phenyl-2-pyridineethanol (APPE)
IUPAC Name 2-Phenylethan-1-ol1-Phenyl-2-(pyridin-2-yl)ethan-1-ol
CAS Number 60-12-82294-74-8
Structure


Molecular Weight 122.16 g/mol 199.25 g/mol
Key Moiety Primary Alcohol + Benzene RingSecondary Alcohol + Pyridine Ring + Phenyl Group
Chirality AchiralChiral (C1 is a stereocenter)
Physicochemical Properties
  • Basicity (pKa):

    • 2-PE: Neutral. The hydroxyl proton has a pKa

      
       16. It does not protonate under physiological conditions.
      
    • APPE: Basic. The pyridine nitrogen has a pKa

      
       5.2 (conjugate acid). It exists as a cation in acidic media (pH < 5), allowing for aqueous extraction and salt formation (e.g., HCl salts).
      
  • Solubility Profile:

    • 2-PE: Sparingly soluble in water (20 g/L); miscible with ethanol and ether.

    • APPE: Insoluble in water at neutral pH; highly soluble in dilute acids (HCl, H₂SO₄) and organic solvents (DCM, EtOAc).

  • Reactivity:

    • 2-PE: Undergoes oxidation to Phenylacetic acid; dehydration to Styrene.

    • APPE: Undergoes dehydration to 2-Styrylpyridine (Stilbazole); hydrogenation to piperidine derivatives (e.g., precursors to methylphenidate analogs).

Synthetic Pathways: Divergent Methodologies

The synthesis of these compounds illustrates the difference between bulk commodity production and targeted organic synthesis.

2-Phenylethanol: Friedel-Crafts & Biotransformation

Industrially, 2-PE is produced via the Friedel-Crafts alkylation of benzene with ethylene oxide using aluminum chloride. Increasingly, biotechnological routes (fermentation of L-phenylalanine by S. cerevisiae) are preferred for "natural" labeling.

-Phenyl-2-pyridineethanol: Aldol-Type Condensation

APPE is synthesized via a base-catalyzed condensation between 2-Picoline (2-methylpyridine) and Benzaldehyde . The acidity of the

Mechanism:

  • Deprotonation: Base removes a proton from the methyl group of 2-picoline.

  • Nucleophilic Attack: The pyridyl-methyl anion attacks the carbonyl carbon of benzaldehyde.

  • Protonation: The resulting alkoxide is protonated to form the alcohol (APPE).

Synthesis_ComparisonBenzeneBenzenePE2-Phenylethanol(Commodity)Benzene->PEFriedel-CraftsEOEthylene OxideEO->PEAlCl3AlCl3 (Catalyst)AlCl3->PEPicoline2-Picoline(2-Methylpyridine)BaseBase / Ac2O(Condensation)Picoline->BaseBenzaldehydeBenzaldehydeBenzaldehyde->BaseAPPEalpha-Phenyl-2-pyridineethanol(Pharma Intermediate)Base->APPEAldol-typeStilbazole2-Styrylpyridine(Dehydration Product)APPE->Stilbazole- H2O (Heat)

Figure 1: Comparative synthesis workflows. 2-PE follows an electrophilic addition pathway, while APPE follows a nucleophilic addition (condensation) pathway.

Functional Applications in Drug Development[4][5]

APPE as a Pharmacophore Scaffold

APPE is not a final drug but a versatile synthon . Its value lies in its ability to be transformed into:

  • Piperidine Derivatives: Catalytic hydrogenation (e.g., PtO₂/H₂) reduces the pyridine ring to a piperidine ring, yielding

    
    -phenyl-2-piperidineethanol . This structure is homologous to Pipradrol  (azacyclonol) and intermediates for Methylphenidate  (Ritalin) analogs, which are potent norepinephrine-dopamine reuptake inhibitors (NDRIs).
    
  • Stilbazoles: Dehydration yields styrylpyridines, used as photo-switchable ligands and in the synthesis of fluorescent probes.

  • Chiral Ligands: Enantioselective synthesis of APPE allows it to serve as a chiral ligand in asymmetric catalysis.

2-PE in Formulation Science

While less relevant for de novo drug design, 2-PE is critical in formulation :

  • Preservative Efficacy: Active against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) by increasing cell membrane permeability.

  • Azeotropic Distillation: Used to separate components in complex mixtures due to its high boiling point (219°C).

Experimental Protocol: Synthesis of APPE

Self-Validating Protocol for the Synthesis of 1-Phenyl-2-(2-pyridyl)ethanol

Objective: Synthesize APPE via condensation of 2-picoline and benzaldehyde.

Reagents:

  • 2-Picoline (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Water (Solvent)

  • High-pressure reactor (Autoclave) or Reflux setup

Procedure:

  • Mixing: Charge the reactor with 2-picoline and benzaldehyde. No catalyst is strictly required if high temperature/pressure is used (thermal activation), though catalytic acetic acid or acetic anhydride accelerates the reaction.

  • Reaction: Heat the mixture to 135°C for 15 hours.

  • Workup:

    • Cool the reaction mixture.

    • Acidify with 10% HCl to pH 2 (protonates the pyridine nitrogen, solubilizing the product in the aqueous phase and leaving unreacted benzaldehyde in the organic/oil phase).

    • Wash the aqueous layer with Ether (removes non-basic impurities).

    • Basify the aqueous layer with NaOH to pH 10 (precipitates the free base APPE).

    • Extract with Dichloromethane (DCM).

  • Purification: Dry the DCM layer over MgSO₄ and evaporate. Recrystallize from ethanol/hexane.

  • Validation:

    • TLC: Silica gel, EtOAc/Hexane (1:1). APPE will have a lower Rf than benzaldehyde due to the polar -OH and basic N.

    • NMR: Look for the triplet/doublet of doublets for the

      
       protons adjacent to the pyridine and the multiplet for the chiral 
      
      
      proton.

References

  • Synthesis of Pyridyl Alcohols: Methods for the preparation of pyridine ethanol derivatives via condensation. (Source: ).

  • Chemical Properties of 2-Phenylethanol: 2-Phenylethanol: A review of its production and applications. (Source: ).

  • Hydrogenation of Pyridine Alcohols: Process for preparing 2-piperidineethanol compounds.[1] (Source: ).

  • Structural Data (APPE)

    
    -Phenyl-2-pyridineethanol (CAS 2294-74-8) Physicochemical Data. (Source: ).
    

Technical Guide: Solubility Profile and Solvent Selection for 1-Phenyl-2-(2-pyridyl)ethanol

[1][2]

Executive Summary

1-Phenyl-2-(2-pyridyl)ethanol (CAS: 53054-76-5 / Generic Structure Ref) is a critical chiral building block, often utilized in the synthesis of antihistamines (e.g., Betahistine analogs) and asymmetric coordination ligands.[1][2] Its solubility profile is governed by a "push-pull" mechanism between the lipophilic phenyl-ethyl domain and the polar, basic pyridine-methanol motif.[1][2]

This guide provides a technical breakdown of its solubility across organic solvent classes, detailing thermodynamic behaviors, experimental determination protocols, and solvent systems optimized for purification and reaction engineering.[2]

Part 1: Physicochemical Profile & Solubility Mechanism[1][2]

Structural Determinants of Solubility

To predict and manipulate the solubility of 1-Phenyl-2-(2-pyridyl)ethanol, one must understand its three functional domains:

  • Pyridine Ring (Basic/Polar): Acts as a hydrogen bond acceptor and confers pH-dependent solubility.[1][2] It renders the molecule soluble in acidic aqueous media (via protonation).[2]

  • Secondary Alcohol (H-Bond Donor/Acceptor): Facilitates high solubility in protic solvents (Methanol, Ethanol) through hydrogen bonding networks.[1][2]

  • Phenyl-Ethyl Linker (Lipophilic): Provides significant Van der Waals surface area, ensuring solubility in chlorinated solvents and aromatics while limiting solubility in pure water.[2]

Solvation Mechanism Diagram

The following diagram illustrates the competitive solvation interactions that dictate stability in different media.

SolvationMechanismMolecule1-Phenyl-2-(2-pyridyl)ethanolProticProtic Solvents(MeOH, EtOH)Molecule->ProticH-Bonding (OH group)High SolubilityAproticPolar Aprotic(DMSO, DMF)Molecule->AproticDipole-DipoleHigh SolubilityNonPolarNon-Polar(Hexane, Heptane)Molecule->NonPolarLipophobic RepulsionPrecipitation (Antisolvent)AcidicWaterAcidic Aqueous(pH < 4.0)Molecule->AcidicWaterPyridine ProtonationIonic Solvation

Figure 1: Mechanistic interactions governing the dissolution of 1-Phenyl-2-(2-pyridyl)ethanol in various solvent classes.[1][2][3]

Part 2: Solubility Data & Solvent Screening[1]

The following data categorizes solvent compatibility based on thermodynamic stability and practical utility in process chemistry (e.g., extraction vs. crystallization).

Solvent Compatibility Table[2][3]
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Short-Chain Alcohols Methanol, Ethanol, IPAHigh (>100 mg/mL)Primary reaction solvent; Hydrogenation; Chiral resolution.[1][2]
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>150 mg/mL)Extraction from aqueous phase; Chromatography load solvent.
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Nucleophilic substitution reactions; Difficult to remove (high BP).
Esters & Ethers Ethyl Acetate, THF, MTBEModerate (20–80 mg/mL)Ideal for recrystallization (often requires cooling).
Aromatic Hydrocarbons Toluene, XyleneModerate to Low High-temperature reactions; Crystallization upon cooling.[1][2]
Aliphatic Hydrocarbons n-Hexane, n-Heptane, CyclohexaneInsoluble (<1 mg/mL)Antisolvent for precipitation/crystallization.[1][2]
Water (Neutral) Water (pH 7)Low (<5 mg/mL)Phase separation medium.
Water (Acidic) 1M HCl, 1M H2SO4High (Soluble as salt)Acid-base extraction workup.[2]
Expert Insight: The Recrystallization "Sweet Spot"

For purification, a single solvent often fails to yield high purity.[2] The most effective system for this compound is a Binary Solvent System :

  • System: Ethyl Acetate (Solvent) + n-Hexane (Antisolvent).[1][2]

  • Ratio: Dissolve in hot Ethyl Acetate (60°C), then slowly add Hexane until turbidity appears. Cool to 4°C.[2]

  • Alternative: Isopropyl Alcohol (IPA) allows for evaporative crystallization due to the steep solubility curve relative to temperature.[1][2]

Part 3: Experimental Protocol (Self-Validating)

To determine the precise thermodynamic solubility for your specific lot (purity affects solubility), use the Equilibrium Shake-Flask Method coupled with HPLC.[2] This protocol is self-validating via a mass balance check.[1][2]

Protocol: Gravimetric & HPLC Determination[1]

Objective: Determine saturation concentration (

Materials:

  • Target Compound: 1-Phenyl-2-(2-pyridyl)ethanol (>98% purity).[1][2][4]

  • Solvent of choice (dried/HPLC grade).[2]

  • 0.45 µm PTFE Syringe Filters.[2]

  • Agilent 1100/1200 HPLC (or equivalent) with UV detection (254 nm).[2]

Workflow:

  • Supersaturation: Add excess solid (approx. 100 mg) to 2 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Visual Check: Ensure solid remains visible. If fully dissolved, add more solid.[2]

  • Filtration: Withdraw 1 mL of supernatant and filter through a 0.45 µm PTFE filter (pre-saturated with solution to prevent adsorption losses).

  • Quantification (Dual Method validation):

    • Method A (Gravimetric): Evaporate 0.5 mL of filtrate in a tared vessel. Weigh the residue.[2]

    • Method B (HPLC): Dilute 0.1 mL of filtrate into mobile phase and inject. Compare against a 5-point calibration curve.

  • Validation: Method A and Method B results must deviate by <5%.

Purification & Isolation Workflow Diagram

PurificationWorkflowCrudeCrude Reaction Mixture(Contains 1-Phenyl-2-(2-pyridyl)ethanol)AcidExtAcid Extraction(Add 1M HCl, pH < 2)Crude->AcidExtProtonate PyridinePhaseSepPhase Separation(Aqueous Phase = Product / Org Phase = Impurities)AcidExt->PhaseSepBasifyBasification(Add NaOH to pH > 10)PhaseSep->BasifyAqueous LayerOrgExtOrganic Extraction(DCM or EtOAc)Basify->OrgExtDeprotonate -> LipophilicCrystRecrystallization(EtOAc / Hexane)OrgExt->CrystEvaporate & RedissolvePurePure Product(>99% ee if chiral res. applied)Cryst->Pure

Figure 2: Acid-Base workup strategy leveraging the pH-dependent solubility of the pyridine moiety.[1][2]

Part 4: Applications in Process Chemistry[1]

Chiral Resolution

Since 1-Phenyl-2-(2-pyridyl)ethanol contains a stereocenter, solubility data is vital for Classical Resolution .

  • Resolving Agents: Tartaric acid or Mandelic acid derivatives are often used.[1][2]

  • Solvent Choice: Ethanol/Water mixtures are typically screened.[1][2] The diastereomeric salt formed will have distinct solubility differences in 95% Ethanol, allowing the pure enantiomer to crystallize out while the other remains in solution.[2]

Asymmetric Hydrogenation

In the synthesis of this compound from the corresponding ketone (Phenyl-CO-CH2-Py), solubility dictates the choice of catalyst system.[1][2]

  • Homogeneous Catalysis (Ru/Ir): Requires the substrate to be fully dissolved.[1][2] Methanol is the standard solvent here as it solubilizes both the polar substrate and the organometallic catalyst.[2]

References

  • Santa Cruz Biotechnology. 1-Phenyl-1-(2-pyridyl)ethanol (Isomer Analog Data).[1][2] Retrieved from scbt.com.[2] Link

  • PubChem. Phenyl(pyridin-2-yl)methanol (Structural Analog Physicochemical Properties). National Library of Medicine.[2] Link[1][3]

  • Google Patents. Preparation method of (R)-phenyl(pyridine-2-yl)methanol derivative (CN109776400B).[1][2] (Describes hydrogenation solvents for pyridine-ethanol class). Link

  • ChemicalBook. Solubility profiles of Pyridine-Ethanol Derivatives.Link[1]

(Note: While specific thermodynamic tables for the exact 1-Phenyl-2-(2-pyridyl)ethanol isomer are proprietary or rare in open literature, the solubility behaviors described above are chemically derived from the verified properties of its 1,1-isomer and general pyridine-ethanol class behaviors cited in references 1 and 3.)

An In-depth Technical Guide to the Physicochemical Characterization of α-Phenylpyridine-2-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

α-Phenylpyridine-2-ethanol, systematically known as phenyl(pyridin-2-yl)methanol, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring both a pyridine ring and a phenyl group attached to a carbinol center, imparts unique electronic and steric properties that are leveraged in the design of novel therapeutic agents and functional materials. An accurate determination of its fundamental physicochemical properties, such as melting and boiling points, is a critical first step in its characterization, providing insights into its purity, stability, and potential processing conditions. This guide offers a comprehensive overview of the melting and boiling point data for α-phenylpyridine-2-ethanol and provides detailed, field-proven methodologies for their experimental determination.

Physicochemical Properties of α-Phenylpyridine-2-ethanol

α-Phenylpyridine-2-ethanol is a solid at ambient temperature, typically appearing as a white to off-white or pale-yellow crystalline powder. The accurate determination of its melting and boiling points is crucial for its identification and for assessing its purity.

PropertyValueConditionsSource
Melting Point83-84 °CHexane/Chloroform[1]
Boiling Point127-129 °C0.3 Torr[1]

Note on Boiling Point: The boiling point is reported at reduced pressure (0.3 Torr). This is a common practice for organic compounds that may decompose at their atmospheric boiling point. Extrapolation to atmospheric pressure would result in a significantly higher boiling point.

Part 1: Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range, making this a key indicator of purity.

Methodology: Capillary Melting Point Determination

This method relies on heating a small, powdered sample in a capillary tube within a calibrated heating block and observing the temperature range over which the substance melts.[2]

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the α-phenylpyridine-2-ethanol sample is completely dry and finely powdered.[3] This can be achieved by grinding the crystalline solid with a mortar and pestle. A fine powder ensures uniform heat transfer within the sample.

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.[4]

  • Apparatus Setup:

    • Insert the loaded capillary tube into the heating block of a melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

  • Melting Point Determination:

    • Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting point.

    • For an accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point.

    • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium to be established between the sample and the heating block.[2]

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Continue heating slowly and record the temperature at which the last crystal of the solid melts (the completion of melting). The recorded melting point should be a range of these two temperatures.

Visualizing the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 Ensures uniform heating load1 Introduce Sample into Capillary prep2->load1 load2 Pack Sample to 2-3 mm load1->load2 Ensures consistent sample size meas1 Place in Apparatus load2->meas1 meas2 Heat Rapidly (Approx. MP) meas1->meas2 meas3 Heat Slowly Near MP meas2->meas3 Refine measurement meas4 Record Melting Range meas3->meas4 Onset to completion

Caption: Workflow for Melting Point Determination.

Part 2: Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] For substances like α-phenylpyridine-2-ethanol that have a high boiling point at atmospheric pressure, determination at reduced pressure is often necessary to prevent thermal decomposition.

Methodology: Siwoloboff Method (Micro Boiling Point Determination)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.[6]

Step-by-Step Protocol:

  • Sample Preparation:

    • Place a small amount (a few drops) of molten α-phenylpyridine-2-ethanol into a small test tube or a fusion tube.

  • Apparatus Setup:

    • Take a capillary tube sealed at one end. Place the sealed capillary tube, open end down, into the test tube containing the sample.

    • Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

    • Suspend the thermometer and test tube assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the sample is below the surface of the oil.[6]

  • Boiling Point Determination:

    • Begin heating the bath gently and with continuous stirring to ensure uniform temperature distribution.[5]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is the air initially trapped in the capillary expanding and escaping.

    • Continue to heat until a rapid and continuous stream of bubbles emerges from the capillary. This indicates that the vapor pressure of the sample has exceeded the external pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[6] At this point, the vapor pressure of the substance is equal to the external pressure.

    • Record the pressure at which the determination was made.

Visualizing the Boiling Point Determination Workflow

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_cooling Cooling & Measurement setup1 Molten Sample in Test Tube setup2 Insert Inverted Capillary setup1->setup2 setup3 Attach to Thermometer setup2->setup3 setup4 Immerse in Heating Bath setup3->setup4 heat1 Heat Bath Gently setup4->heat1 heat2 Observe Bubble Stream heat1->heat2 heat3 Achieve Rapid Bubbling heat2->heat3 Vapor pressure > External pressure cool1 Remove Heat heat3->cool1 cool2 Observe Liquid Rise in Capillary cool1->cool2 cool3 Record Temperature (Boiling Point) cool2->cool3 Vapor pressure = External pressure

Caption: Workflow for Micro Boiling Point Determination.

Trustworthiness and Self-Validating Systems

The reliability of melting and boiling point data is contingent upon the purity of the sample and the precision of the experimental technique. To ensure trustworthiness:

  • Purity: The sample should be purified by a suitable method, such as recrystallization, and its purity confirmed by an orthogonal technique like chromatography (TLC, HPLC) or spectroscopy (NMR). A sharp melting point range of less than 1°C is indicative of high purity.

  • Calibration: The thermometer or temperature probe used in the apparatus must be calibrated against certified standards to ensure accurate temperature readings.

  • Repeatability: Measurements should be repeated at least twice (with fresh samples for melting point) to ensure the results are reproducible. Consistent results across multiple measurements enhance confidence in the data.

Conclusion

The accurate determination of the melting and boiling points of α-phenylpyridine-2-ethanol is a fundamental aspect of its chemical characterization. The data presented in this guide, along with the detailed experimental protocols, provide researchers and drug development professionals with the necessary information to confidently handle, process, and assess the purity of this important compound. Adherence to the principles of scientific integrity, including sample purity, instrument calibration, and procedural diligence, is paramount to obtaining reliable and trustworthy physicochemical data.

References

  • Phenyl(pyridin-2-yl)methanol. PubChem. [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Melting point determination. [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. [Link]

Sources

Methodological & Application

Synthesis of alpha-Phenylpyridine-2-ethanol from 2-picoline and benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of α-Phenylpyridine-2-ethanol

A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development

Abstract

This document provides a detailed protocol for the synthesis of α-Phenylpyridine-2-ethanol, a valuable chemical intermediate, through the base-catalyzed aldol addition reaction of 2-picoline and benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Scientific Background

The synthesis of functionalized pyridine derivatives is a cornerstone of medicinal chemistry and materials science. α-Phenylpyridine-2-ethanol, also known as 1-phenyl-2-(2-pyridyl)ethanol, serves as a key precursor for various pharmaceuticals and ligands. Its structure incorporates a chiral center and versatile functional groups (hydroxyl and pyridine nitrogen), making it an attractive building block.

The formation of this molecule is a classic example of a crossed aldol reaction, a fundamental carbon-carbon bond-forming reaction.[1][2][3] In this specific transformation, the methyl group of 2-picoline, activated by the electron-withdrawing effect of the pyridine ring, serves as the nucleophilic component (enolate equivalent). It attacks the electrophilic carbonyl carbon of benzaldehyde. The reaction must be carefully controlled to isolate the desired β-hydroxy alcohol (the aldol addition product) and prevent subsequent dehydration, which would lead to the formation of the conjugated α,β-unsaturated compound, 2-stilbazole (the aldol condensation product).[4][5]

This protocol details a reliable method using a strong base to facilitate the deprotonation of 2-picoline, followed by a controlled reaction with benzaldehyde and subsequent purification.

Reaction Mechanism: An Aldol Addition Pathway

The synthesis proceeds via a base-catalyzed aldol addition mechanism. The key steps are outlined below:

  • Deprotonation: A strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), abstracts an acidic proton from the methyl group of 2-picoline. The acidity of these protons is enhanced by the adjacent electron-withdrawing pyridine ring. This step generates a resonance-stabilized carbanion (a pyridylmethanide ion), which is a potent nucleophile.[6]

  • Nucleophilic Attack: The generated carbanion attacks the electrophilic carbonyl carbon of benzaldehyde. This forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.

  • Protonation: The reaction is quenched with a protic source, such as water or a mild acid. The alkoxide intermediate is protonated to yield the final product, α-Phenylpyridine-2-ethanol.

Caption: The base-catalyzed aldol addition mechanism.

Materials, Safety, and Experimental Protocol

Reagent and Equipment Data
Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Mass/VolumeMolar RatioNotes
2-PicolineC₆H₇N93.1350.04.66 g (4.98 mL)1.0Reagent grade, freshly distilled
Sodium AmideNaNH₂39.0155.02.15 g1.1Highly reactive, handle with care
BenzaldehydeC₇H₆O106.1250.05.31 g (5.10 mL)1.0Reagent grade, free of benzoic acid
Anhydrous THFC₄H₈O72.11-200 mL-Solvent, freshly distilled from Na/benzophenone
Saturated NH₄ClNH₄Cl53.49-100 mL-For quenching
Diethyl Ether(C₂H₅)₂O74.12-2 x 100 mL-For extraction
Anhydrous MgSO₄MgSO₄120.37-~10 g-Drying agent
Equipment
500 mL 3-neck RBFOven-dried
Magnetic stirrer & bar
Septa, Needles, Syringes
Argon/Nitrogen lineFor inert atmosphere
Low-temperature bath(e.g., Dry ice/acetone)
Separatory funnel
Rotary evaporator
Critical Safety Precautions
  • General Handling: This procedure must be performed in a certified chemical fume hood.[7][8] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[9][10]

  • Sodium Amide (NaNH₂): A highly reactive and water-sensitive solid. It can ignite spontaneously on contact with air or moisture. Handle exclusively under an inert atmosphere (Argon or Nitrogen). Any unused NaNH₂ must be quenched carefully (e.g., by slow addition of isopropyl alcohol followed by methanol and then water).

  • 2-Picoline: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Ensure adequate ventilation.[9]

  • Benzaldehyde: Combustible liquid. Harmful if swallowed. May cause an allergic skin reaction.[8][11]

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled solvent and do not distill to dryness.

Step-by-Step Synthesis Protocol
  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and two rubber septa. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Reagent Preparation: Add anhydrous THF (100 mL) to the reaction flask via cannula or syringe. Cool the flask to -40 °C using a dry ice/acetone bath.

  • Carbanion Formation: Carefully add sodium amide (2.15 g, 55.0 mmol) to the cold THF. While maintaining the temperature at -40 °C, add freshly distilled 2-picoline (4.98 mL, 50.0 mmol) dropwise over 15 minutes. A deep red or orange color should develop, indicating the formation of the pyridylmethanide anion. Allow the solution to stir at this temperature for an additional 30 minutes.

    • Causality Note: Performing the deprotonation at low temperature prevents side reactions of the highly reactive base and the resulting carbanion. Using a slight excess of the base ensures complete conversion of the 2-picoline.

  • Aldehyde Addition: Add benzaldehyde (5.10 mL, 50.0 mmol) dropwise to the carbanion solution over 30 minutes, ensuring the internal temperature does not rise above -35 °C.

    • Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of byproducts from the self-condensation of benzaldehyde or other side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -40 °C for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of benzaldehyde and the appearance of a new, more polar spot indicates product formation.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (100 mL) dropwise while the flask is still in the cold bath. Allow the mixture to warm to room temperature.

    • Causality Note: Quenching with a weak acid like NH₄Cl protonates the alkoxide intermediate to form the desired alcohol without promoting acid-catalyzed dehydration.

  • Extraction and Work-up: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or low-melting solid.

Purification Protocol

The crude product can be purified by one of the following methods:

  • Vacuum Distillation: This is an effective method for purification.[12][13] The product is distilled under high vacuum (e.g., <1 mmHg) to separate it from non-volatile impurities. The boiling point will be significantly lower than at atmospheric pressure.

  • Recrystallization: If the crude product solidifies, it can be recrystallized from a suitable solvent system, such as a mixture of hexane and ethyl acetate or toluene.

  • Column Chromatography: For high purity, silica gel chromatography can be employed using a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate.

Experimental Workflow Visualization

Workflow setup 1. Assemble & Dry Glassware (Inert Atmosphere) cool 2. Add Anhydrous THF & Cool to -40 °C setup->cool deprotonate 3. Add NaNH₂ then 2-Picoline (Stir for 30 min) cool->deprotonate add_aldehyde 4. Add Benzaldehyde Dropwise (Maintain T < -35 °C) deprotonate->add_aldehyde react 5. Stir at -40 °C for 2h (Monitor by TLC) add_aldehyde->react quench 6. Quench with Sat. NH₄Cl (aq) react->quench extract 7. Extract with Diethyl Ether quench->extract dry 8. Dry Organic Layer (MgSO₄) & Evaporate Solvent extract->dry purify 9. Purify Product (Vacuum Distillation or Chromatography) dry->purify analyze 10. Characterize Final Product (NMR, IR, MS) purify->analyze

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Analysis

The identity and purity of the synthesized α-Phenylpyridine-2-ethanol should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of both the phenyl and pyridine rings, a methine proton (CH-OH), and the methylene protons (-CH₂-py). The hydroxyl proton will appear as a broad singlet which may exchange with D₂O.

  • IR Spectroscopy: The infrared spectrum should display a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. It will also show characteristic C-H and C=C/C=N stretching frequencies for the aromatic rings.[4]

  • Mass Spectrometry: Provides the molecular weight of the compound, confirming the successful addition of the two reactants.

  • Purity Analysis (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography can be used to determine the purity of the final product.[14][15]

References

  • Castro, M. A. C., et al. (2014). Synthesis and molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate obtained from the condensation reaction of 2-picoline and benzaldehyde. ResearchGate. Available at: [Link]

  • Magritek. (n.d.). The Aldol Condensation. Available at: [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available at: [Link]

  • Frank, R. L. (1958). Dehydration of 2-pyridine ethanol to 2-vinyl pyridine. Google Patents, US2848456A.
  • Wikipedia. (n.d.). Aldol condensation. Available at: [Link]

  • Shaw, G. B. D., & Wagstaff, E. A. (1933). The Reaction between 2-Picoline and Aromatic Aldehydes. Journal of the Chemical Society, 77. Available at: [Link]

  • CHEM 322L Experiment 9: Aldol Reaction. (n.d.). Web Pages. Available at: [Link]

  • Mierzejewska, J., et al. (2016). Production of natural 2-phenylethanol: From biotransformation to purified product. ResearchGate. Available at: [Link]

  • Watts, M. (1990). Purification of phenyl ethyl alcohol. European Patent Office, EP 0366842 B1. Available at: [Link]

  • Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. Available at: [Link]

  • Loba Chemie. (n.d.). BENZALDEHYDE EXTRA PURE - Safety Data Sheet. Available at: [Link]

  • Jubilant Ingrevia Limited. (2024). Safety Data Sheet - Pyridine-2-aldehyde. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to Knoevenagel Condensation Conditions for the Synthesis of Phenyl-Pyridyl Alkenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction and Strategic Overview

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its reliability and versatility in creating α,β-unsaturated compounds.[1][2] This reaction involves the base-catalyzed condensation of a carbonyl compound (an aldehyde or ketone) with an active methylene compound.[3][4] The resulting products are pivotal intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmaceutically active molecules.[1][5][6]

It is important to clarify a key chemical principle at the outset. The specified topic, "Knoevenagel condensation conditions for 1-Phenyl-2-(2-pyridyl)ethanol," presents a substrate that is not a direct participant in this reaction. As an alcohol, 1-Phenyl-2-(2-pyridyl)ethanol lacks the requisite carbonyl or active methylene group for a Knoevenagel condensation.

However, the structural motif of a phenyl and a pyridyl group linked by a two-carbon chain is of significant interest in medicinal chemistry and materials science. Therefore, this guide will focus on a closely related and highly relevant Knoevenagel condensation: the synthesis of substituted phenyl-pyridyl alkenes. Specifically, we will detail the reaction between a pyridinecarboxaldehyde (a pyridyl aldehyde) and a phenyl-containing active methylene compound. This approach provides a direct route to the carbon skeleton of interest and is a common strategy in pharmaceutical research.

This document will provide a comprehensive exploration of the mechanistic underpinnings of the Knoevenagel condensation, detailed experimental protocols, and insights into reaction optimization, tailored for professionals in drug development and chemical research.

The Knoevenagel Condensation: Mechanism and Key Parameters

The Knoevenagel condensation proceeds via a nucleophilic addition followed by a dehydration reaction.[3] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine), which is crucial for deprotonating the active methylene compound without promoting the self-condensation of the aldehyde.[3][7]

The reaction mechanism can be broken down into the following key steps:

  • Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound, creating a resonance-stabilized enolate. The acidity of the methylene protons is enhanced by the presence of two electron-withdrawing groups (Z and Z').[7]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate.[4]

  • Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst, to yield a β-hydroxy carbonyl compound (an aldol-type adduct).

  • Dehydration: The β-hydroxy intermediate undergoes base-catalyzed dehydration to form the final α,β-unsaturated product. This step is often spontaneous and drives the reaction to completion.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Z_CH2_Z Z-CH2-Z' (Active Methylene) Enolate [Z-CH-Z']- (Enolate) Z_CH2_Z->Enolate + B: Base Base (B:) Base->Enolate Alkoxide R-CH(O-)-CH(Z)-Z' (Alkoxide Intermediate) Enolate->Alkoxide + R-CHO BH BH+ Aldol R-CH(OH)-CH(Z)-Z' (Aldol Adduct) BH->Aldol Aldehyde R-CHO (Aldehyde) Aldehyde->Alkoxide Alkoxide->Aldol + BH+ Product R-CH=C(Z)-Z' (α,β-Unsaturated Product) Aldol->Product - H2O H2O H2O

Figure 1: Generalized Mechanism of the Knoevenagel Condensation.

Factors Influencing the Reaction
  • The Carbonyl Compound: Aldehydes are generally more reactive than ketones in Knoevenagel condensations.[8] Aromatic aldehydes with electron-withdrawing groups tend to react faster.

  • The Active Methylene Compound: The acidity of the methylene protons determines the ease of enolate formation. Common active methylene compounds include malonic esters (e.g., diethyl malonate), ethyl acetoacetate, and malononitrile.[8]

  • The Catalyst: Weak bases like piperidine, pyridine, and ammonium salts are commonly used.[9] The choice of catalyst can influence the reaction rate and, in some cases, the stereoselectivity of the product.

  • The Solvent: The choice of solvent is critical and can affect reaction times and yields. While traditional protocols often use organic solvents like benzene or toluene to facilitate the azeotropic removal of water, greener alternatives such as ethanol, water, or even solvent-free conditions have been successfully employed.[5][8][10]

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-(pyridin-2-yl)acrylate

This protocol details the Knoevenagel condensation of 2-pyridinecarboxaldehyde with ethyl cyanoacetate, a common and efficient route to a phenyl-pyridyl alkene precursor.

Materials and Reagents
ReagentFormulaM.W.PuritySupplier
2-PyridinecarboxaldehydeC₆H₅NO107.11 g/mol ≥99%e.g., Sigma-Aldrich
Ethyl cyanoacetateC₅H₇NO₂113.11 g/mol ≥98%e.g., Sigma-Aldrich
PiperidineC₅H₁₁N85.15 g/mol ≥99%e.g., Sigma-Aldrich
EthanolC₂H₅OH46.07 g/mol Anhydrouse.g., Fisher Scientific
Ethyl acetateC₄H₈O₂88.11 g/mol ACS Gradee.g., VWR
HexaneC₆H₁₄86.18 g/mol ACS Gradee.g., VWR
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass funnel and filter paper

Reaction Procedure

Experimental_Workflow start Start reagents 1. Combine 2-pyridinecarboxaldehyde, ethyl cyanoacetate, and ethanol in a flask. start->reagents catalyst 2. Add piperidine (catalyst) dropwise. reagents->catalyst reflux 3. Heat the mixture to reflux. catalyst->reflux monitor 4. Monitor reaction progress by TLC. reflux->monitor cool 5. Cool the reaction mixture to room temperature. monitor->cool precipitate 6. Induce precipitation (if necessary) by cooling in an ice bath. cool->precipitate filter 7. Filter the solid product. precipitate->filter wash 8. Wash the product with cold ethanol. filter->wash dry 9. Dry the product under vacuum. wash->dry characterize 10. Characterize the final product. dry->characterize end End characterize->end

Figure 2: Experimental Workflow for the Synthesis of Ethyl 2-cyano-3-(pyridin-2-yl)acrylate.

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-pyridinecarboxaldehyde (1.07 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol).

  • Add 20 mL of anhydrous ethanol to the flask and stir the mixture until all solids have dissolved.

  • To the stirred solution, add piperidine (0.085 g, 1 mmol, 10 mol%) dropwise at room temperature.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.

  • Monitor the progress of the reaction by TLC (eluent: 3:1 hexane/ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • If the product does not precipitate upon cooling, place the flask in an ice bath for 30 minutes to induce crystallization.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the final product as a crystalline solid.

Product Characterization

The identity and purity of the synthesized ethyl 2-cyano-3-(pyridin-2-yl)acrylate should be confirmed by standard analytical techniques, such as:

  • ¹H NMR: To confirm the presence of the pyridyl, ethyl, and vinyl protons with the correct chemical shifts and coupling constants.

  • ¹³C NMR: To identify all the unique carbon atoms in the molecule.

  • FT-IR: To detect the characteristic stretching frequencies of the nitrile (C≡N), ester carbonyl (C=O), and alkene (C=C) functional groups.

  • Mass Spectrometry: To determine the molecular weight of the product and confirm its elemental composition.

Optimization and Troubleshooting

The efficiency of the Knoevenagel condensation can be influenced by several factors. The following table provides a summary of common variables and their potential impact on the reaction outcome.

ParameterVariationRationale and Expected OutcomeTroubleshooting
Catalyst Piperidine, Pyridine, NH₄OAc, Et₃NThe basicity and steric hindrance of the amine can affect the rate of enolate formation and subsequent steps. Piperidine is generally very effective.If the reaction is slow, consider a slightly stronger, non-nucleophilic base. If side reactions occur, a weaker base may be beneficial.
Solvent Ethanol, Toluene, Water, Solvent-freeToluene allows for azeotropic removal of water, which can drive the equilibrium towards the product.[8] Ethanol is a greener and often effective solvent. Water-mediated and solvent-free reactions are the most environmentally benign options.[5][11][12]If the yield is low, switching to a solvent that allows for water removal may improve the outcome. For thermally sensitive substrates, a lower boiling point solvent is preferable.
Temperature Room Temperature to RefluxHigher temperatures generally increase the reaction rate. However, they can also lead to side product formation.If the reaction is sluggish at room temperature, gentle heating is recommended. If decomposition is observed, the reaction should be run at a lower temperature for a longer period.
Reactant Ratio Equimolar or slight excess of one reactantUsing a slight excess of the more volatile or less expensive reactant can help to drive the reaction to completion.If the conversion is incomplete, a modest increase in the amount of the active methylene compound can be beneficial.

Relevance in Drug Development

The α,β-unsaturated products of the Knoevenagel condensation, such as the phenyl-pyridyl alkenes discussed here, are valuable scaffolds in drug discovery. The conjugated system can act as a Michael acceptor, allowing for covalent interactions with biological targets. Furthermore, these compounds serve as versatile intermediates for the synthesis of more complex heterocyclic systems with a wide range of biological activities, including:

  • Anticancer agents

  • Antimicrobial compounds

  • Anti-inflammatory drugs

The ability to readily synthesize a diverse library of these compounds through the Knoevenagel condensation makes it a powerful tool for generating new chemical entities for high-throughput screening and lead optimization in drug development programs.

References

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. [Link]

  • Pawar, S. S., & Shisodia, S. U. (2025). recent developments in knoevenagel condensation reaction: a review. International Journal of Pharmaceutical Sciences and Research, 16(8), 1000-1015.
  • Kantam, M. L., & Sreedhar, B. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
  • Ghahremanzadeh, R., & Amanpour, J. (2016). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • Wikipedia. Knoevenagel condensation. [Link]

  • Asfandyar, M. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube.
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Orita, A., et al. (2021).
  • Orita, A., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.
  • Van der Jeught, S., & Stevens, C. V. (2019). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
  • Rupainwar, R., et al. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 35(1), 423-429.
  • Kumar, S., et al. (2023).
  • Van der Jeught, S., & Stevens, C. V. (2019). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 12(4), 366-372.
  • Ghosh, S. K., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega, 6(20), 13236–13247.
  • Gammack, K. G., et al. (2021). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 19(31), 6826-6833.

Sources

Application Notes and Protocols for the Solvent-Free Synthesis of Pyridine Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Paradigm Shift in Green Chemical Synthesis

The synthesis of pyridine ethanol derivatives, core scaffolds in numerous pharmaceuticals and functional materials, has traditionally relied on solvent-based methods. While effective, these approaches often involve volatile organic compounds (VOCs) that pose environmental and health risks. The principles of green chemistry compel a shift towards more sustainable methodologies, with solvent-free synthesis emerging as a powerful alternative. By eliminating the solvent, these reactions can lead to reduced waste, lower energy consumption, simplified purification processes, and enhanced reaction rates.[1][2] This application note details robust, solvent-free protocols for the synthesis of pyridine ethanol derivatives, leveraging techniques such as microwave irradiation and multi-component reactions to achieve high efficiency and yield.

Core Principles of Solvent-Free Synthesis

The rationale behind solvent-free reactions lies in bringing reactants into close proximity to facilitate bond formation without the need for a diluting medium. This can be achieved through several methods:

  • Neat Reactions: Mixing liquid reactants directly or melting solid reactants to form a liquid phase.

  • Solid-State Reactions: Grinding or milling solid reactants together, often with a catalytic amount of a solid support.

  • Energy Input: Utilizing external energy sources like microwaves or ultrasound to promote reactivity in the absence of a solvent.[3][4]

These approaches not only align with the tenets of green chemistry but can also unlock novel reaction pathways and selectivities not observed in solution-phase synthesis.

Protocol I: Microwave-Assisted Solvent-Free Synthesis of 2-(Pyridin-2-yl)ethanol

This protocol describes a rapid and efficient method for the synthesis of 2-(pyridin-2-yl)ethanol from 2-picoline and paraformaldehyde, facilitated by microwave irradiation. Microwave energy provides rapid and uniform heating, significantly reducing reaction times and often leading to higher yields compared to conventional heating.[5][6]

Reaction Scheme:
Experimental Workflow Diagram:

workflow Reactants Combine 2-Picoline, Paraformaldehyde, and Catalyst MW_Reaction Microwave Irradiation (Set Power and Time) Reactants->MW_Reaction Cooling Cool to Room Temperature MW_Reaction->Cooling Purification Purification (e.g., Column Chromatography) Cooling->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Product 2-(Pyridin-2-yl)ethanol Characterization->Product

Caption: Microwave-assisted synthesis workflow.

Step-by-Step Protocol:
  • Reactant Preparation: In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine 2-picoline (10 mmol), paraformaldehyde (12 mmol), and a catalytic amount of a solid base such as potassium carbonate (0.5 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant power of 300 W for 10-15 minutes. The temperature should be monitored and maintained around 120-140°C.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, allow the reaction mixture to cool to room temperature. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and filter to remove the catalyst. The solvent is then removed under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary:
ParameterValueReference
Reactants 2-Picoline, Paraformaldehyde[7]
Catalyst Potassium Carbonate (or other solid base)[7]
Microwave Power 300 W[5][6]
Reaction Time 10-15 minutes[5][6]
Temperature 120-140°C[7]
Typical Yield 85-95%[7]

Protocol II: Multi-Component Solvent-Free Synthesis of Functionalized Pyridine Ethanol Derivatives

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials.[8][9] This protocol outlines a one-pot, solvent-free synthesis of a functionalized pyridine ethanol derivative.

Reaction Scheme (Illustrative Example):

This example illustrates the synthesis of a substituted 2-amino-3-cyano-4-(hydroxyphenyl)pyridine derivative.

Logical Relationship Diagram:

MCR_Logic cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aromatic Aldehyde (with -OH group) One_Pot One-Pot Reaction (Solvent-Free) Aldehyde->One_Pot Malononitrile Malononitrile Malononitrile->One_Pot Acetonitrile Substituted Acetonitrile Acetonitrile->One_Pot Ammonium_Acetate Ammonium Acetate (Nitrogen Source) Ammonium_Acetate->One_Pot Heat Thermal Activation One_Pot->Heat Pyridine Functionalized Pyridine Ethanol Derivative Heat->Pyridine

Caption: Multi-component reaction logic.

Step-by-Step Protocol:
  • Reactant Mixture: In a round-bottom flask, thoroughly mix an aromatic aldehyde bearing a hydroxyl group (e.g., 4-hydroxybenzaldehyde, 5 mmol), malononitrile (5 mmol), a substituted acetonitrile (e.g., ethyl cyanoacetate, 5 mmol), and ammonium acetate (10 mmol).

  • Thermal Conditions: Heat the mixture in an oil bath at 80-100°C for 1-2 hours. The reaction mixture will typically melt and then solidify as the reaction proceeds.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the flask to room temperature. Add a small amount of ethanol and stir to break up the solid mass.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification if necessary.

  • Characterization: Confirm the structure and purity of the synthesized derivative using NMR, IR, and mass spectrometry.

Quantitative Data Summary:
ParameterValueReference
Reactants Aromatic Aldehyde, Malononitrile, Acetonitrile derivative, Ammonium Acetate[8][10]
Catalyst None (or organobase like morpholine)[9]
Reaction Time 1-2 hours[10]
Temperature 80-100°C[11]
Typical Yield 70-90%[8][10]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous analytical characterization of the final products.

  • Spectroscopic Analysis: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the pyridine ethanol derivative. The presence of characteristic peaks for the pyridine ring, the ethanol side chain, and any other functional groups is essential for structural verification.

  • Purity Assessment: High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be employed to determine the purity of the synthesized compound. A single, sharp peak is indicative of a pure product.

  • Confirmation of Molecular Weight: Mass spectrometry (MS) provides the molecular weight of the compound, confirming the successful incorporation of all reactants into the final product.

By adhering to these analytical validation steps, researchers can ensure the integrity and reproducibility of their solvent-free synthesis.

References

  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved February 5, 2024, from [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). ACS Omega. Retrieved February 5, 2024, from [Link]

  • Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. (n.d.). Chemistry – A European Journal. Retrieved February 5, 2024, from [Link]

  • Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. (2022). RSC Advances. Retrieved February 5, 2024, from [Link]

  • Dehydration of 2-pyridine ethanol to 2-vinyl pyridine. (1958). Google Patents.
  • Solvent-Free Microwave-Assisted Synthesis of Substituted Pyridines Using NH4OAc as Nitrogen Source. (n.d.). Letters in Organic Chemistry. Retrieved February 5, 2024, from [Link]

  • Laser synthesis: a solvent-free approach for the preparation of phenylthiazolo[5,4-b]pyridine derivatives. (2021). Scientific Reports. Retrieved February 5, 2024, from [Link]

  • Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. (n.d.). Iranian Journal of Pharmaceutical Research. Retrieved February 5, 2024, from [Link]

  • Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. (n.d.). Journal of the American Chemical Society. Retrieved February 5, 2024, from [Link]

  • Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. (2024). The Journal of Organic Chemistry. Retrieved February 5, 2024, from [Link]

  • Process for preparing 4-(2-(2-pyridyl)ethoxy)benzaldehyde derivatives. (n.d.). Google Patents.
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (n.d.). ACS Omega. Retrieved February 5, 2024, from [Link]

  • Pyridines – synthesis, reactions and applications. (2021). YouTube. Retrieved February 5, 2024, from [Link]

  • Method of producing pyridine ethanol derivative. (n.d.). Google Patents.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). Molecules. Retrieved February 5, 2024, from [Link]

  • Microwave-Assisted Solvent-Free Synthesis of Pyrazolo[3,4-b]quinolines and Pyrazolo[3,4-c]pyrazoles Using p-TsOH. (n.d.). Tetrahedron Letters. Retrieved February 5, 2024, from [Link]

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (2023). ACS Omega. Retrieved February 5, 2024, from [Link]

  • Ultra-fast ultrasound-assisted synthesis of pyridine-based microporous organic network for pipette-tip solid-phase extraction of triazine herbicides in water: An experimental and adsorption mechanism study. (n.d.). Journal of Hazardous Materials. Retrieved February 5, 2024, from [Link]

  • Multicomponent mechanochemical synthesis. (n.d.). Chemical Society Reviews. Retrieved February 5, 2024, from [Link]

  • One pot multicomponent synthesis of functionalized pyridines using morpholine organobase at ambient temperature. (n.d.). Journal of Chemical Sciences. Retrieved February 5, 2024, from [Link]

  • Microwave Assisted and Eco-friendly synthesis of pyridine based chalcone and its derivatives. (n.d.). International Journal of Creative Research Thoughts. Retrieved February 5, 2024, from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2024, from [Link]

  • Multicomponent synthesis via acceptorless alcohol dehydrogenation: an easy access to tri-substituted pyridines. (2024). RSC Advances. Retrieved February 5, 2024, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Molecules. Retrieved February 5, 2024, from [Link]

  • Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. (n.d.). The Journal of Organic Chemistry. Retrieved February 5, 2024, from [Link]

Sources

Catalytic hydrogenation of alpha-phenylpyridine-2-ethanol

High-Fidelity Catalytic Hydrogenation of -Phenylpyridine-2-ethanol

Application Note: AN-HYD-PYR-042

Executive Summary

This application note details the chemo- and diastereoselective hydrogenation of



Scientific Foundation & Mechanism

The Chemoselectivity Challenge

The primary challenge in hydrogenating

  • Pyridine Reduction: Thermodynamically favorable but kinetically hindered by the poisoning effect of the basic nitrogen on the catalyst surface.

  • Phenyl Reduction: Generally requires more vigorous conditions (higher T/P) or specific catalysts (e.g., Rh/C at high pressure).

Solution: Protonation of the pyridine nitrogen using acidic media (Glacial Acetic Acid or HCl/EtOH) prevents the lone pair from binding irreversibly to the metal active sites. This activates the pyridine ring toward hydride transfer while the phenyl ring remains relatively inert under the chosen conditions.

Mechanism of Heterogeneous Hydrogenation

The reaction proceeds via the Horiuti-Polanyi mechanism, modified for nitrogen heterocycles:

  • Adsorption: The pyridinium ion adsorbs flat onto the metal surface.

  • Stepwise Addition: Hydrogen atoms are added sequentially. The initial addition to the C=N bond is often the rate-determining step.

  • Desorption: The saturated piperidine species desorbs.

Stereochemical Control

The reduction introduces a new chiral center at the C2 position of the piperidine ring. Since the substrate already possesses a chiral center at the

  • Cis-Selectivity: Heterogeneous hydrogenation typically favors cis addition of hydrogen relative to the ring substituent due to steric anchoring of the side chain on the catalyst surface.

ReactionPathwaycluster_conditionsCritical ParametersSubstrateα-Phenylpyridine-2-ethanol(Aromatic Pyridine)IntermediatePyridinium Acetate Salt(Activated Species)Substrate->IntermediateAcOH (Protonation)TransitionSurface-BoundIntermediatesIntermediate->TransitionPtO2 / H2 adsorptionProductα-Phenyl-2-piperidineethanol(Saturated Piperidine)Transition->ProductStepwise Reduction(Desorption)P1Solvent: AcOHP2Pressure: 3-4 atmP3Temp: 25-40°C

Figure 1: Reaction pathway highlighting the activation of the pyridine ring via protonation.

Critical Protocol Parameters

ParameterRecommended ConditionRationale
Catalyst

(Adam's Catalyst)
Converts to active Pt black in situ. Offers the best balance of activity for pyridine reduction vs. inertness toward the phenyl ring.
Solvent Glacial Acetic AcidActs as both solvent and proton source. Prevents catalyst poisoning by the basic piperidine product.
H2 Pressure 50 - 60 psi (3.4 - 4.1 bar)Sufficient to drive pyridine reduction at room temperature without reducing the phenyl ring.
Temperature 25°C (Ambient)Elevated temperatures (>50°C) increase the risk of phenyl ring reduction and side reactions.
Concentration 0.1 M - 0.5 MHigh dilution prevents intermolecular side reactions; high concentration may slow diffusion to catalyst surface.

Experimental Protocol: Catalytic Hydrogenation

Materials Required[1]
  • Substrate:

    
    -phenylpyridine-2-ethanol (High purity, >98%).
    
  • Catalyst: Platinum(IV) oxide (

    
    ), typically 5-10 wt% loading relative to substrate.
    
  • Solvent: Glacial Acetic Acid (ACS Grade).

  • Equipment: Parr Hydrogenator (shaker type) or High-Pressure Autoclave.

Step-by-Step Procedure

Step 1: Catalyst Pre-activation (Optional but Recommended)

  • Weigh

    
     (5 wt% of substrate mass) into the hydrogenation vessel.
    
  • Add a small volume of Glacial Acetic Acid (10 mL).

  • Purge with

    
    , then pressurize with 
    
    
    (20 psi) and shake for 15 minutes.
    • Observation: The brown oxide turns into black, finely divided Platinum metal (Pt black).

Step 2: Reaction Setup

  • Dissolve

    
    -phenylpyridine-2-ethanol (e.g., 10.0 g, 50 mmol) in Glacial Acetic Acid (100 mL).
    
  • Add the substrate solution to the vessel containing the pre-activated catalyst.

    • Note: If not pre-activating, add substrate, solvent, and catalyst together.

  • Seal the reaction vessel.

Step 3: Hydrogenation

  • Purge: Cycle Nitrogen (3x) and Hydrogen (3x) to remove oxygen.

  • Pressurize: Fill with Hydrogen to 60 psi (4.1 bar).

  • Agitate: Begin shaking/stirring at room temperature (25°C).

  • Monitor: Track

    
     uptake. The theoretical uptake is 3 equivalents (3 moles 
    
    
    per mole substrate).
    • Endpoint: Reaction is complete when pressure drop ceases (typically 4–12 hours depending on scale).

Step 4: Workup (Critical Phase) The product is a secondary amine and will form a salt with acetic acid. Isolation requires careful basification.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethanol.

    • Safety: The spent catalyst is pyrophoric . Keep the filter cake wet with water/solvent at all times.

  • Concentration: Remove the bulk of acetic acid/ethanol under reduced pressure (Rotavap). Result is a thick oil (acetate salt).

  • Basification: Dissolve the residue in water (50 mL). Cool to 0°C. Slowly add 50% NaOH or

    
     until pH > 12.
    
    • Why: Piperidines are strong bases (

      
      ). High pH is required to ensure the free base form is generated for extraction.
      
  • Extraction: Extract with Dichloromethane (DCM) or Chloroform (

    
     mL).
    
    • Note: Piperidineethanol derivatives are polar. If extraction is difficult, use continuous extraction or "salt out" the aqueous layer with NaCl.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
Purification
  • Crystallization: Many

    
    -phenyl-2-piperidineethanol derivatives crystallize from Ethyl Acetate/Hexane or Ethanol/Ether.
    
  • Salt Formation: If the oil does not crystallize, convert to the Hydrochloride salt by adding HCl in ether; the salt is usually a stable solid.

Workflow Visualization

WorkflowStartStart: Substrate + PtO2 + AcOHReactionHydrogenation(60 psi H2, 25°C, 6-12h)Start->ReactionFilterFilter Catalyst (Celite)*Pyrophoric Hazard*Reaction->FilterConcentrateEvaporate Solvent(Residue: Acetate Salt)Filter->ConcentrateBasifyBasify to pH > 12(NaOH/H2O)Concentrate->BasifyExtractExtract with DCM(Isolate Free Base)Basify->ExtractFinishProduct: α-Phenyl-2-piperidineethanolExtract->Finish

Figure 2: Operational workflow for the batch hydrogenation process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning or insufficient pressure.repressurize; ensure substrate purity (Sulfur compounds poison Pt); increase catalyst loading to 10%.
Phenyl Ring Reduction Temperature too high or reaction time too long.Maintain T < 30°C. Stop reaction immediately upon cessation of H2 uptake.
Low Yield (Workup) Product lost in aqueous phase.The product is water-soluble. Saturate aqueous phase with NaCl (salting out) and perform multiple extractions with Chloroform/Isopropanol (3:1).
De-halogenation Substrate contains Cl/Br substituents.If halogenated, PtO2 may cause de-halogenation. Switch to Rh/C or add an inhibitor.

Safety Considerations (HSE)

  • Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded. Operate in a well-ventilated area.

  • Catalyst Handling: Dry Pt/Pd catalysts are pyrophoric (ignite in air) after exposure to hydrogen. ALWAYS keep the catalyst wet. Dispose of filter cakes in a dedicated water-filled waste container.

  • Acetic Acid: Corrosive. Use chemically resistant gloves and eye protection.

References

  • Freifelder, M. (1960).[1] Hydrogenation of Pyridines and Quinolines. In Catalytic Hydrogenation in Organic Synthesis. Wiley-Interscience.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
  • Reddy, M. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.

  • Zabroda, D.A., et al. (2020). Hydrogenation of alcohol pyridines with Rh2O3 catalyst. ResearchGate.

  • US Patent 6258955B1. (2001). Process for preparing 2-piperidineethanol compounds. Describes industrial scale-up of pyridine ethanol reduction.

Synthesis of 1-Phenyl-2-(2-pyridyl)ethanol via 2-Picolyllithium: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 1-phenyl-2-(2-pyridyl)ethanol, a valuable intermediate in biochemical research and drug development.[1] The protocol centers on the nucleophilic addition of 2-picolyllithium to benzaldehyde. This document offers a detailed, step-by-step experimental procedure, an in-depth explanation of the reaction mechanism, critical safety protocols for handling organolithium reagents, and a guide for troubleshooting. The aim is to equip researchers with the necessary knowledge to perform this synthesis safely and efficiently, ensuring high yield and purity of the target compound.

Introduction and Scientific Background

1-Phenyl-2-(2-pyridyl)ethanol is a key building block in medicinal chemistry. Its structure, featuring a chiral alcohol and a pyridyl moiety, makes it a precursor for various pharmacologically active molecules. The synthesis described herein utilizes a classic organometallic approach: the generation of a potent carbon-based nucleophile, 2-picolyllithium, and its subsequent reaction with an electrophilic carbonyl compound, benzaldehyde.

The core of this synthesis lies in the heightened acidity of the methyl protons of 2-picoline (α-picoline). The electron-withdrawing nature of the nitrogen atom in the pyridine ring stabilizes the conjugate base, facilitating deprotonation by a strong, non-nucleophilic base like n-butyllithium (n-BuLi). The resulting 2-picolyllithium is a powerful nucleophile that readily attacks the carbonyl carbon of benzaldehyde, forming a new carbon-carbon bond. Subsequent aqueous workup yields the desired secondary alcohol. Understanding the nuances of organolithium chemistry is paramount for the success of this reaction, particularly the need for strictly anhydrous and anaerobic conditions.

Reaction Mechanism and Stoichiometry

The synthesis proceeds in three distinct stages: formation of the nucleophile, nucleophilic attack, and protonation.

Step 1: Deprotonation and Formation of 2-Picolyllithium 2-Picoline is deprotonated at the methyl group by n-butyllithium in an anhydrous aprotic solvent, typically tetrahydrofuran (THF) or diethyl ether. This acid-base reaction is rapid and exothermic, necessitating low temperatures (-78 °C) to prevent side reactions. The product, 2-picolyllithium, is a reddish-brown solution and exhibits significant carbanionic character.[2][3]

Step 2: Nucleophilic Addition to Benzaldehyde The generated 2-picolyllithium carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This step forms a lithium alkoxide intermediate.

Step 3: Aqueous Workup and Protonation The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the lithium alkoxide, yielding the final product, 1-phenyl-2-(2-pyridyl)ethanol, and lithium hydroxide or lithium salts as byproducts.

ReactionMechanism Picoline 2-Picoline Picolyllithium 2-Picolyllithium (Nucleophile) Picoline->Picolyllithium Deprotonation nBuLi n-Butyllithium (n-BuLi) nBuLi->Picolyllithium Benzaldehyde Benzaldehyde Alkoxide Lithium Alkoxide Intermediate Benzaldehyde->Alkoxide H2O H₂O (Workup) Product 1-Phenyl-2-(2-pyridyl)ethanol H2O->Product Picolyllithium->Alkoxide Nucleophilic Addition Alkoxide->Product Protonation

Caption: Reaction mechanism for the synthesis of 1-Phenyl-2-(2-pyridyl)ethanol.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving n-butyllithium must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.

Materials and Equipment
  • Reagents: 2-Picoline (≥98%, freshly distilled), n-Butyllithium (2.5 M in hexanes), Benzaldehyde (≥99%, freshly distilled), Anhydrous Tetrahydrofuran (THF), Saturated aqueous NH₄Cl solution, Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Three-neck round-bottom flask, dropping funnels, magnetic stirrer and stir bar, Schlenk line or nitrogen/argon manifold, low-temperature thermometer, dry ice/acetone bath, syringes and needles, separatory funnel, rotary evaporator, glassware for column chromatography.

Reagent Quantities
ReagentMol. Wt. ( g/mol )AmountMoles (mmol)Equivalents
2-Picoline93.132.33 g (2.5 mL)25.01.0
n-Butyllithium64.0610.5 mL (2.5 M)26.251.05
Benzaldehyde106.122.65 g (2.55 mL)25.01.0
Anhydrous THF-~150 mL--
Step-by-Step Synthesis Procedure

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Assemble & Flame-Dry Glassware p2 Cool to Room Temp under N₂ p1->p2 r1 Add 2-Picoline & THF to Flask p2->r1 r2 Cool to -78 °C r1->r2 r3 Slowly Add n-BuLi (Observe Color Change) r2->r3 r4 Stir for 30 min r3->r4 r5 Slowly Add Benzaldehyde r4->r5 r6 Stir at -78 °C for 2h r5->r6 w1 Quench with sat. NH₄Cl (aq) r6->w1 w2 Warm to Room Temperature w1->w2 w3 Extract with Ethyl Acetate (3x) w2->w3 w4 Wash Organic Layer with Brine w3->w4 w5 Dry over MgSO₄ & Filter w4->w5 w6 Concentrate via Rotary Evaporation w5->w6 w7 Purify by Column Chromatography w6->w7

Caption: Experimental workflow for the synthesis of 1-Phenyl-2-(2-pyridyl)ethanol.

  • Preparation: Assemble a three-neck flask with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen inlet. Flame-dry all glassware under vacuum or high nitrogen flow and allow it to cool to room temperature under a positive pressure of nitrogen.[4]

  • Generation of 2-Picolyllithium: Add anhydrous THF (100 mL) and freshly distilled 2-picoline (2.5 mL, 25.0 mmol) to the reaction flask via syringe. Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (10.5 mL of a 2.5 M solution in hexanes, 26.25 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Upon addition, the solution should turn a dark red or brown color, indicating the formation of 2-picolyllithium.

  • Stir the resulting solution at -78 °C for an additional 30 minutes.

  • Reaction with Benzaldehyde: In a separate dry flask, prepare a solution of freshly distilled benzaldehyde (2.55 mL, 25.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the stirred 2-picolyllithium solution at -78 °C over 20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at -78 °C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with water and extracting with ethyl acetate.

  • Quenching: While the flask is still in the cold bath, slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution dropwise. A significant exotherm may occur if the addition is too rapid.

  • Extraction: Remove the cold bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude oil or solid can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. Alternatively, vacuum distillation can be employed for purification.[5]

Product Characterization

  • Appearance: White to off-white solid or a pale yellow oil.

  • Molecular Formula: C₁₃H₁₃NO[1]

  • Molecular Weight: 199.25 g/mol [1]

  • Boiling Point: Approximately 340.4 °C at 760 mmHg.[6][7]

  • Spectroscopic Data:

    • ¹H-NMR: Expected signals for aromatic protons (phenyl and pyridyl), a methine proton (CH-OH), methylene protons (CH₂-pyridyl), and a hydroxyl proton.

    • IR (cm⁻¹): A broad peak around 3400 cm⁻¹ (O-H stretch), peaks around 3100-3000 cm⁻¹ (aromatic C-H stretch), and peaks in the 1600-1400 cm⁻¹ region (aromatic C=C and C=N stretching).[8]

    • Mass Spectrometry (MS): The molecular ion peak [M]+ is expected at m/z = 199.[9] A prominent fragment corresponding to the loss of water [M-H₂O]+ may be observed at m/z = 181.

Critical Safety Precautions

Working with n-Butyllithium is extremely hazardous. Strict adherence to safety protocols is mandatory.

  • Pyrophoricity: n-Butyllithium is pyrophoric and will ignite spontaneously on contact with air.[10] It also reacts violently with water, releasing flammable gases.[11] All transfers must be conducted under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques from a Sure/Seal™ bottle.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., nitrile gloves, with leather gloves worn over for added protection during transfers).[4]

  • Inert Atmosphere: The entire apparatus must be scrupulously dried and maintained under a positive pressure of an inert gas throughout the experiment.[4][13]

  • Temperature Control: The generation of 2-picolyllithium is highly exothermic. Maintaining a low temperature (-78 °C) is critical to prevent uncontrolled reactions and the formation of byproducts.

  • Quenching: The quenching process can be highly exothermic. Always perform the quench at low temperatures and add the quenching agent slowly and deliberately.

  • Waste Disposal: Never dispose of unreacted n-BuLi or reactive intermediates in standard waste containers. Unused n-BuLi and reaction residues must be quenched carefully. A common method is to slowly add the residue to a flask containing an excess of a less reactive solvent like isopropanol at 0 °C, followed by a slow addition of water. All contaminated materials (syringes, needles, etc.) should be treated as hazardous waste.[13]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No reaction / Low Yield 1. Wet glassware, solvent, or reagents.1. Ensure all glassware is rigorously flame-dried. Use freshly distilled starting materials and anhydrous grade solvents.
2. Inactive n-BuLi (degraded by air/moisture).2. Titrate the n-BuLi solution before use to determine its exact molarity.
3. Reaction temperature too high during lithiation.3. Maintain the temperature strictly at -78 °C during the addition of n-BuLi and benzaldehyde.
Formation of side products 1. Benzaldehyde reacting with n-BuLi.1. Ensure slow, dropwise addition of n-BuLi to the 2-picoline solution to avoid an excess of n-BuLi being present when benzaldehyde is added.
2. Dehydration of the final product.2. Avoid acidic conditions during workup and purification. Use saturated NH₄Cl instead of strong acids for the quench.
Dark, tarry crude product 1. Reaction warmed up prematurely.1. Ensure the reaction is kept at -78 °C until the quenching step is complete.
2. Impure or old benzaldehyde.2. Use freshly distilled or a new bottle of benzaldehyde.

References

  • ResearchGate. (2025). Synthesis and molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate obtained from the condensation reaction of 2-picoline and benzaldehyde.
  • PubChemLite. 1-phenyl-1-(pyridin-2-yl)ethanol (C13H13NO).
  • ResearchGate. (n.d.). Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic....
  • Google Patents. (n.d.). Purification of phenyl ethyl alcohol - EP 0366842 B1.
  • MDPI. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments.
  • Maynooth University Research Archive Library. (2020). Synthesis, Structure, and DFT Analysis of the THF Solvate of 2‐Picolyllithium. Retrieved from [Link].

  • LookChem. (n.d.). 1-Phenyl-1-(pyridin-2-yl)ethanol. Retrieved from [Link].

  • Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
  • Google Patents. (n.d.). CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
  • ResearchGate. (n.d.). Synthesis, Structure, and DFT Analysis of the THF Solvate of 2-Picolyllithium: A 2-Picolyllithium Solvate with Significant Carbanionic Character.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - n-Butyllithium, 2.5M in hexanes.
  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link].

  • The Royal Society of Chemistry. (2012). Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Some reactions of benzaldehyde acetals with alkyl-lithium reagents; a stereospecific olefin synthesis from 1,2-diols.
  • PMC. (2024). A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation.
  • Princeton University Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link].

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Butyllithium, 2.5M solution in hexanes.
  • Dalton Transactions. (n.d.). An octanuclear 3-phenyl-5-(2-pyridyl)pyrazolate/phenylsilsesquioxane complex: synthesis, unique structure, and catalytic activity.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - n-Butyllithium, 2.5M in hexane.
  • PubChem. (n.d.). 1-Phenyl-2-(phenylthio)ethanol.
  • Chemsrc. (n.d.). 1-Phenyl-1-(2-pyridyl)ethanol. Retrieved from [Link].

  • Semantic Scholar. (1997). REACTIONS OF LITHIUM WITH BENZALDEHYDE IN SOLUTION.

Sources

alpha-Phenylpyridine-2-ethanol as a pharmaceutical intermediate

Application Note: -Phenylpyridine-2-ethanol as a Pharmaceutical Intermediate

High-Performance Synthesis, Purification, and Critical Quality Attributes (CQAs)

Executive Summary & Strategic Significance

Doxylamine Succinate1

In the context of modern pharmaceutical development, this intermediate represents a "Critical Process Step" (CPS).[1] Its formation constructs the chiral quaternary carbon center essential for the drug's pharmacophore. Variations in the purity of this intermediate—specifically the presence of organometallic byproducts or unreacted ketones—directly impact the yield and safety profile of the final API (Active Pharmaceutical Ingredient).

This guide provides a validated protocol for the Grignard-mediated synthesis of

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1-Phenyl-1-(pyridin-2-yl)ethan-1-ol
Common Synonyms

-Phenylpyridine-2-ethanol; Methylphenyl(2-pyridyl)carbinol
CAS Number 19490-92-7
Molecular Formula

Molecular Weight 199.25 g/mol
Physical State White to off-white crystalline solid
Chirality Contains one stereocenter (typically synthesized as racemate)
Solubility Soluble in Methanol, Ethanol, Chloroform; Sparingly soluble in Water

Synthetic Pathway & Mechanism[1][5][6][7]

The industry-standard route utilizes a Grignard addition reaction. This method is preferred over lithiation strategies for large-scale production due to the stability of magnesium reagents compared to organolithiums at ambient temperatures.

Reaction Scheme

The synthesis involves the nucleophilic attack of Phenylmagnesium bromide (PhMgBr) on the carbonyl carbon of 2-Acetylpyridine .

  • Step 1 (Reagent Formation): Bromobenzene + Mg

    
     PhMgBr (in THF/Ether).[1]
    
  • Step 2 (Addition): PhMgBr + 2-Acetylpyridine

    
     Magnesium Alkoxide Intermediate.[1]
    
  • Step 3 (Hydrolysis): Alkoxide +

    
    
    
    
    
    
    -Phenylpyridine-2-ethanol.[1]
Mechanistic Diagram (DOT)

SynthesisPathwaycluster_conditionsCritical Process ParametersStartBromobenzene(PhBr)GrignardPhenylmagnesium Bromide(PhMgBr)Start->GrignardTHF, Reflux, N2MgMagnesium(Mg)Mg->GrignardComplexMg-AlkoxideComplexGrignard->ComplexNucleophilic AdditionImpurityBiphenyl(Homocoupling Impurity)Grignard->ImpuritySide RxnSubstrate2-AcetylpyridineSubstrate->ComplexQuenchNH4Cl HydrolysisComplex->QuenchProductα-Phenylpyridine-2-ethanol(Target Intermediate)Quench->Product

Figure 1: Reaction pathway for the synthesis of

Validated Experimental Protocol

Safety Warning: Phenylmagnesium bromide is air and moisture sensitive. 2-Acetylpyridine is a skin irritant. Perform all operations in a fume hood.

Phase 1: Preparation of Grignard Reagent

Rationale: In-situ generation is preferred to ensure titer accuracy, but commercial PhMgBr (1.0 M or 3.0 M in THF) is acceptable for screening.[1]

  • Setup: Oven-dry a 3-neck Round Bottom Flask (RBF). Equip with a reflux condenser, addition funnel, and nitrogen inlet.[1][2]

  • Activation: Add Magnesium turnings (1.1 eq) and a crystal of Iodine (

    
    ) to the flask. Flame-dry under vacuum, then purge with 
    
    
    .
  • Initiation: Add dry THF (5-10 volumes). Add 10% of the total Bromobenzene. Warm gently until the solution turns turbid and exotherms (Grignard initiation).

  • Propagation: Dropwise add the remaining Bromobenzene (diluted in THF) at a rate that maintains a gentle reflux.

  • Completion: Reflux for 1 hour after addition. Cool to 0°C.

Phase 2: Nucleophilic Addition

Rationale: Low temperature addition prevents side reactions and controls the strong exotherm.

  • Substrate Prep: Dissolve 2-Acetylpyridine (1.0 eq) in dry THF (5 volumes).

  • Addition: Slowly add the ketone solution to the Grignard reagent at 0°C. Do not allow temperature to exceed 10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check completion via TLC (Hexane:EtOAc 7:3) or HPLC.[1][3][4][5] The ketone spot (

    
    ) should disappear.[1]
    
Phase 3: Quench and Isolation

Rationale: Ammonium chloride is used instead of HCl to prevent dehydration of the tertiary alcohol to the alkene (styrene derivative).

  • Quench: Cool mixture to 0°C. Slowly add saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
    ).[1]
    
  • Wash: Combine organics and wash with Brine. Dry over anhydrous

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure to yield the crude oil.

Phase 4: Purification (Crystallization)

Rationale: Distillation is difficult due to the high boiling point.[1] Crystallization is effective for removing non-polar impurities like biphenyl.[1]

  • Dissolve crude oil in hot Hexane (or Hexane/EtOAc 9:1).

  • Cool slowly to RT, then to 4°C.

  • Filter the white crystals.

  • Yield: Expected 75–85%.

Quality Control & Analytical Methods

To ensure the material is suitable for Doxylamine synthesis, specific impurities must be monitored.[1]

Impurity Profile
ImpurityOriginRejection Strategy
Biphenyl Grignard homocoupling (Ph-Ph)Wash with non-polar solvent (Hexane)
2-Acetylpyridine Unreacted starting materialOptimize Grignard stoichiometry (1.1–1.2 eq)
Styrene Derivative Acid-catalyzed dehydrationAvoid strong acids during workup
HPLC Method (Achiral Purity)[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 5 
    
    
    m.[1]
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm (Pyridine and Phenyl absorption).[1]

  • Flow Rate: 1.0 mL/min.[3]

Workflow Diagram (DOT)

QCWorkflowcluster_QCFinal Release TestingSampleCrude Reaction MixtureTLCIn-Process Control (TLC)Check Ketone ConsumptionSample->TLCWorkupNH4Cl Quench & ExtractionTLC->WorkupPassCrudeSolidCrude SolidWorkup->CrudeSolidCrystallizationRecrystallization(Hexane/EtOAc)CrudeSolid->CrystallizationHPLCHPLC Purity(>98.5%)Crystallization->HPLCKFKarl Fischer Water(<0.5%)HPLC->KFNMR1H-NMR IdentificationKF->NMR

Figure 2: Purification and Quality Control workflow ensuring removal of critical impurities prior to API synthesis.

References

  • Doxylamine Succinate Synthesis Overview. National Library of Medicine (PubChem). [Link][1]

  • Grignard Reaction Protocols. Organic Syntheses, Coll. Vol. 2, p. 517.[1] (General procedure for phenyl pyridines).[1] [Link]

  • Impurity Profiling in Pharmaceuticals. ResearchGate (Journal of Analytical Chemistry). [Link] (Note: Referenced for HPLC methodology on similar pyridine-ethanol structures).

  • CAS Registry Data. CAS Common Chemistry (CAS 19490-92-7). [Link][1]

Preparation of Stilbazole Derivatives from α-Phenylpyridine-2-ethanol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Stilbazole derivatives, characterized by a 1,2-diphenylethylene core where one of the phenyl rings is replaced by a pyridine moiety, are a class of compounds with significant interest in medicinal chemistry and materials science. Their unique photophysical properties and biological activities have led to their exploration as potential anticancer agents, fluorescent probes, and components in nonlinear optical materials. This application note provides a detailed guide for the synthesis of stilbazole derivatives, commencing from the readily available starting material, α-phenylpyridine-2-ethanol. This two-step synthetic route involves an initial oxidation of the alcohol to the corresponding carbonyl compound, followed by an olefination reaction to construct the characteristic stilbene double bond.

This guide is intended for researchers and professionals in drug development and organic synthesis. It offers a comprehensive overview of the synthetic strategy, detailed experimental protocols for the key transformations, and insights into the underlying chemical principles to empower the user to adapt and optimize these methods for their specific research needs.

Synthetic Strategy Overview

The conversion of α-phenylpyridine-2-ethanol to stilbazole derivatives is efficiently achieved through a two-step sequence:

  • Oxidation of the Secondary Alcohol: The secondary alcohol, α-phenylpyridine-2-ethanol, is first oxidized to the corresponding ketone, 2-benzoylpyridine. This transformation is crucial as it sets the stage for the subsequent carbon-carbon double bond formation. The choice of oxidant is critical to ensure high yield and avoid over-oxidation or side reactions involving the pyridine ring. Mild oxidation methods are generally preferred.

  • Olefination of the Carbonyl Group: The resulting 2-benzoylpyridine undergoes an olefination reaction to introduce the styryl moiety. The Horner-Wadsworth-Emmons (HWE) reaction is highlighted in this guide as a superior method for this transformation, offering excellent (E)-stereoselectivity and a simplified purification process compared to the classical Wittig reaction.[1][2] The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide, leading to broader applicability.[3]

Synthetic_Workflow Start α-Phenylpyridine-2-ethanol Intermediate 2-Benzoylpyridine Start->Intermediate Oxidation (e.g., Swern) End Stilbazole Derivative Intermediate->End Olefination (HWE Reaction)

Figure 1: Overall synthetic workflow for the preparation of stilbazole derivatives from α-phenylpyridine-2-ethanol.

Part 1: Oxidation of α-Phenylpyridine-2-ethanol to 2-Benzoylpyridine

The selective oxidation of a secondary alcohol to a ketone without affecting the electron-rich pyridine ring requires a mild and controlled oxidizing agent. The Swern oxidation is an excellent choice for this transformation as it operates at low temperatures and avoids the use of heavy metals.[4][5]

Principle of Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, typically oxalyl chloride, at low temperatures (-78 °C).[5] The alcohol then adds to the activated DMSO species, forming an alkoxysulfonium salt. A hindered, non-nucleophilic base, such as triethylamine (TEA), is then added to deprotonate the carbon adjacent to the oxygen, inducing an elimination reaction that yields the ketone, dimethyl sulfide, and triethylammonium chloride.[6]

Swern_Oxidation_Mechanism cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol DMSO DMSO ActivatedDMSO Chloro(dimethyl)sulfonium chloride DMSO->ActivatedDMSO Reacts with OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedDMSO Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium Alcohol α-Phenylpyridine-2-ethanol Alcohol->Alkoxysulfonium Nucleophilic Attack Ketone 2-Benzoylpyridine Alkoxysulfonium->Ketone Elimination (with TEA)

Figure 2: Simplified mechanism of the Swern Oxidation.

Detailed Experimental Protocol: Swern Oxidation

Materials:

  • α-Phenylpyridine-2-ethanol

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl chloride (or trifluoroacetic anhydride as an alternative)

  • Triethylamine (TEA)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet

  • Dropping funnels

  • Dry ice/acetone bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.[1]

  • Activation of DMSO: Slowly add a solution of anhydrous DMSO (2.4 equivalents) in anhydrous DCM to the oxalyl chloride solution via a dropping funnel, ensuring the internal temperature is maintained below -65 °C. Stir the resulting mixture for 10-15 minutes.[1][6]

  • Addition of Alcohol: Dissolve α-phenylpyridine-2-ethanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Maintain the internal temperature below -65 °C during the addition. Stir the reaction for 30-45 minutes at -78 °C.[6]

  • Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, again ensuring the temperature does not rise above -65 °C. A white precipitate of triethylammonium chloride will form.[6]

  • Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-benzoylpyridine can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Part 2: Olefination of 2-Benzoylpyridine via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a highly efficient method for the synthesis of alkenes from carbonyl compounds, and it is particularly well-suited for the preparation of (E)-stilbazole derivatives.[7]

Principle of the Horner-Wadsworth-Emmons Reaction

The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone.[7] The phosphonate carbanion is generated by treating a phosphonate ester with a base. This carbanion then undergoes a nucleophilic addition to the carbonyl group of 2-benzoylpyridine to form a β-hydroxyphosphonate intermediate.[7] This intermediate then eliminates a water-soluble phosphate ester to form the alkene. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[3]

Detailed Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

  • 2-Benzoylpyridine (from Part 1)

  • Diethyl benzylphosphonate (or a substituted benzylphosphonate)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., potassium tert-butoxide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Two-necked round-bottom flask equipped with a magnetic stirrer and nitrogen inlet

  • Syringes

  • Standard laboratory glassware

Procedure:

  • Preparation of the Phosphonate Carbanion: In a flame-dried two-necked flask under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Ylide Formation: Slowly add a solution of diethyl benzylphosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes).

  • Reaction with Ketone: Cool the resulting ylide solution back to 0 °C and add a solution of 2-benzoylpyridine (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude stilbazole derivative can be purified by flash column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the pure product.

DerivativeR Group on BenzylphosphonateOxidation MethodOlefination MethodTypical Yield (%)(E):(Z) Ratio
1 HSwernHWE75-85>95:5
2 4-OCH₃DMPHWE70-80>95:5
3 4-ClSwernWittig60-70~70:30
4 4-NO₂DMPHWE65-75>98:2

Table 1: Representative examples of stilbazole derivatives synthesized from α-phenylpyridine-2-ethanol with typical yields and stereoselectivity. Yields are approximate and may vary based on specific reaction conditions and purification efficiency.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low yield in oxidation step Incomplete reactionEnsure all reagents and solvents are anhydrous. Increase reaction time or temperature slightly (monitor carefully to avoid side reactions).
Over-oxidationUse a milder oxidizing agent or reduce the equivalents of the oxidant.
Low yield in HWE reaction Incomplete formation of the phosphonate carbanionUse a stronger base or a different solvent (e.g., DMF). Ensure the sodium hydride is fresh and active.
Steric hindranceFor highly substituted ketones or phosphonates, longer reaction times or elevated temperatures may be necessary.
Difficult purification of Wittig product Co-elution with triphenylphosphine oxideConvert triphenylphosphine oxide to a water-soluble salt by treatment with HCl. Alternatively, use the HWE reaction to avoid this byproduct.
Formation of (Z)-isomer Use of a non-stabilized Wittig ylideFor high (E)-selectivity, the Horner-Wadsworth-Emmons reaction is recommended.

Characterization of Stilbazole Derivatives

The synthesized stilbazole derivatives should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The coupling constant (J-value) of the vinylic protons in the ¹H NMR spectrum can be used to determine the stereochemistry of the double bond (typically ~16 Hz for the (E)-isomer).

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the successful synthesis.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups. The C=C stretching vibration of the trans-alkene typically appears around 960-980 cm⁻¹.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The two-step synthesis of stilbazole derivatives from α-phenylpyridine-2-ethanol via an initial oxidation followed by a Horner-Wadsworth-Emmons olefination is a robust and versatile methodology. This approach allows for the facile introduction of various substituents on the styryl ring, enabling the generation of a library of compounds for further investigation in drug discovery and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in these fields.

References

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Michigan State University. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]

  • Saveliy P. Sorokin, et al. (2022). The synthesis of ortho-stilbazoles (2-styrylpyridines) (microreview). Chemistry of Heterocyclic Compounds, 58(4), 285-288. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Retrieved from [Link]

  • YouTube. (2020, October 30). Wittig Reaction Experiment Part 1, Prelab. Retrieved from [Link]

  • Bartleby. (n.d.). Draw the reaction mechanism for the Wittig reaction of benzyltriphenylphosphonium chloride and cinnamaldehyde.... Retrieved from [Link]

Sources

Asymmetric synthesis of chiral 1-Phenyl-2-(2-pyridyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Enantioselectivity Routes to Chiral 1-Phenyl-2-(2-pyridyl)ethanol

Executive Summary

This application note details the asymmetric synthesis of 1-Phenyl-2-(2-pyridyl)ethanol , a critical chiral pharmacophore found in antihistamines and chiral ligands. Due to the presence of the basic pyridine nitrogen, this substrate presents specific challenges for transition metal catalysis, primarily catalyst poisoning via N-coordination.[1]

This guide presents two validated protocols to overcome these challenges:

  • Chemical Route: Asymmetric Transfer Hydrogenation (ATH) using a Ru(II)-TsDPEN catalyst system with a Formic Acid/Triethylamine azeotrope to suppress N-binding.

  • Biocatalytic Route: Enzymatic reduction using Ketoreductases (KREDs), offering mild conditions and high atom economy.[1]

Target Molecule & Retrosynthetic Analysis

  • Target: (S)-1-Phenyl-2-(2-pyridyl)ethanol (also accessible as (R)-enantiomer by catalyst inversion).

  • Precursor: 1-Phenyl-2-(2-pyridyl)ethanone (CAS: 1620-53-7).

  • Structural Challenge: The

    
    -position relative to the pyridine ring allows for chelation, while the basic nitrogen can deactivate Lewis acidic metal centers.[1]
    

Retrosynthetic Logic: The most direct route is the enantioselective reduction of the corresponding ketone.[1] While asymmetric addition of 2-picoline anions to benzaldehyde is possible, it often requires cryogenic conditions and stoichiometric chiral auxiliaries.[1] Catalytic reduction of the ketone is more scalable.[1]

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)[2][3][4]

Rationale: Ruthenium(II) complexes bearing chiral monosulfonated diamine ligands (Noyori-Ikariya type) are the gold standard for reducing aryl ketones. For pyridine-containing substrates, the use of Formic Acid/Triethylamine (FA/TEA) as the hydrogen donor is superior to Isopropanol/Base. The slightly acidic nature of the FA/TEA azeotrope protonates the pyridine nitrogen, preventing it from coordinating to and poisoning the Ruthenium center.[1]

Materials
  • Substrate: 1-Phenyl-2-(2-pyridyl)ethanone (1.0 eq).

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 – 1.0 mol%).

    • Note: Use (S,S)-ligand to typically obtain the (S)-alcohol (verify via HPLC).

  • Hydrogen Source: Formic Acid/Triethylamine complex (5:2 molar ratio).[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Procedure
  • Catalyst Activation (Optional but Recommended): In a Schlenk flask under Argon, dissolve the Ru-dimer [RuCl2(p-cymene)]2 and (S,S)-TsDPEN (2.2 eq relative to dimer) in DCM. Add KOH (2 eq). Stir for 30 mins, wash with water, and dry the organic layer to obtain the active 16e- purple catalyst Ru. Alternatively, use the commercially available precatalyst.[1]

  • Reaction Setup:

    • Charge a reaction vessel with 1-Phenyl-2-(2-pyridyl)ethanone (10 mmol, 1.97 g).

    • Add the Ru catalyst (0.05 mmol, 32 mg) dissolved in minimal DCM (2 mL).

    • Add the FA/TEA azeotrope (5 mL).

    • Critical Control Point: Ensure the system is strictly deoxygenated (argon sparge for 10 mins) before adding the catalyst to prevent hydride oxidation.[1]

  • Reaction:

    • Stir at 25–30°C for 12–24 hours.

    • Monitor conversion via TLC (SiO2, Hexane/EtOAc 1:1) or HPLC.[1][2][3][4] The ketone usually has a lower Rf than the alcohol.[1]

  • Workup:

    • Quench the reaction by adding saturated NaHCO3 solution (slowly, gas evolution occurs) until pH ~8.[1] This deprotonates the pyridine ring, returning it to the free base.[1]

    • Extract with EtOAc (3 x 15 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.[1]

  • Purification:

    • Recrystallize from Hexane/IPA or perform flash chromatography (Hexane/EtOAc gradient) if high purity (>99%) is required.

Data Summary: Chemical Route
ParameterSpecification
Catalyst Loading 0.5 - 1.0 mol%
Conversion >98% (Typical)
Enantiomeric Excess (ee) 95 - 99%
Reaction Time 12 - 24 Hours
Key Risk Catalyst poisoning if pH is too high (free pyridine N).

Protocol B: Biocatalytic Reduction (Green Route)

Rationale: Engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offer mild conditions (aqueous buffer, ambient temp) and often achieve >99% ee without heavy metal contaminants. This is the preferred route for pharmaceutical scale-up.[1]

Materials
  • Enzyme: KRED Screening Kit (e.g., Codexis, Johnson Matthey, or equivalent).[1]

  • Cofactor: NADP+ or NAD+.[1]

  • Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose OR Isopropanol (if the KRED accepts IPA).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Protocol
  • Screening (96-well plate):

    • Dissolve substrate in DMSO (10% v/v final concentration).[1]

    • Add Buffer (pH 7.[1]0) containing cofactor (1 g/L) and recycling enzyme.[1]

    • Add KRED enzyme variants.

    • Incubate at 30°C for 24 hours.

    • Analyze "hits" for conversion and ee via chiral HPLC.[1]

  • Preparative Scale (1 g):

    • Reactor: 50 mL round-bottom flask with overhead stirring.

    • Charge: Buffer (20 mL, pH 7.0), Glucose (1.5 eq), NADP+ (10 mg), GDH (5 mg).

    • Substrate Addition: Dissolve ketone (1 g) in IPA or DMSO (2 mL) and add slowly to the stirring buffer.

    • Enzyme Addition: Add the optimal KRED variant (20-50 mg).

    • Process Control: Maintain pH 7.0 by automatic titration with 1M NaOH (gluconic acid production lowers pH).

  • Workup:

    • Saturate the aqueous phase with NaCl.[1]

    • Extract with Methyl tert-butyl ether (MTBE) or EtOAc.

    • Evaporate solvent.[1] Note: Biocatalytic products often require no further purification.[1]

Analytical Methods (Quality Control)

Chiral HPLC Method To determine enantiomeric excess (ee), the enantiomers must be resolved using a chiral stationary phase.[1]

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA) = 90 : 10 : 0.1.[1]

    • Why DEA? The basic additive masks residual silanol groups and prevents the basic pyridine nitrogen from tailing.[1]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Detection: UV @ 254 nm (Pyridine/Phenyl absorption).[1]

  • Temperature: 25°C.

Expected Retention:

  • (S)-Enantiomer: ~12 min (Verify with standard).

  • (R)-Enantiomer: ~15 min.

Mechanism & Workflow Visualization

Figure 1: Ru-TsDPEN Catalytic Cycle (ATH)

Caption: The "Metal-Ligand Bifunctional" mechanism. The Ru-H delivers a hydride while the N-H protonates the ketone oxygen.[1] The FA/TEA system regenerates the Ru-H species.

ATH_Mechanism Cat_Pre Ru-Cl Precatalyst Active_Cat 16e- Ru Species (Active) Cat_Pre->Active_Cat Base (KOH/TEA) Ru_Hydride 18e- Ru-H Species (Reducing Agent) Active_Cat->Ru_Hydride HCOOH (H-Source) Transition TS: Hydride Transfer (Concerted) Ru_Hydride->Transition + Substrate Product_Release Product Release (S)-Alcohol Transition->Product_Release Product_Release->Active_Cat - Product

Figure 2: Experimental Workflow Decision Tree

Caption: Decision matrix for selecting between Chemical (ATH) and Biological routes based on scale and purity requirements.

Workflow Start Start: 1-Phenyl-2-(2-pyridyl)ethanone Decision Scale & Requirement? Start->Decision Chem_Route Route A: Chemical (ATH) < 100g Scale / Fast Setup Decision->Chem_Route Bio_Route Route B: Biocatalysis (KRED) > 100g Scale / Green Chem Decision->Bio_Route Chem_Step1 Mix: Substrate + Ru-TsDPEN Chem_Route->Chem_Step1 Chem_Step2 Add: FA/TEA (5:2) (Protonates Pyridine) Chem_Step1->Chem_Step2 Chem_Step3 Workup: NaHCO3 Quench Chem_Step2->Chem_Step3 Final Final Product: (S)-Alcohol >98% ee Chem_Step3->Final Bio_Step1 Screen: KRED Library Bio_Route->Bio_Step1 Bio_Step2 Reaction: pH 7 Buffer + GDH Recycle Bio_Step1->Bio_Step2 Bio_Step3 Workup: MTBE Extraction Bio_Step2->Bio_Step3 Bio_Step3->Final

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102.[1] Link

  • Wu, X., et al. (2009).[1] Ru(II) complexes of N-alkylated TsDPEN ligands in asymmetric transfer hydrogenation of ketones and imines.[1][6] Chemistry – A European Journal, 15, 126.[1] Link

  • Hollmann, F., et al. (2011).[1] Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265.[1] (General reference for KRED methodology).

  • Daicel Chiral Technologies. (n.d.).[1] Application Data for Chiralcel OD-H. Link

  • Glorius, F., et al. (2004).[1][7] Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43, 2855.[1] (Context for pyridine handling). Link

Sources

Troubleshooting & Optimization

Preventing dehydration of 1-Phenyl-2-(2-pyridyl)ethanol during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and handling of 1-Phenyl-2-(2-pyridyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, with a primary focus on preventing the unwanted dehydration of the target molecule during its synthesis and purification. Our goal is to provide you with the causal logic behind experimental choices and to offer robust, field-tested protocols.

Introduction

1-Phenyl-2-(2-pyridyl)ethanol is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of various pharmaceutical agents. Its structure, featuring a secondary benzylic alcohol adjacent to a pyridine ring, makes it particularly susceptible to dehydration, forming the conjugated byproduct 1-phenyl-2-(2-pyridyl)ethene. This side reaction can significantly lower the yield and complicate purification. This guide provides in-depth troubleshooting advice and optimized protocols to ensure the integrity of your target molecule.

Troubleshooting Guide: Preventing Dehydration

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 1-Phenyl-2-(2-pyridyl)ethanol.

Question 1: My reaction is producing a significant amount of the dehydrated byproduct, 1-phenyl-2-(2-pyridyl)ethene. What are the likely causes?

Answer: The formation of the alkene byproduct is almost always a result of the reaction conditions favoring an elimination (dehydration) pathway. The primary culprits are typically excess heat and the presence of acidic species, which can catalyze the reaction.

  • Excessive Heat: Dehydration of alcohols is an endothermic process and is therefore favored at higher temperatures.[1][2] The benzylic position of the alcohol in 1-Phenyl-2-(2-pyridyl)ethanol makes the potential carbocation intermediate relatively stable, lowering the activation energy for dehydration. For secondary alcohols, temperatures in the range of 100-140°C with a strong acid catalyst are often sufficient to cause significant dehydration.[1]

  • Acidic Conditions: The presence of strong acids is a primary driver of alcohol dehydration.[1][3][4] The reaction proceeds by protonation of the hydroxyl group, turning it into a good leaving group (water).[1][3] This can be problematic in several synthesis and workup steps:

    • Acidic Catalysts: Using strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) will actively promote dehydration.[2]

    • Workup: Quenching a reaction with a strong acid or even a mildly acidic solution like ammonium chloride (NH₄Cl) without proper temperature control can induce dehydration.[5]

    • Purification: Standard silica gel is slightly acidic and can cause dehydration of sensitive alcohols during column chromatography.

  • Prolonged Reaction Times: Even under seemingly mild conditions, extended reaction times can lead to the accumulation of the dehydrated byproduct, especially if trace amounts of acid are present or if the reaction is conducted at elevated temperatures.

Question 2: How can I modify my synthetic protocol to minimize or eliminate the formation of the dehydrated byproduct?

Answer: Minimizing dehydration requires careful control over temperature, pH, and the choice of reagents.

Recommended Synthetic Routes

Two common routes for synthesizing 1-Phenyl-2-(2-pyridyl)ethanol are the condensation of 2-picoline with benzaldehyde and the reduction of the corresponding ketone.

  • Condensation of 2-Picoline and Benzaldehyde (Catalyst-Free): A highly effective method involves the direct condensation of 2-methylpyridine (2-picoline) with benzaldehyde without any catalyst or solvent.[6] This approach is advantageous as it avoids the use of acidic or basic catalysts that can promote side reactions. The reaction is typically performed by heating the neat mixture of reactants.

  • Reduction of Phenyl(pyridin-2-yl)methanone: If the corresponding ketone is available, its reduction offers a clean and high-yielding route to the alcohol.

    • Recommended Reducing Agent: Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is an excellent choice. This reduction is performed under neutral to slightly basic conditions, which completely avoids the risk of acid-catalyzed dehydration.

    • Temperature: The reaction is typically run at room temperature or below, further disfavoring the elimination reaction.

Reaction Parameter Optimization

The following table summarizes key parameters and recommended conditions to prevent dehydration:

ParameterProblematic ConditionRecommended ConditionRationale
Temperature > 100°C, especially with acidMaintain below 40°C during reaction and workupHigher temperatures favor elimination over substitution/addition.[1][7]
Catalyst Strong Brønsted acids (H₂SO₄, H₃PO₄)Catalyst-free condensation; mild reducing agents (NaBH₄)Strong acids directly catalyze the dehydration mechanism.[2][3]
Workup Quenching with strong aqueous acidUse saturated NaHCO₃ or a cold, saturated NH₄Cl solutionNeutralizes any acidic species and prevents protonation of the hydroxyl group.
Solvent N/AAnhydrous solvents for reductions; solvent-free for condensationPrevents unwanted side reactions.
Reaction Time Excessively longMonitor by TLC or GC-MS and quench upon completionMinimizes the time the product is exposed to potentially dehydrating conditions.
Question 3: I've successfully synthesized the alcohol with minimal dehydration, but the byproduct forms during purification. What are the best practices for purification?

Answer: This is a common issue, as the purification step itself can introduce conditions that favor dehydration.

  • Column Chromatography:

    • Avoid Standard Silica Gel: As mentioned, silica gel is inherently acidic.

    • Use Deactivated Silica: "Deactivate" silica gel by preparing a slurry with your eluent containing 1-2% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica surface.

    • Use Alternative Stationary Phases: Neutral or basic alumina are excellent alternatives to silica gel for acid-sensitive compounds.

    • Eluent System: Use a standard non-polar/polar solvent system like hexanes/ethyl acetate. The addition of a small amount of triethylamine to the eluent system is highly recommended.

  • Distillation:

    • High Vacuum: If your product is a liquid, purification by distillation should be performed under high vacuum to lower the boiling point and thus the required temperature. This minimizes the risk of thermal dehydration.

  • Recrystallization:

    • If your product is a solid, recrystallization is the ideal purification method as it avoids both acidic surfaces and high temperatures. Choose a suitable solvent system that allows for good crystal formation upon cooling.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the acid-catalyzed dehydration of 1-Phenyl-2-(2-pyridyl)ethanol?

Answer: The dehydration of a secondary alcohol like 1-Phenyl-2-(2-pyridyl)ethanol in the presence of an acid catalyst proceeds through an E1 (Elimination, Unimolecular) mechanism.[1][3] This involves the formation of a carbocation intermediate.

  • Protonation of the Hydroxyl Group: The lone pair of electrons on the oxygen of the hydroxyl group attacks a proton (H⁺) from the acid catalyst. This forms a protonated alcohol (an oxonium ion).[1][3]

  • Formation of a Carbocation: The C-O bond breaks, and the water molecule leaves, taking the bonding electrons with it. This is the rate-determining step and results in the formation of a secondary, benzylic carbocation. This carbocation is resonance-stabilized by the adjacent phenyl group, which is why this dehydration occurs readily.

  • Deprotonation to Form the Alkene: A weak base (which can be water or the conjugate base of the acid catalyst) removes a proton from the carbon adjacent to the carbocation. The electrons from the C-H bond then form the pi bond of the alkene, resulting in the formation of 1-phenyl-2-(2-pyridyl)ethene.

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Loss of Water (Rate-Determining) cluster_step3 Step 3: Deprotonation Alcohol 1-Phenyl-2-(2-pyridyl)ethanol Oxonium Protonated Alcohol (Oxonium Ion) Alcohol->Oxonium + H⁺ H+ H⁺ Oxonium_ref Protonated Alcohol Carbocation Benzylic Carbocation Carbocation_ref Carbocation H2O H₂O Oxonium_ref->Carbocation - H₂O Alkene 1-phenyl-2-(2-pyridyl)ethene Base Base (e.g., H₂O) Carbocation_ref->Alkene - H⁺ (to Base)

Caption: E1 mechanism for acid-catalyzed dehydration.

Q2: How can I use analytical techniques to detect and quantify the dehydrated impurity?

Answer: Several standard analytical techniques can be used to identify and quantify the presence of 1-phenyl-2-(2-pyridyl)ethene in your product.

  • ¹H NMR Spectroscopy: This is one of the most definitive methods.

    • 1-Phenyl-2-(2-pyridyl)ethanol: You will see a characteristic broad singlet for the alcohol (-OH) proton, and a distinct multiplet for the benzylic proton (-CHOH).

    • 1-phenyl-2-(2-pyridyl)ethene: The -OH and -CHOH signals will be absent. You will see two new signals in the vinylic region (typically 6.5-8.0 ppm) corresponding to the two protons on the double bond. The integration of these vinylic protons relative to other signals can be used for quantification.

  • Infrared (IR) Spectroscopy:

    • Alcohol: A prominent, broad absorption band will be present in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration.

    • Alkene: This broad O-H band will be absent. A new, weaker absorption may appear around 1600-1650 cm⁻¹ corresponding to the C=C double bond stretch.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for both separation and identification. The alcohol and the alkene will have different retention times on the GC column. The mass spectrometer will show a molecular ion peak for the alcohol (m/z = 199.25) and a peak for the alkene that is 18 mass units lower (m/z = 181.24), corresponding to the loss of water.

Q3: What is the recommended workflow for troubleshooting a synthesis that is yielding the dehydrated product?

Answer: A systematic approach is key to identifying and solving the problem.

Troubleshooting_Workflow start Dehydration Detected in Crude Product check_temp Review Reaction Temperature. Was it > 40°C? start->check_temp check_reagents Analyze Reagents & Workup. Were strong acids used? check_temp->check_reagents No lower_temp Action: Lower reaction and workup temperature. check_temp->lower_temp Yes change_reagents Action: Use non-acidic conditions. (e.g., NaBH₄ reduction or catalyst-free condensation) check_reagents->change_reagents Yes dehydration_purification Dehydration Detected ONLY After Purification check_reagents->dehydration_purification No success Problem Solved: High Purity Alcohol Obtained lower_temp->success change_reagents->success check_column Using Silica Gel for Chromatography? dehydration_purification->check_column use_neutral_phase Action: Use neutral/basic alumina or deactivated silica gel (add 1-2% Et₃N to eluent). check_column->use_neutral_phase Yes check_column->success No use_neutral_phase->success

Sources

Technical Support Center: Purification Strategies for Reactions Involving 1-phenyl-2-(2-pyridyl)ethene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and purification protocols for reaction mixtures containing 1-phenyl-2-(2-pyridyl)ethene, whether it is the desired product or a persistent side product. Our approach is grounded in the fundamental physicochemical properties of the molecule to offer robust, adaptable solutions for achieving high purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction has produced 1-phenyl-2-(2-pyridyl)ethene as a major side product. Where do I begin the purification process?

A1: Begin with a thorough characterization of your crude reaction mixture. Before attempting any purification, it is critical to understand the composition of your sample. The optimal strategy depends entirely on the properties of your desired compound relative to the 1-phenyl-2-(2-pyridyl)ethene impurity and other byproducts.

Initial Analytical Steps:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your mixture. Co-spot your crude material with available starting materials to identify them. The stilbene derivative is UV-active, making it easy to see on a TLC plate with a fluorescent indicator.

  • ¹H NMR Spectroscopy: A crude NMR spectrum provides the most detailed initial picture. It can confirm the presence of 1-phenyl-2-(2-pyridyl)ethene and help identify other major components, such as unreacted starting materials or reaction-specific byproducts (e.g., triphenylphosphine oxide from a Wittig reaction).[1]

This initial analysis is not just a suggestion; it is a mandatory first step that prevents wasted time on ineffective purification methods and informs the most logical path forward.

Q2: The key feature of 1-phenyl-2-(2-pyridyl)ethene is its basic pyridine ring. How can I exploit this for separation?

A2: The basicity of the pyridine nitrogen is your most powerful tool for separation from non-basic compounds. This property can be leveraged through an acid-base liquid-liquid extraction , a technique that modifies the solubility of the compound by changing the pH.[2][3][4]

The Principle: 1-phenyl-2-(2-pyridyl)ethene, being a neutral organic molecule, is soluble in organic solvents (like dichloromethane or ethyl acetate) and insoluble in water. By washing the organic solution with an aqueous acid (e.g., 1M HCl), the basic pyridine nitrogen is protonated. This forms an ammonium salt, which is ionic and therefore highly soluble in the aqueous phase.[5] Any neutral organic compounds, including your desired product (if it is neutral), will remain in the organic layer.

Diagram: Acid-Base Extraction Workflow

G start Crude Reaction Mixture in Organic Solvent (e.g., Dichloromethane) extract Perform Liquid-Liquid Extraction with 1M Hydrochloric Acid (Aqueous) start->extract org_layer Organic Phase: Contains Neutral Desired Product + Other Neutral Impurities extract->org_layer Separated Layers aq_layer Aqueous Phase: Contains Protonated 1-phenyl-2-(2-pyridyl)ethene (as Hydrochloride Salt) extract->aq_layer workup_org Wash with Brine, Dry (e.g., Na₂SO₄), Filter, and Evaporate Solvent org_layer->workup_org workup_aq Optional: Recover Side Product Neutralize with Base (e.g., 1M NaOH), Extract back into Organic Solvent aq_layer->workup_aq pure_product Purified Neutral Product workup_org->pure_product recovered_side Recovered 1-phenyl-2-(2-pyridyl)ethene workup_aq->recovered_side

Caption: Workflow for separating a basic side product from a neutral desired product.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane (DCM) or ethyl acetate) in a separatory funnel.

  • First Extraction: Add an equal volume of 1M HCl(aq). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower layer (if using DCM) or the upper layer (if using ethyl acetate) into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1M HCl(aq) at least two more times to ensure complete removal of the basic side product.

  • Combine & Wash: Combine the organic layers. Wash with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified neutral product.

This method is highly effective and should be the first choice when your desired product is neutral.

Q3: Acid-base extraction isn't suitable for my desired product. When should I use column chromatography?

A3: Column chromatography is the preferred method when you need to separate compounds with similar acid-base properties but different polarities. This is often the case when your desired product is also basic, or when you need to separate isomers or byproducts with very similar structures.

Troubleshooting Common Chromatography Issues:

  • Problem: Peak Tailing. Basic compounds like pyridines are notorious for "tailing" on standard silica gel columns. This occurs because the acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly interact with the basic nitrogen atom.[6]

  • Solution: Deactivate the Silica. To achieve sharp, symmetrical peaks, you must suppress this secondary interaction. This is easily done by adding a small amount of a competing base to your eluent system.

    • Recommended Additive: Add 0.5-1% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol, then diluted) to your mobile phase. The additive will occupy the acidic sites on the silica, allowing your pyridine-containing compound to elute cleanly.[6]

Table 1: Recommended Starting Conditions for Silica Gel Chromatography

ScenarioRecommended Eluent SystemKey Consideration
Separating from a non-polar impurityHexanes / Ethyl Acetate (e.g., start at 9:1)1-phenyl-2-(2-pyridyl)ethene is moderately polar and will require a significant portion of the more polar solvent.
Separating from a very polar impurityDichloromethane / Methanol (e.g., start at 99:1)Use a gradient to effectively separate compounds with large polarity differences.
General Purpose / Isomer SeparationHexanes / Ethyl Acetate + 1% NEt₃The addition of triethylamine is crucial for good peak shape and reproducibility.[6]
Separating from Triphenylphosphine OxideToluene / Acetone or DCM / Ethyl AcetatePh₃P=O is quite polar; a gradient may be necessary. It often elutes close to moderately polar products.
Q4: How do I effectively remove reaction-specific byproducts, such as those from Wittig or Horner-Wadsworth-Emmons (HWE) reactions?

A4: The strategy depends heavily on the type of olefination reaction used.

  • For Horner-Wadsworth-Emmons (HWE) Reactions: The HWE reaction is advantageous because its phosphorus byproduct is a dialkyl phosphate salt.[7] This salt is highly water-soluble and is typically removed completely during the initial aqueous workup of the reaction.[8] If you used an HWE reaction, this byproduct is unlikely to be your primary purification challenge.

  • For Wittig Reactions: The Wittig reaction produces triphenylphosphine oxide (Ph₃P=O) as a stoichiometric byproduct.[1][9][10] Ph₃P=O is a high-boiling, crystalline solid with moderate polarity, making it notoriously difficult to separate from desired products.

    • Strategy 1: Crystallization. If your desired product and Ph₃P=O have sufficiently different solubilities in a given solvent, crystallization can be effective. A common technique is to dissolve the crude mixture in a minimal amount of a polar solvent (like DCM or ethyl acetate) and then add a non-polar solvent (like hexanes or pentane) until the solution becomes cloudy. One compound will hopefully crystallize selectively upon cooling or standing.

    • Strategy 2: Chromatography. As noted in Table 1, Ph₃P=O can be separated by column chromatography, but it often requires careful optimization of the solvent system.

    • Strategy 3: Chemical Conversion (Advanced). In some cases, Ph₃P=O can be precipitated from solution by adding a Lewis acid like ZnCl₂ or MgBr₂ which forms an insoluble complex. This is a less common but powerful technique for stubborn cases.

Decision-Making Flowchart for Purification

This flowchart provides a logical path to selecting the most appropriate purification strategy.

G start Start: Crude Reaction Mixture q1 Is the desired product a neutral organic compound? start->q1 a1_yes Acid-Base Extraction (Primary Method) q1->a1_yes  Yes   a1_no Proceed to Chromatography or Crystallization q1->a1_no  No   q2 Is the sample pure after extraction (check by TLC/NMR)? a1_yes->q2 a2_yes Purification Complete q2->a2_yes  Yes   a2_no Secondary Purification Needed q2->a2_no  No   q3 Are components solids with different solubilities? a1_no->q3 a2_no->q3 a3_yes Attempt Recrystallization q3->a3_yes  Yes   a3_no Use Column Chromatography q3->a3_no  No   tip Remember to add 1% NEt₃ to eluent for chromatography to prevent peak tailing! a3_no->tip

Sources

Purification methods for alpha-Phenylpyridine-2-ethanol crude mixture

Technical Support Center: Purification of -Phenylpyridine-2-ethanol

Ticket ID: PUR-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

You are dealing with


-Phenylpyridine-2-ethanol
  • The Pyridine Ring: Basic (

    
    ), prone to streaking on silica, and capable of forming salts.
    
  • The Benzylic Alcohol: Prone to dehydration (forming vinyl-pyridines) under thermal stress or strong acid catalysis, and often responsible for "oiling out" during crystallization attempts due to hydrogen bonding networks.

This guide bypasses generic advice. Below are the field-proven, self-validating protocols designed to isolate your target from crude reaction mixtures (typically Grignard or lithiation additions).

Module 1: The "Self-Validating" Chemical Separation

User Question: "My crude mixture is a dark orange oil containing unreacted ketone (acetophenone) and some coupling side products. Chromatography is messy. Is there a bulk cleanup method?"

Technical Response: Do not start with chromatography. You must exploit the basicity of the pyridine nitrogen. We use a pH-Swing Extraction protocol. This is a self-validating system because neutral impurities cannot physically follow the protonated pyridine into the aqueous phase.

Protocol: The pH-Swing System

Pre-requisite: Dissolve your crude oil in Ethyl Acetate (EtOAc) or Diethyl Ether (


)
StepActionMechanistic Rationale
1. Acid Extraction Extract the organic layer with 1M HCl (aq) (

volumes).
Target Protonation: The pyridine nitrogen becomes pyridinium (

). The molecule becomes water-soluble.[1] Neutral impurities (ketones, hydrocarbons) remain in the organic layer.
2. The Wash Wash the combined aqueous acidic layers with fresh EtOAc (

).
Scavenging: Removes physically entrained neutral organics trapped in the aqueous phase.
3. Basification Cool the aqueous phase to

. Slowly add 6M NaOH or

until pH

.
Free Basing: Deprotonates the pyridinium back to the neutral pyridine-ethanol. The product will precipitate or oil out.
4. Recovery Extract the now-cloudy aqueous phase with DCM or EtOAc (

). Dry over

and concentrate.
Isolation: The purified neutral product returns to the organic phase, leaving inorganic salts behind.

Critical Control Point: If your product does not precipitate upon basification, it is likely highly water-soluble due to the alcohol group. In this case, saturate the aqueous layer with NaCl (solid) before the final extraction ("Salting Out").

Workflow Visualization

AcidBaseExtractionStartCrude Mixture(Dissolved in EtOAc)AcidStepAdd 1M HClSeparate LayersStart->AcidStepOrgLayer1Organic Layer(Contains Neutrals:Acetophenone, Stilbenes)AcidStep->OrgLayer1Neutral ImpuritiesAqLayer1Aqueous Layer(Contains Product asPyridinium Salt)AcidStep->AqLayer1Target MoleculeWashStepWash Aqueous with EtOAcAqLayer1->WashStepDiscardWashDiscard Organic WashWashStep->DiscardWashBaseStepBasify to pH > 10(NaOH / NH4OH)WashStep->BaseStepClean Acidic PhaseFinalExtractExtract with DCMDry & ConcentrateBaseStep->FinalExtractFinalProductPurifiedAlpha-Phenylpyridine-2-ethanolFinalExtract->FinalProduct

Figure 1: The pH-Swing Logic Flow. By toggling the pH, the target molecule is chemically shuttled between phases, leaving impurities behind.

Module 2: Troubleshooting Crystallization (The "Oiling Out" Issue)

User Question: "I tried recrystallizing from ethanol, but it just forms a milky emulsion and settles as a sticky oil at the bottom. How do I get crystals?"

Technical Response:

The Fix: Solvent Polarity Mismatch You are likely using a solvent that is too polar (Ethanol) or cooling too fast. Use a Binary Solvent System with slow evaporation.

Recommended Solvent Systems:

  • EtOAc / Hexane (1:4): Dissolve in minimum hot EtOAc, then add Hexane dropwise until persistent cloudiness appears. Crucial: Add one drop of EtOAc back to clear it, then let it stand at room temperature (insulate the flask with foil) for 12 hours before refrigerating.

  • Isopropyl Ether (IPE): Often works better for benzylic alcohols than diethyl ether due to a higher boiling point and lower solubility power.

The "Seed" Trick: If you have absolutely no crystals to seed with:

  • Take 10 mg of the oil on a watch glass.

  • Add 1 drop of solvent.[2]

  • Scratch the glass surface vigorously with a metal spatula. The friction and micro-glass particles often induce nucleation. Use this solid to seed your main batch.

Module 3: Chromatographic Tailing

User Question: "I'm running a silica column. The product streaks from

Technical Response: This is caused by the interaction between the basic pyridine nitrogen and the acidic silanol (Si-OH) groups on the silica gel surface. The pyridine "sticks" to the silica, causing peak broadening (tailing).

The Solution: Amine Deactivation You must neutralize the silica surface.

  • Pre-treat the Column: Flush your silica column with mobile phase containing 1% Triethylamine (TEA) before loading your sample.

  • Mobile Phase Modifier: Maintain 1% TEA or 1%

    
      in your eluent throughout the run.
    
    • System: 20-40% EtOAc in Hexane + 1% TEA.

  • Alternative Stationary Phase: If purity is critical for biological assay, switch to Alumina (Neutral activity) . Alumina is less acidic than silica and reduces pyridine tailing significantly without amine modifiers.

Module 4: Vacuum Distillation Risks

User Question: "Can I just distill it? The boiling point is reported around 340°C."

Technical Response: Proceed with extreme caution. While the theoretical boiling point is high (

dehydrationvinyl-pyridine

Safe Distillation Parameters:

  • Vacuum Requirement: You need a high vacuum (

    
    ).
    
  • Temperature: Do not exceed a bath temperature of

    
    . If it doesn't distill, stop.
    
  • Apparatus: Use a Kugelrohr (short path) distillation setup to minimize thermal residence time.

Summary of Physical Properties & Data
PropertyValue / ConditionNotes
Boiling Point

(atm)
Decomposes before boiling at atm pressure.

(Pyridine N)

Protonates at pH < 3.
Solubility High in EtOAc, DCM, EtOHModerate/Low in Water (pH dependent).
TLC Stain UV (254 nm) / IodineStrong UV absorption due to Phenyl+Pyridine.
Storage

, Inert Gas
Hygroscopic; store under Nitrogen/Argon.
Decision Matrix: Which Method to Choose?

DecisionTreeStartCrude Mixture StateCheckImpurityPrimary Impurity?Start->CheckImpurityNonBasicNeutral Organics(Ketones/Hydrocarbons)CheckImpurity->NonBasicYesClosePolarityPolar Side Products(Isomers/Amines)CheckImpurity->ClosePolarityYesActionExtractionMethod A:Acid-Base ExtractionNonBasic->ActionExtractionBest EfficiencyActionColumnMethod B:Column Chromatography(+1% Et3N)ClosePolarity->ActionColumnHigh Purity ReqActionExtraction->ActionColumnIf Oil PersistsActionCrystMethod C:Recrystallization(EtOAc/Hexane)ActionExtraction->ActionCrystIf Solidifies

Figure 2: Troubleshooting Decision Tree. Always prioritize Acid-Base extraction for bulk removal of non-basic starting materials.

References
  • LookChem. (n.d.). 1-Phenyl-1-(pyridin-2-yl)ethanol Physical Properties and Safety Data. Retrieved from

  • Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents and Reagents. Retrieved from

  • National Institute of Standards and Technology (NIST). (n.d.). Phenylethyl Alcohol Thermochemical Data. NIST Chemistry WebBook, SRD 69. Retrieved from

  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Department of Chemistry. Retrieved from

  • LibreTexts. (2022). Acid-Base Extraction Protocols. Chemistry LibreTexts. Retrieved from

Technical Support Center: Optimizing 2-Picoline Benzaldehyde Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2]

The condensation of 2-picoline (2-methylpyridine) with benzaldehyde to form 2-styrylpyridine (stilbazole) is a classic Knoevenagel-type condensation. While seemingly simple, the reaction is governed by a delicate equilibrium and a high activation energy barrier due to the relatively low acidity of the 2-picoline methyl protons (


).

The Core Challenge: The reaction is reversible. To maximize yield, you must drive the equilibrium to the right by continuously removing water or by chemically trapping the intermediate.

Mechanistic Pathway (Visualized)

The following diagram outlines the reaction pathway, highlighting the critical "Acylation Trap" when using acetic anhydride, which prevents the retro-aldol reaction.

ReactionMechanism Picoline 2-Picoline (Weak Acid) Enolate Enamine/Enolate Intermediate Picoline->Enolate Deprotonation (High Ea) Benz Benzaldehyde Alcohol Aldol Intermediate (Unstable) Enolate->Alcohol Nucleophilic Attack Alcohol->Enolate Retro-Aldol (Yield Loss) Acetate Acetylated Intermediate (Stable Trap) Alcohol->Acetate Ac2O (Acylation) Product 2-Styrylpyridine (Product) Alcohol->Product Direct Dehydration (Slow) Acetate->Product Elimination (-AcOH)

Caption: Mechanistic flow showing the "Acylation Trap" strategy using Acetic Anhydride (


) to prevent the reversible retro-aldol step.

Optimized Experimental Protocols

Protocol A: The Classic Acetic Anhydride Route (Robust & Scalable)

Best for: Large scale synthesis where reaction time is not critical.

The Logic: Acetic anhydride acts as both the solvent and the dehydrating agent. It acetylates the secondary alcohol intermediate, creating a better leaving group (acetate) than hydroxide, facilitating the elimination step.

Reagents:

  • 2-Picoline (1.0 equiv)

  • Benzaldehyde (1.1 equiv) — Slight excess drives consumption of picoline.

  • Acetic Anhydride (3.0 - 4.0 equiv)

  • Catalyst: Anhydrous Zinc Chloride (

    
    , 0.1 equiv) or Acetic Acid (0.5 equiv).
    

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is under an inert atmosphere (

    
     or Ar) to prevent oxidation of benzaldehyde to benzoic acid.
    
  • Addition: Add 2-picoline, benzaldehyde, and acetic anhydride. If using

    
    , dissolve it in the acetic anhydride first.
    
  • Reflux: Heat the mixture to 140–160°C (gentle reflux) for 12–24 hours .

    • Checkpoint: Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). The intermediate alcohol often appears as a spot just below the product. Do not stop until this intermediate is consumed.

  • Workup (The "Ice Crash"):

    • Cool the reaction mixture to ~50°C.

    • Pour the dark reaction mixture slowly into a beaker of crushed ice/water (approx. 5x reaction volume) with vigorous stirring.

    • Why: This hydrolyzes excess acetic anhydride and precipitates the hydrophobic styrylpyridine.

  • Neutralization: Slowly add 20% NaOH or saturated

    
     until pH 
    
    
    
    8-9. This ensures the pyridine ring is deprotonated.
  • Isolation: Filter the precipitate. If "oiling out" occurs (see Troubleshooting), extract with Dichloromethane (DCM).

Protocol B: Microwave-Assisted Green Synthesis (High Yield)

Best for: High throughput screening, maximizing yield, and atom economy.

The Logic: Microwave irradiation provides direct dielectric heating, overcoming the high activation barrier for the initial deprotonation step much faster than thermal convection.

Reagents:

  • 2-Picoline (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Catalyst: Acetic Acid (Catalytic drops) or

    
     (0.05 equiv).
    
  • Solvent: Solvent-free (neat) or minimal water.

Step-by-Step:

  • Mixing: Mix reagents in a microwave-safe vial.

  • Irradiation: Set microwave reactor to 180°C (high pressure cap required).

  • Time: Irradiate for 10–20 minutes .

  • Workup: Cool vial. Recrystallize directly from hot ethanol.

Comparative Data Analysis

ParameterProtocol A (Acetic Anhydride)Protocol B (Microwave/Neat)
Reaction Time 12 – 24 Hours10 – 20 Minutes
Typical Yield 40 – 65%85 – 95%
Atom Economy Low (Large excess of

)
High (Solvent-free)
Purity Profile Moderate (Requires recrystallization)High (Clean conversion)
Scalability Excellent (kg scale)Limited (Batch size limits)

Troubleshooting Center (FAQ)

Issue 1: "My reaction mixture turned into a black, intractable tar."

Diagnosis: Polymerization or oxidative decomposition.

  • Cause: Overheating in the presence of oxygen or excessive acid concentration promoting polymerization of the vinyl group.

  • Solution:

    • Strict Inert Atmosphere: You must purge with Nitrogen/Argon.

    • Temperature Control: Do not exceed 160°C.

    • Rescue: If tar forms, dissolve the entire mess in hot DCM, wash with water, and attempt to precipitate the product by adding Hexane to the DCM layer.

Issue 2: "I have low yield (<30%) and unreacted aldehyde."

Diagnosis: Equilibrium Stagnation (Retro-Aldol).

  • Cause: Water is accumulating in the system (if not using anhydride) or the intermediate alcohol is reverting to starting materials.

  • Solution:

    • Dean-Stark Trap: If using a solvent (e.g., Toluene/Xylene), use a Dean-Stark trap to physically remove water.

    • Switch to Anhydride: Ensure your acetic anhydride is fresh. Old bottles hydrolyze to acetic acid, which is less effective at trapping the intermediate.

Issue 3: "The product oils out instead of precipitating during workup."

Diagnosis: Impurities lowering the melting point.

  • Solution:

    • Scratching: Use a glass rod to scratch the side of the beaker to induce nucleation.

    • Seeding: Add a tiny crystal of pure product if available.

    • Chill: Place the oil/water mixture in a -20°C freezer overnight.

Troubleshooting Logic Flow

Troubleshooting Start Problem Encountered LowYield Low Yield / Incomplete Start->LowYield Tar Black Tar Formation Start->Tar Impure Oiling Out / Impure Start->Impure CheckWater Check Water Removal (Dean Stark / Fresh Ac2O) LowYield->CheckWater CheckAtm Was N2/Ar used? Tar->CheckAtm Recryst Recrystallize (Ethanol/Water) Impure->Recryst CheckTemp Increase Temp/Time (Check Reflux) CheckWater->CheckTemp ReduceAcid Reduce Acid Cat. Conc. CheckAtm->ReduceAcid Column Column Chrom. (DCM/MeOH) Recryst->Column If fails

Caption: Decision tree for diagnosing common synthetic failures in stilbazole synthesis.

References

  • Classic Kinetics & Mechanism

    • Ogata, Y., Kawasaki, A., & Hirata, H. (1970). Kinetics of the condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2, 1120.

  • Microwave Optimization

    • Villemin, D., & Martin, B. (1998). Dry reaction on solid support: Synthesis of styrylpyridines under microwave irradiation. Synthetic Communications, 28(17), 3201-3208.

  • Catalytic Roles

    • Konwar, D., et al. (2004). An efficient and simple synthesis of 2-styrylpyridines catalyzed by acetic acid. Tetrahedron Letters, 45(30).

  • Green Chemistry Approaches

    • Prajapati, D., et al. (2006).[1] Microwave-promoted efficient synthesis of 2-styrylpyridines in water. Arkivoc, (x), 145-150.

Sources

Crystallization solvents for alpha-Phenylpyridine-2-ethanol purification

Technical Support Center: Crystallization of -Phenylpyridine-2-ethanol

Executive Summary & Compound Profile


-Phenylpyridine-2-ethanol1

This guide addresses the three most common failure modes in purifying this compound:

  • Oiling Out: Formation of a second liquid phase instead of a solid crystal.[1]

  • Tar Retention: Difficulty removing oxidative pyridine byproducts.[1]

  • Poor Yield: Excessive solubility in the mother liquor due to the pyridine nitrogen.[1]

Physicochemical Profile
ParameterCharacteristicImplication for Crystallization
Functionality Basic Nitrogen (

)
Avoid acidic solvents; susceptible to salt formation.[1][2]
Polarity Moderate-High (LogP

1.9 - 2.[1]3)
Soluble in alcohols/esters; insoluble in pure alkanes.
Melting Point ~78–82°C (Solid), may vary by isomerCrystallization temp must remain below MP to prevent oiling.
Key Impurities Ketones, Grignard byproducts (Biphenyls)Non-polar impurities require a solvent system that keeps them dissolved.

Solvent Selection Strategy

The choice of solvent is dictated by the impurity profile. Because the target molecule is an alcohol-pyridine hybrid, it exhibits high solubility in lower alcohols (Methanol, Ethanol) and chlorinated solvents, often making them unsuitable as single solvents for high-yield recovery.[1]

Recommended Solvent Systems
System TypeSolvent Pair (Solvent / Anti-Solvent)Ratio (v/v)Primary Use Case
Standard (Non-Polar) Ethyl Acetate / Hexane (or Heptane) 1:3 to 1:5General Purification. Balances polarity.[1] The ester dissolves the alcohol; alkane forces precipitation.[1]
High Purity (Aromatic) Toluene / Heptane 1:2Tar Removal. Toluene keeps aromatic tars in solution better than EtOAc while the product crystallizes out.
Polar (Alternative) Isopropanol (IPA) / Water 5:1Inorganic Salt Removal. Use only if product is heavily contaminated with inorganic salts.[1] High risk of oiling out.[1]
Single Solvent Hexane (Hot) N/ALight Polish. Only effective if the crude is already >90% pure. Requires reflux to dissolve.[1]
Decision Logic: Selecting Your System

SolventSelectioncluster_tipsExpert TipStartStart: Analyze Crude MaterialImpurityCheckPrimary Impurity Type?Start->ImpurityCheckTarryDark/Tarry (Oxidative)ImpurityCheck->TarryColor > YellowNonPolarNon-Polar (Biphenyls/SM)ImpurityCheck->NonPolarUnreacted SMSaltsInorganic SaltsImpurityCheck->SaltsMg/Li salts presentTolueneSystemSystem: Toluene / Heptane(Keeps tars in liquor)Tarry->TolueneSystemEtOAcSystemSystem: EtOAc / Hexane(Standard Protocol)NonPolar->EtOAcSystemAlcoholSystemSystem: IPA / Water(Dissolves salts, precip organic)Salts->AlcoholSystemTipIf MP < 60°C, avoid Toluene.Use EtOAc/Hexane at -20°C.

Figure 1: Decision matrix for solvent selection based on crude impurity profile.

Detailed Protocols

Protocol A: The "Anti-Solvent" Method (Ethyl Acetate / Hexane)

Best for: General purification of reaction mixtures (e.g., Grignard additions).[1]

  • Dissolution: Transfer crude solid to a flask. Add Ethyl Acetate (EtOAc) (approx. 2-3 mL per gram of solid).[1] Heat to 50–60°C (do not boil vigorously) until fully dissolved.

  • Filtration (Optional): If insoluble particles remain, filter hot through a glass frit or Celite pad to remove inorganic salts.[1]

  • The Cloud Point: While maintaining the solution at ~45°C, slowly add Hexane dropwise.

    • Visual Cue: Stop when a faint, persistent turbidity (cloudiness) appears that does not disappear upon swirling.

  • Re-solubilization: Add a few drops of EtOAc to just clear the turbidity.[1]

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed.

    • Troubleshooting: If oil droplets form, stir vigorously to induce nucleation.

  • Harvest: Cool to 0–4°C in an ice bath for 1 hour. Filter the white crystals and wash with cold Hexane.[1]

Protocol B: The "Oiling Out" Rescue

Issue: The compound separates as a gummy oil at the bottom of the flask instead of crystals. This is common with pyridine alcohols due to "Liquid-Liquid Phase Separation" (LLPS) occurring before crystallization.[1]

Mechanism of Failure: The solution temperature is too high relative to the solvent's boiling point, or the anti-solvent was added too quickly, crashing the solute out as a liquid.

OilingOutStateOilState: Oiled Out(Gummy liquid at bottom)Step11. Re-heat to Dissolve(Add minimal Solvent A)StateOil->Step1Step22. Seed the Solution(Add pure crystal at 40°C)Step1->Step2Step33. Slow Cool w/ Agitation(Prevents phase separation)Step2->Step3SuccessCrystalline SolidStep3->Success

Figure 2: Workflow for recovering a crystallization batch that has oiled out.

Corrective Steps:

  • Re-heat the mixture until the oil redissolves (add small amount of EtOAc if needed).

  • Let the solution cool to exactly 40°C .

  • Seed it: Add a tiny crystal of pure product (or scratch the glass).[1]

  • Agitate: Stir moderately. Oiling out often happens in stagnant solutions; stirring promotes crystal collision and growth.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol/Water? A: Yes, but proceed with caution. While

1Isopropanol/Water

Q2: My product is colored yellow/brown even after crystallization. Why? A: Pyridine derivatives are prone to oxidation, forming N-oxide tars.[1]

  • Fix: Dissolve the crude in EtOAc and treat with Activated Carbon (charcoal) for 15 minutes at 50°C. Filter hot through Celite, then proceed with Hexane addition.

Q3: Is the "alpha" position critical for solvent choice? A: Yes. If your isomer is the secondary alcohol (1-phenyl-2-(2-pyridyl)ethanol), it likely has a lower melting point than the tertiary alcohol.[1] For lower melting isomers, avoid Toluene (high boiling point makes removal difficult without melting the product). Stick to Pentane/Ether or Hexane/EtOAc which can be removed at low temperatures.[1]

Q4: Can I use Acetone? A: Acetone is generally too good a solvent for this compound.[1] You will likely experience low yields because the compound will remain in the mother liquor even at -20°C.[1]

References

  • PubChem. (2023).[1] 1-Phenyl-1-(pyridin-2-yl)ethanol Compound Summary. National Library of Medicine. Link[1]

  • Percino, M. J., et al. (2008).[3] Crystallization of 1-(p-fluorophenyl)-2-(α-pyridyl) ethanol... The Open Crystallography Journal. (Demonstrates Hexane recrystallization for this class). Link

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. (General guide on solvent polarity for aromatics). Link

  • Sperber, N., et al. (1949). Pyridyl-Substituted Alkamine Ethers as Antihistaminic Agents.[1] Journal of the American Chemical Society.[1] (Foundational synthesis and purification of phenyl-pyridyl carbinols). Link[1]

Stability of alpha-Phenylpyridine-2-ethanol under acidic conditions

Technical Support Center: Stability of -Phenylpyridine-2-ethanol

Compound Identity:

  • IUPAC Name: 1-Phenyl-2-(pyridin-2-yl)ethanol[1][2]

  • Common Name:

    
    -Phenyl-2-pyridineethanol[1][2][3][4][5]
    
  • CAS Number: 2294-74-8[1][2][3][4][6][7]

  • Molecular Formula:

    
    [2][8]
    

Part 1: Core Stability Directive

Executive Summary:

moderately unstable1212acid-catalyzed dehydration2-Styrylpyridine1212
Mechanism of Degradation

The degradation proceeds via an E1 or E2 mechanism facilitated by the stability of the resulting conjugated system.[1][2]

  • Protonation: The pyridine nitrogen is protonated first (

    
    ), followed by the hydroxyl group.[1][2]
    
  • Carbocation Formation: Loss of a water molecule generates a carbocation at the benzylic position.[1][2] This cation is stabilized by resonance with the phenyl ring.[1][2]

  • Elimination: A proton is removed from the adjacent methylene group (alpha to the pyridine ring), resulting in the formation of a double bond.[1][2]

  • Conjugation: The resulting product, 2-Styrylpyridine, possesses a double bond conjugated with both the phenyl and pyridinium rings, making it a "thermodynamic sink" (highly stable product).[1][2]

DegradationMechanismFigure 1: Acid-catalyzed dehydration pathway of α-Phenylpyridine-2-ethanol.Startα-Phenylpyridine-2-ethanol(Intact Alcohol)ProtonationProtonated Intermediate(N-H+ and -OH2+)Start->Protonation+ H+ (Acid)CarbocationBenzylic Carbocation(Resonance Stabilized)Protonation->Carbocation- H2O (Rate Limiting)Product2-Styrylpyridine(Dehydrated Alkene)Carbocation->Product- H+ (Elimination)

[1][2]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Analytical Anomalies

Q: I see a new, less polar peak in my HPLC chromatogram after an acidic workup. What is it? A: This is almost certainly 2-Styrylpyridine .[1][2]

  • Diagnosis: The dehydration product lacks the hydroxyl group and is significantly more lipophilic.[1][2] It will elute later than the parent alcohol on a Reverse-Phase (C18) column.[1][2]

  • Verification: Check the UV spectrum.[1][2] The parent alcohol has discrete absorption bands similar to pyridine/benzene.[1][2] The degradation product (styrylpyridine) has a broad, intense absorption band (

    
     nm) due to extended conjugation.[1][2]
    
  • Solution: Avoid heating during acidic workups.[1][2] Neutralize fractions immediately at low temperature (

    
    C).
    
Issue 2: Solubility & Color Changes

Q: My colorless oil turned yellow upon addition of HCl. Is it degrading? A: Not necessarily, but caution is required.

  • Immediate Cause: Pyridine derivatives often form yellow/orange salts upon protonation due to charge-transfer complexes, even without degradation.[1][2]

  • Degradation Indicator: If the yellow color persists after neutralization, or if the oil solidifies into a different crystal form, degradation has occurred.[1][2] 2-Styrylpyridine is a solid with a distinct melting point (approx. 90-95°C) and often appears as yellowish needles.[1][2]

Issue 3: Mobile Phase Stability

Q: Can I analyze this compound using 0.1% TFA or Formic Acid in the mobile phase? A: Yes, but with strict time limits.

  • Risk: While dilute acid at room temperature causes slow degradation, on-column degradation is negligible for short run times (<20 min).[1][2]

  • Precaution: Do not leave samples dissolved in acidic mobile phase in the autosampler for extended periods (>4 hours).[1][2]

  • Recommendation: Use a buffered mobile phase (e.g., Ammonium Acetate pH 4.[1][2]5) or Ammonium Bicarbonate (pH 7.[1][2]5) if long sequences are required.

Part 3: Protocols & Methodologies

Protocol A: Safe Acidic Workup (Quench)

If your synthesis requires an acid quench, follow this protocol to minimize dehydration.

  • Cooling: Cool the reaction mixture to 0°C - 5°C using an ice bath.

  • Dilution: Use dilute acid (e.g., 1M HCl) rather than concentrated acid. Add dropwise.

  • Rapid Extraction: immediately extract the aqueous acidic layer with an organic solvent (e.g., DCM) to remove non-basic impurities (if the product is in the salt form in water).[1][2]

  • Neutralization: Critical Step. Do not let the product sit in the acidic aqueous phase.[1][2] Immediately adjust pH to ~8-9 using saturated

    
     or cold NaOH solution.[1][2]
    
  • Extraction: Extract the free base into organic solvent, dry over

    
    , and concentrate below 40°C .
    
Protocol B: Stability Validation Experiment

Perform this test to determine the "safe window" for your specific acidic conditions.[1][2]

Time PointCondition A (0.1% TFA, 25°C)Condition B (1M HCl, 25°C)Condition C (1M HCl, 60°C)
0 hr 100% Purity100% Purity100% Purity
1 hr >99%~98%<80% (Rapid Degradation)
4 hr >98%~95%<50%
24 hr ~95%<80%Complete Conversion

Procedure:

  • Prepare a 1 mg/mL solution of

    
    -Phenylpyridine-2-ethanol in the test solvent.
    
  • Incubate at the specified temperature.

  • Aliquot

    
     at each time point.[1][2]
    
  • Immediately dilute the aliquot into 990

    
     of neutral buffer (e.g., Phosphate buffer pH 7) to quench the reaction.
    
  • Analyze via HPLC-UV/MS.[1][2]

Troubleshooting Decision Tree

TroubleshootingFigure 2: Diagnostic workflow for identifying degradation products.StartProblem: Low Purity / New ImpurityCheckUVCheck UV Spectrum of ImpurityStart->CheckUVIsConjugatedIs UV max > 300nm?CheckUV->IsConjugatedYesConjImpurity is 2-Styrylpyridine(Dehydration)IsConjugated->YesConjYesNoConjOther Impurity(Oxidation/Starting Material)IsConjugated->NoConjNoAction1Action: Reduce Acid Conc.Keep Temp < 5°CYesConj->Action1Action2Action: Check ReagentsCheck Starting MaterialNoConj->Action2

References

  • Preparation of 2-phenyl ethanol. US Patent 6,979,753 B2.[1][2] Google Patents. Link (Context: Discusses general instability of phenyl-ethanol derivatives in acid).

  • Synthesis and molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol. ResearchGate. Link (Context: Identifies the compound as a stable intermediate before dehydration to stilbazole).

  • Dehydration of 2-pyridine ethanol to 2-vinyl pyridine. US Patent 2,848,456.[1][2] Google Patents. Link (Context: Establishes the precedent for acid/base catalyzed dehydration of pyridine-ethanols).

  • Efficient Dehydration of 1-Phenylethanol to Styrene. PMC - NIH. Link (Context: Comparative mechanism for benzylic alcohol dehydration).[1][2]

  • 2-Styrylpyridine Synthesis. PubChem. Link (Context: The dehydration product).[1][2]

Troubleshooting low yields in pyridine-2-ethanol derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Pyridine-2-Ethanol Synthesis

Executive Summary: The "Yield Killers"

Welcome to the technical support hub. If you are synthesizing pyridine-2-ethanol (or its derivatives) and experiencing low yields, your problem likely stems from one of three "thermodynamic sinks":

  • The Dehydration Trap: The target alcohol is prone to spontaneous dehydration to form 2-vinylpyridine (a styrene analog).[1]

  • The Polymerization Cascade: Once formed, 2-vinylpyridine rapidly polymerizes or oligomerizes, often turning the reaction mixture into a dark red/brown viscous "tar."[1]

  • The Reversibility Loop: The condensation of 2-picoline with formaldehyde is reversible; without kinetic trapping, the equilibrium favors the starting materials.

This guide addresses these issues via two primary synthetic routes: the Thermal Condensation (Industrial/Batch) and the Anionic Ring-Opening (Lab/High-Precision) .[1]

Diagnostic Flowchart

Before adjusting your protocol, identify your failure mode using the logic flow below.

TroubleshootingFlow Start Identify Failure Mode Q1 Is the reaction mixture dark red/brown & viscous? Start->Q1 Q2 Is the yield low (<40%) but the mixture is clear? Start->Q2 Res1 Issue: Polymerization of Vinylpyridine Action: Add radical inhibitors, lower temp. Q1->Res1 Yes Q3 Problem during purification? Q1->Q3 No Res2 Issue: Reversibility or Incomplete Conversion Action: Increase pressure (Autoclave) or switch to Lithiation Route. Q2->Res2 Yes Q2->Q3 No Res3 Issue: Water Azeotrope Action: Use Toluene/IPA entrainers. Q3->Res3 Yes

Figure 1: Diagnostic logic for identifying the root cause of yield loss.

Route A: Thermal Condensation (2-Picoline + Formaldehyde)[1]

Context: This is the most common route but suffers from reversibility and high temperature requirements.

Reaction: 2-Methylpyridine + Formaldehyde ⇌ 2-(2-Pyridyl)ethanol

FAQ 1: Why is my conversion stalling at 50%?

Technical Insight: This reaction is an aldol-like addition. It is chemically reversible.[1] At atmospheric pressure (reflux ~100°C), the equilibrium constant is unfavorable.[1] Protocol Adjustment:

  • Pressure is Key: You must shift the equilibrium. Conduct the reaction in an autoclave at 130–150°C . The closed system prevents formaldehyde loss and drives the kinetics.

  • Stoichiometry: Use a slight excess of formaldehyde (1.2 – 1.5 eq), but do not exceed this significantly, or you will promote Cannizzaro side reactions or multiple additions.[1]

FAQ 2: I smell a "styrene-like" odor and see a red gum. What happened?

Technical Insight: You have inadvertently created 2-vinylpyridine .[1] The hydroxyethyl group is labile; at temperatures >160°C or in the presence of trace acids/bases during workup, it eliminates water. This vinyl compound then polymerizes via radical mechanisms.[1] Corrective Protocol:

  • Temperature Cap: Never exceed 150°C during the reaction.

  • Inhibitors: Add 4-tert-butylcatechol (TBC) or Hydroquinone (0.1 mol%) to the reaction mixture and the distillation pot. This scavenges free radicals and prevents the "red gum" polymerization.

  • pH Control: Avoid strong acids during workup. Keep the pH near neutral or slightly basic (pH 8-9).[1]

Route B: Anionic Ring Opening (2-Lithiopyridine + Epoxide)[1]

Context: For high-value derivatives or when thermal conditions degrade the substrate, this route offers kinetic control.[1]

Reaction: 2-Bromopyridine + n-BuLi → [2-Lithiopyridine] + Ethylene Oxide → Product

FAQ 3: My yield is near zero; I mostly recovered starting material.

Technical Insight: 2-Lithiopyridine is thermally unstable above -40°C. If you allow it to warm up before adding the epoxide, it decomposes or couples.[1] Protocol Adjustment:

  • Cryogenic Control: Perform the lithiation at -78°C (Dry Ice/Acetone).

  • Order of Addition:

    • Dissolve 2-bromopyridine in anhydrous THF/Ether.

    • Add n-BuLi dropwise at -78°C. Stir for 30 mins.

    • Critical Step: Add Ethylene Oxide (or derivative) slowly while maintaining -78°C.

    • Allow to warm to RT only after the electrophile is fully added.

FAQ 4: How do I handle the toxicity of Ethylene Oxide (EtO) in this route?

Safety Directive: EtO is a gas at room temperature and highly carcinogenic.[1]

  • Alternative: If possible, use 2-picoline + n-BuLi (forms 2-picolyl lithium) followed by Paraformaldehyde .[1] This adds the hydroxymethyl group to the methyl, achieving the same chain extension effect without EtO gas.

Purification & Workup Strategies

The Challenge: Pyridine-2-ethanol forms a stubborn azeotrope with water, making it difficult to dry.[1]

Data Table: Azeotrope Breaking Strategies
MethodAgent/SolventMechanismPros/Cons
Azeotropic Distillation Toluene or BenzeneForms ternary azeotrope with water, carrying it over.[1]Pro: Scalable.[1] Con: Benzene is toxic; Toluene requires higher temp.[1]
Salting Out NaCl or NaOH (solid)Increases ionic strength, forcing organic layer separation.[1]Pro: Cheap & effective.[1] Con: High salt waste; NaOH can trigger dehydration.
Vacuum Distillation N/ALowers BP, often breaking or shifting the azeotrope composition.Pro: Cleanest product. Con: Requires high vacuum (<5 mmHg) to avoid thermal degradation.[1]
Step-by-Step Workup Protocol (Standard)
  • Quench: Stop reaction. If using Route A, strip excess formaldehyde under reduced pressure before raising temperature.[1]

  • Basify: Adjust aqueous layer to pH 10-11 using NaOH (carefully) or K2CO3.[1] Pyridines are basic; they will stay in water at acidic pH.

  • Extraction: Extract with Dichloromethane (DCM) or Chloroform .[1] (Note: Pyridine derivatives are very soluble in chlorinated solvents).[1]

  • Drying: Dry organic phase over Na2SO4.

  • Distillation: Distill under high vacuum. Add Hydroquinone to the distillation flask to prevent polymerization in the pot.

Visualizing the Reaction Pathway

The diagram below illustrates the competition between the desired product and the "Yield Killers."

ReactionPathway Start 2-Picoline + Formaldehyde Intermediate Transition State Start->Intermediate Heat/Pressure Intermediate->Start Reversible Product Pyridine-2-Ethanol (Target) Intermediate->Product Kinetic Trap Vinyl 2-Vinylpyridine (Dehydrated) Product->Vinyl -H2O (Heat/Acid) Polymer Polymer/Tar (Yield Loss) Vinyl->Polymer Radical/Heat

Figure 2: Reaction pathway showing the thermodynamic sink toward vinylpyridine and polymerization.[1]

References

  • Ladenburg, A. "Synthese von Pyridinbasen."[1] Berichte der deutschen chemischen Gesellschaft, vol. 16, 1883.[1] 2[1][3][2][4][5][6][7][8] (Foundational chemistry on pyridine alkylation).

  • Mahan, J.E. "Dehydration of 2-pyridine ethanol to 2-vinyl pyridine."[1][9] U.S. Patent 2,848,456, 1958.[1] 10 (Detailed conditions for condensation and dehydration risks).

  • Gros, P. et al. "Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates."[1] Journal of the American Chemical Society, 2002. 8 (Mechanistic insight into lithiation routes).

  • Fisher Scientific. "Safety Data Sheet: 2-(2-Hydroxyethyl)pyridine."[1] 11 (Safety and physical properties).

  • Berg, L. "Separation of pyridine from water by extractive distillation." U.S. Patent 5,100,514, 1992.[1][12] 12 (Azeotrope breaking strategies).[1]

Sources

Validation & Comparative

1H NMR spectrum analysis of alpha-Phenylpyridine-2-ethanol

Comparative Guide to Structural Elucidation: -Phenylpyridine-2-ethanol

Executive Summary


-Phenylpyridine-2-ethanol

This guide compares the analytical performance of different solvent systems (CDCl₃ vs. DMSO-d₆) and validation methodologies (qNMR vs. HPLC), providing a self-validating protocol for absolute structural proof.

The Molecule & Analytical Challenges

The molecule consists of a pyridine ring connected via a methylene bridge (


Key Structural Features[1][2][3][4][5][6]
  • Chiral Center (

    
    ):  Renders the adjacent methylene protons (
    
    
    ) diastereotopic , causing them to appear as magnetically non-equivalent signals (ABX system).
  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor; chemical shifts are highly sensitive to solvent acidity and concentration.[1]

  • Benzylic Position: The methine proton (

    
    ) is deshielded by both the phenyl ring and the hydroxyl group.
    

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely logistical but determines the information density of the spectrum.[1] We compare the industry standard (Chloroform-d) against the structural elucidation standard (DMSO-d₆).

Table 1: Solvent Performance Matrix
FeatureAlternative A: Chloroform-d (CDCl₃) Product Choice: DMSO-d₆ Scientific Rationale
Hydroxyl Proton (-OH) Invisible / Broad Singlet Sharp Doublet DMSO forms strong H-bonds with OH, slowing exchange (

) and revealing scalar coupling (

).
Stereochemistry Poor resolution of diastereotopic protons.[1]High Resolution Higher viscosity and polarity of DMSO enhance the magnetic non-equivalence of the

protons.
Aromatic Resolution High overlap (Phenyl vs. Pyridine).[1]Moderate Separation Pyridine protons shift downfield in DMSO due to H-bonding with residual water/solvent.
Sample Recovery Excellent (High volatility).[1][2]Poor (High boiling point).[1][2]Use CDCl₃ for prep-scale recovery; use DMSO for structural proof.
Recommendation
  • Use CDCl₃ for routine purity checks and when sample recovery is mandatory.[1]

  • Use DMSO-d₆ for de novo structural characterization to observe the OH coupling (

    
    ) and confirm the connectivity of the ethanol chain.
    

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by incorporating internal logic checks (self-validation).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of

    
    -Phenylpyridine-2-ethanol in 0.6 mL of DMSO-d₆  (for structural proof). Ensure the solution is clear; filtration is required if suspension is visible.[1][2]
    
  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° (maximizes S/N).

    • Relaxation Delay (D1): Set to

      
       (typically 10s) for quantitative integration.
      
    • Scans (NS): 16–64 (sufficient for >10 mg).

    • Temperature: 298 K (Keep constant to prevent chemical shift drift).

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).[1]

    • Phase correction: Manual (critical for diastereotopic multiplets).

    • Baseline correction: Polynomial (Bernstein) fit.

Visualization: Analytical Workflow

NMR_WorkflowSampleSample: alpha-Phenylpyridine-2-ethanolSolventSolvent SelectionSample->SolventAcq_DMSOAcquisition (DMSO-d6)Focus: OH CouplingSolvent->Acq_DMSOStructural ProofAcq_CDCl3Acquisition (CDCl3)Focus: RecoverySolvent->Acq_CDCl3Routine QCProcessProcessing(Phase/Baseline)Acq_DMSO->ProcessAcq_CDCl3->ProcessValidationValidation Logic(Integration & Splitting)Process->ValidationValidation->SampleFail: Re-prep

Caption: Logical workflow for selecting solvent systems based on analytical goals (Structure vs. Recovery).

Structural Assignment & Logic

The following assignment logic validates the structure 1-phenyl-2-(pyridin-2-yl)ethanol .

Diagnostic Signals (DMSO-d₆)
  • The Anchor (Pyridine H-6): Look for a doublet at ~8.5 ppm .[1] This is the proton adjacent to the pyridine nitrogen.[1]

    • Validation: Integration = 1H.[1][2][3][4]

  • The Hydroxyl (OH): Look for a doublet at ~5.5 ppm (coupling constant

    
    ).
    
    • Causality: The doublet proves the OH is attached to a CH group (secondary alcohol), ruling out tertiary alcohol isomers.

  • The Chiral Methine (CH): A multiplet (dt or q) at ~4.8 ppm .[1][5]

    • Validation: Upon

      
       shake (removing OH coupling), this signal simplifies to a triplet or dd.
      
  • The Diastereotopic Methylene (

    
    ):  Two distinct multiplets (ABX pattern) around 3.0–3.2 ppm .[1]
    
    • Logic: If this were a singlet or simple triplet, the molecule would lack a chiral center, indicating a wrong structure (e.g., achiral isomer).

Comparison with Isomer: 2-phenyl-2-(pyridin-2-yl)ethanol
  • Target (

    
    ): 
    
    
    is homobenzylic/pyridylic. Shift ~3.1 ppm.[1]
  • Alternative Isomer (

    
    ): 
    
    
    is a hydroxymethyl group (
    
    
    ). Shift would be significantly downfield (~3.8–4.0 ppm ) and the OH would be a triplet.[1]

Performance Comparison: Purity Analysis (qNMR vs. HPLC)

For drug development, purity must be quantified. While HPLC is the standard, qNMR (Quantitative NMR) offers superior performance for reference standards.

Table 2: Methodological Comparison
MetricHPLC-UV (Alternative) qNMR (Recommended)
Traceability Relative (Requires Reference Standard).Absolute (Primary Ratio Method).[1]
Response Factor Compound-dependent (UV extinction coefficient).[2]Universal (1H response is molar).[1]
Precision High (< 0.5% RSD).[1]High (< 1.0% RSD with proper

).[1]
Speed Slow (Method development + equilibration).Fast (Prep + 10 min acquisition).
Blind Spots Non-UV active impurities are invisible.[1]All protonated impurities visible.
Visualization: Purity Decision Tree

Purity_LogicStartPurity Assessment NeededRef_StdIs Certified ReferenceStandard Available?Start->Ref_StdHPLCUse HPLC-UV(Routine QC)Ref_Std->HPLCYesqNMRUse qNMR(Internal Standard Method)Ref_Std->qNMRNoResult_HPLCRelative Purity %HPLC->Result_HPLCResult_qNMRAbsolute Purity %(Potency Assignment)qNMR->Result_qNMR

Caption: Decision logic for choosing between HPLC and qNMR based on reference standard availability.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]

  • Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2780. [Link]

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 29(9), 2176–2179. [Link]

  • National Institute of Standards and Technology (NIST). "1-Phenyl-2-(pyridin-2-yl)ethanol Data." PubChem Database. [Link]

Comparative Identification Guide: IR Spectroscopy of 1-Phenyl-2-(2-pyridyl)ethanol

[1]

Executive Summary & Application Context

1-Phenyl-2-(2-pyridyl)ethanol (CAS: 5471-51-2) is a critical intermediate in the synthesis of non-sedating antihistamines and a versatile bidentate ligand in coordination chemistry.[1] In drug development, its purity is paramount, specifically the absence of its ketone precursor, 1-phenyl-2-(2-pyridyl)ethanone , and the differentiation from structural isomers (3- or 4-pyridyl analogs).[1]

This guide provides a rigorous, first-principles approach to identifying this compound using Infrared (IR) Spectroscopy.[1] Unlike simple library matching, this protocol focuses on mechanistic assignment , allowing researchers to validate structure even in the absence of a reference standard.

The Analytical Challenge
  • Similarity: The target molecule shares >90% of its vibrational modes with its precursors and isomers.

  • H-Bonding: The proximity of the pyridine nitrogen to the hydroxyl group creates an intramolecular hydrogen bond that significantly shifts the O-H and C-N stretching frequencies compared to non-chelating analogs.

Theoretical Framework: Spectral Deconvolution

To accurately identify 1-Phenyl-2-(2-pyridyl)ethanol, we deconstruct the spectrum into three interacting vibrational zones.

Zone A: The "Reaction Monitor" (3600 – 1650 cm⁻¹)

This region confirms the reduction of the ketone to the alcohol.

  • Target (Alcohol): Exhibits a broad O-H stretch (3200–3400 cm⁻¹) .[1] In the solid state (ATR/KBr), this is broadened by intermolecular H-bonding.

  • Impure (Ketone): The precursor exhibits a sharp, conjugated C=O stretch (~1680–1690 cm⁻¹) . Absence of this peak is the primary pass/fail criterion for reaction completeness.

Zone B: The Heterocyclic/Aromatic Backbone (1600 – 1400 cm⁻¹)

This region contains the "breathing" modes of the aromatic systems.

  • Pyridine Ring: Distinctive C=N and C=C ring stretches appear at ~1590 cm⁻¹ and ~1570 cm⁻¹ .

  • Phenyl Ring: Overlaps significantly but typically contributes a sharp doublet near 1600 cm⁻¹ and 1500 cm⁻¹ .

Zone C: The Fingerprint & Isomer Differentiation (1000 – 700 cm⁻¹)

This is the critical region for distinguishing the 2-pyridyl isomer from 3- or 4-pyridyl variants.[1]

  • C-O Stretch: A strong band at 1050–1080 cm⁻¹ (secondary alcohol).

  • Out-of-Plane (OOP) Bending:

    • Monosubstituted Phenyl: Strong bands at ~750 cm⁻¹ and ~700 cm⁻¹ .

    • 2-Substituted Pyridine: A characteristic strong band at ~740–760 cm⁻¹ (often overlapping with phenyl) and a ring deformation band near 990–1000 cm⁻¹ .[1]

Comparative Peak Analysis

The following table contrasts the target molecule with its most common impurities and isomers.

Vibrational ModeTarget: 1-Phenyl-2-(2-pyridyl)ethanolPrecursor: 1-Phenyl-2-(2-pyridyl)ethanoneIsomer: 4-Pyridyl AnalogDiagnostic Note
O-H Stretch 3200–3450 cm⁻¹ (Broad, Strong)Absent3200–3450 cm⁻¹Primary indicator of product formation.
C=O[1][2] Stretch Absent1680–1690 cm⁻¹ (Sharp, Strong)AbsentPrimary indicator of unreacted starting material.
C-H Stretch (sp³) 2850–2950 cm⁻¹ (Weak, Methylene)2900–2980 cm⁻¹ (Weak)2850–2950 cm⁻¹Methylene linker (-CH2-) vibrations; generally non-diagnostic.[1]
Pyridine Ring (C=N) ~1590, 1570 cm⁻¹~1585, 1570 cm⁻¹~1600, 1410 cm⁻¹2-sub pyridine often shows a "doublet" behavior near 1590.[1]
C-O Stretch 1050–1080 cm⁻¹ (Strong)Absent1050–1080 cm⁻¹Confirms secondary alcohol character.[1]
OOP Bending (Ar) 740–760 cm⁻¹ & 700 cm⁻¹ 740–760 cm⁻¹ & 690 cm⁻¹800–820 cm⁻¹ (Strong)CRITICAL: 4-sub pyridine has a distinct shift to >800 cm⁻¹.[1]

Decision Logic & Workflow

The following diagram illustrates the logical flow for confirming the identity of the compound using IR spectroscopy.

IR_Identification_WorkflowStartStart: Acquire Spectrum(ATR/KBr)Check_COCheck 1680-1700 cm⁻¹(Carbonyl Region)Start->Check_COCO_PresentPeak Present:Contaminated with KetoneCheck_CO->CO_PresentStrong C=OCO_AbsentPeak Absent:ProceedCheck_CO->CO_AbsentNo C=OCheck_OHCheck 3200-3500 cm⁻¹(Hydroxyl Region)CO_Absent->Check_OHOH_AbsentBroad Peak Absent:Incorrect Structure(Check Salt Form/Dryness)Check_OH->OH_AbsentNo O-HOH_PresentBroad Peak Present:Alcohol ConfirmedCheck_OH->OH_PresentStrong O-HCheck_FingerprintCheck 700-850 cm⁻¹(Isomer Differentiation)OH_Present->Check_FingerprintIsomer_2Strong Bands at~700 & ~750 cm⁻¹(2-Substituted)Check_Fingerprint->Isomer_2Isomer_4Strong Band at~810-830 cm⁻¹(4-Substituted)Check_Fingerprint->Isomer_4Isomer_3Complex Pattern~700-800 cm⁻¹(3-Substituted)Check_Fingerprint->Isomer_3FinalIdentity Confirmed:1-Phenyl-2-(2-pyridyl)ethanolIsomer_2->Final

Caption: Figure 1. Step-by-step decision tree for verifying 1-Phenyl-2-(2-pyridyl)ethanol identity and purity.

Experimental Protocol

To ensure reproducibility, follow this standardized protocol.

Method: Attenuated Total Reflectance (ATR) FTIR is recommended over KBr pellets to prevent moisture uptake, which can obscure the O-H region.

  • System Suitability:

    • Run a background scan (air).[1]

    • Verify instrument performance using a Polystyrene reference film (Look for sharp peaks at 1601 cm⁻¹ and 1583 cm⁻¹).

  • Sample Preparation:

    • Ensure the sample is fully dried (vacuum oven at 40°C) to remove residual solvent (e.g., ethanol/methanol from recrystallization), which would give false positives in the O-H region.

    • Place ~5 mg of solid sample on the Diamond/ZnSe crystal.

    • Apply high pressure to ensure good contact (critical for the aromatic OOP bands).

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹[1][3]

    • Scans: 16 or 32

    • Range: 4000 – 600 cm⁻¹[1]

  • Data Processing:

    • Apply baseline correction.

    • Normalize the highest peak (usually the C-O stretch or aromatic OOP) to 1.0 absorbance units for comparison.

Mechanistic Insight: The Hydrogen Bond Effect

Understanding the molecular geometry is crucial for interpreting the O-H band.

H_Bonding_MechanismOH_GroupHydroxyl Group(O-H)InteractionIntramolecularH-BondOH_Group->InteractionDonorN_PyridinePyridineNitrogen (N)N_Pyridine->InteractionAcceptorResultIR Consequence:Red-shift of O-H(Lower Frequency)Interaction->Result

Caption: Figure 2. Intramolecular hydrogen bonding between the hydroxyl proton and pyridine nitrogen stabilizes the gauche conformation and shifts the O-H stretch.

Expert Note: In dilute non-polar solvents (e.g., CCl₄), you may observe a sharp "free" O-H band (~3600 cm⁻¹). However, in solid-state (ATR), the intermolecular and intramolecular networks dominate, resulting in the characteristic broad band at 3200–3450 cm⁻¹.

References

  • Synthesis & Characterization: Castro, M., et al. (2025).[4] "Synthesis and molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate." Journal of Molecular Structure.

  • Pyridine Vibrational Modes: Wilmshurst, J. K., & Bernstein, H. J. (1957). "The Vibrational Spectra of Pyridine and Derivatives." Canadian Journal of Chemistry.

  • Reaction Monitoring (Ethanolysis): "Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis." MDPI Processes. [1]

  • General IR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard Reference Text).

Crystal structure P21/c of 1-Phenyl-2-(2-pyridyl)ethanol

Publish Comparison Guide: Crystal Structure of 1-Phenyl-2-(2-pyridyl)ethanol

Executive Summary

1-Phenyl-2-(2-pyridyl)ethanol (PPE) represents a critical structural class of chiral pyridyl alcohols used as bidentate ligands in coordination chemistry and as precursors for stilbazole derivatives. While often overlooked as merely a synthetic intermediate, its crystallization in the monoclinic


 space group

This guide provides a technical deep-dive into the

Crystallographic Architecture: The Standard[1]

The

Unit Cell Metrics

The following data represents the standard ambient-temperature phase for the racemic crystal.

ParameterValueSignificance
Crystal System MonoclinicAllows for unequal axes (

), accommodating the elongated ethanol chain.
Space Group

(No.[1] 14)
Centrosymmetric. Contains glide planes and inversion centers, mandating a racemic packing (1:1 R/S ratio).
Unit Cell Dimensions

Å

Å

Å
The long

-axis suggests a bilayer or head-to-tail stacking arrangement of the phenyl-pyridyl cores.
Angle (

)

Slight deviation from

indicates shear strain accommodated by the packing layers.


4 molecules per unit cell; 1 molecule in the asymmetric unit.
The Structural Driver: O-H···N Chaining

Unlike many alcohols that form O-H···O tetramers, PPE utilizes the basic nitrogen of the pyridine ring.

  • Interaction: Intermolecular Hydrogen Bond (

    
    ).[1][2]
    
  • Topology: Infinite 1D polymeric chains.

  • Mechanism: The hydroxyl proton of Molecule A donates to the Pyridyl Nitrogen of Molecule B (related by glide symmetry). This is energetically superior to intramolecular bonding because it allows the phenyl and pyridyl rings to rotate freely to maximize

    
    -stacking interactions without ring strain.
    

Comparative Performance Analysis

To understand the utility of the

Isomer Comparison: 2-Pyridyl vs. 4-Pyridyl

The position of the nitrogen atom dictates the crystal engineering outcome.[3]

Feature2-Pyridyl (This Topic) 4-Pyridyl Analog Impact on Crystallization
H-Bond Motif Helical/Zig-Zag Chains Linear Extension The 2-position creates a "kink" in the chain, favoring compact packing (

). The 4-position often leads to open networks or porous structures.
Solubility ModerateLowerThe compact 2-pyridyl chains are easier to solvate than the rigid linear networks of the 4-pyridyl isomer.
Melting Point

C

C
The 4-pyridyl network is generally more robust thermally due to linear symmetry.
Functional Comparison: Alcohol vs. Dehydrated Styrene

PPE is often an intermediate for 1-phenyl-2-(2-pyridyl)ethene (Stilbazole).

  • PPE (

    
    ):  Dominated by Enthalpy  (Strong H-bonds). Hard, brittle crystals.
    
  • Stilbazole (

    
     or 
    
    
    ):
    Dominated by Entropy and weak Van der Waals forces (
    
    
    stacking). Soft, waxy crystals.
  • Implication: If your product is "oiling out," it is likely the stilbazole contaminant disrupting the H-bond network of the alcohol.

Experimental Protocol: Synthesis & Crystallization

This protocol relies on a Catalyst-Free Knoevenagel Condensation , leveraging the "green" aspect where the product crystallizes directly from the reaction matrix or upon cooling, driving the equilibrium forward.

Workflow Diagram

GStartReagents:2-Methylpyridine + BenzaldehydeReactionThermal Condensation(140°C, 2-6 hrs)No Solvent/CatalystStart->Reaction KnoevenagelCrudeCrude Oil(Mixture of Alcohol + Olefin)Reaction->Crude Cool to RTPurificationSelective CrystallizationSolvent: Ethanol/Hexane (1:4)Crude->Purification DissolutionCrystalTarget Product1-Phenyl-2-(2-pyridyl)ethanol(P21/c Crystals)Purification->Crystal Slow Evap @ 4°CXRDValidation:Single Crystal XRDCrystal->XRD Characterization

Figure 1: Reaction and crystallization workflow for isolating the

Step-by-Step Methodology

Objective: Isolate high-quality single crystals suitable for XRD.

  • Synthesis:

    • Mix 2-methylpyridine (1.0 eq) and benzaldehyde (1.0 eq) in a pressure tube.

    • Heat to 135–140°C for 4 hours. Note: No catalyst is required; the pyridine ring acts as a self-catalyst.

    • Critical Checkpoint: Monitor via TLC. If dehydration (olefin formation) exceeds 10%, lower the temperature.

  • Isolation:

    • Cool the reaction mixture to room temperature. It will form a viscous yellow oil.

    • Add Ethanol (absolute) to dissolve the oil, then add Hexane dropwise until turbidity is just observed (Ratio approx 1:4).

  • Crystallization (The

    
     Driver): 
    
    • Place the vial in a 4°C environment.

    • Allow slow evaporation over 48-72 hours.

    • Why? Rapid cooling precipitates amorphous powder. Slow growth allows the O-H···N chains to organize into the thermodynamically stable

      
       lattice.
      
  • Validation:

    • Harvest colorless block-like crystals.[4][5]

    • Confirm structure via unit cell determination (matches

      
       Å).
      

Mechanism of Stability (Graphviz)

The following diagram illustrates the intermolecular logic that locks the molecule into the

H_Bondingcluster_packingPacking ForceMolAMolecule A(R-Enantiomer)MolBMolecule B(S-Enantiomer)MolA->MolBO-H···N(py)MolCMolecule C(R-Enantiomer)MolB->MolCO-H···N(py)

Figure 2: Alternating R/S enantiomer chain formation driven by intermolecular hydrogen bonding.

References

  • Synthesis and Structure Determination

    • Castro, M. et al. (2008). Synthesis and molecular structure of the 1-phenyl-2-(2-pyridyl)
    • (Verified via search context 1.8/1.2)

  • Crystallographic Principles of Pyridyl Alcohols

    • Acta Crystallographica Section E. Structure of phenyl(pyridin-2-yl)methanol (Analogous structure for comparison).
  • Comparative Isomer Data

    • MDPI Crystals. Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines. (Provides background on 4-pyridyl packing behaviors).

Technical Guide: Mass Spectrometry Fragmentation & Bioanalysis of Molsidomine (CAS 2294-74-8)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molsidomine (CAS 2294-74-8) represents a distinct class of vasodilators known as sydnonomines. Unlike traditional nitrates (e.g., Nitroglycerin) that require thiol-mediated enzymatic activation—often leading to tolerance—Molsidomine acts as a prodrug. It is enzymatically converted in the liver to the active metabolite Linsidomine (SIN-1) , which spontaneously releases nitric oxide (NO).

For the bioanalytical scientist, this mechanism presents a unique challenge: Molsidomine is stable and readily quantifiable, whereas SIN-1 is highly unstable and prone to oxidation. This guide details the mass spectrometry (MS) fragmentation patterns of Molsidomine, compares its quantification performance against its active metabolite, and provides a robust, self-validating protocol for accurate bioanalysis.

Chemical Identity & Structural Context

The unique sydnonomine ring structure dictates the fragmentation behavior.

FeatureDetails
Common Name Molsidomine
CAS Number 2294-74-8
IUPAC Name N-(ethoxycarbonyl)-3-(4-morpholinyl)sydnone imine
Molecular Formula C9H14N4O4
Monoisotopic Mass 242.1015 Da
Polarity Positive (Basic morpholine nitrogen)
LogP ~0.7 (Moderately polar)

Mass Spectrometry Fragmentation Analysis

Molsidomine is most effectively analyzed using LC-ESI-MS/MS in positive ion mode. The presence of the morpholine ring and the mesoionic sydnone core creates a predictable fragmentation pathway.

Primary Ionization
  • Precursor Ion:

    
    
    
  • Ionization Source: Electrospray Ionization (ESI) is preferred over APCI due to the thermal lability of the sydnone ring.

Characteristic Fragmentation Pathway

The collision-induced dissociation (CID) of Molsidomine (m/z 243) yields two primary product ions used for quantification and qualification.

Transition (m/z)TypeMechanism & Structural Origin
243.1

86.1
Quantifier Morpholine Ring Cleavage: The most abundant and stable fragment. It represents the morpholine cation

. This transition provides the highest sensitivity (S/N ratio).
243.1

197.1
Qualifier Loss of Ethanol/Nitro Group: Represents the loss of the ethoxy side chain or NO/NO2 species (

). This is a characteristic "fingerprint" of the ethoxycarbonyl-sydnone structure.
243.1

169.1
SecondarySydnone Ring Opening: Further degradation of the mesoionic core.
Fragmentation Pathway Diagram

The following diagram illustrates the structural breakdown of Molsidomine during MS/MS analysis.

Molsidomine_Fragmentation Molsidomine Molsidomine Precursor [M+H]+ m/z 243 Frag_197 Fragment A [M-EtOH/NO2]+ m/z 197 Molsidomine->Frag_197 Loss of 46 Da (CID Low Energy) Frag_86 Quantifier Ion Morpholine Cation m/z 86 Molsidomine->Frag_86 Ring Cleavage (CID High Energy) SIN1 Metabolite (SIN-1) m/z 207 Molsidomine->SIN1 In Vivo Metabolism (Not in Source) Frag_197->Frag_86 Secondary Fragmentation

Caption: Figure 1. ESI+ Fragmentation pathway of Molsidomine. The m/z 86 morpholine ion is the primary quantifier due to its high stability and intensity.

Performance Comparison: Parent vs. Metabolite

A critical decision in drug development is whether to quantify the parent (Molsidomine) or the active metabolite (SIN-1).

Comparative Analysis Table
FeatureMolsidomine (Parent)Linsidomine (SIN-1)
Bioanalytical Stability High. Stable in plasma at RT for >4 hours.Very Low. Oxidizes rapidly to SIN-1A. Half-life < 10 mins in plasma.
Sample Preparation Simple Protein Precipitation (PPT).Requires immediate acidification or derivatization (e.g., with propyl chloroformate).
MS Sensitivity High (m/z 243

86).
Moderate (m/z 207

86), but suffers from matrix instability.
Linearity Range 1.0 – 1000 ng/mL.0.5 – 500 ng/mL (highly dependent on stabilization).
Matrix Effect Minimal (< 10% suppression).Significant (due to stabilizing agents like HCl or ascorbic acid).
Analytical Recommendation

For pharmacokinetic (PK) profiling, quantify Molsidomine . It serves as a robust surrogate for exposure. If SIN-1 quantification is regulatory-mandated, a derivatization protocol is strictly required to "trap" the unstable amine before analysis.

Experimental Protocol: Self-Validating Workflow

This protocol focuses on the quantification of Molsidomine in human plasma, designed to minimize conversion to SIN-1 during processing.

Reagents & Standards[1][2][3][4]
  • Internal Standard (IS): Molsidomine-d5 or Fluconazole (structural analog).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation (Protein Precipitation)[5]
  • Step 1: Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Step 2: Add 20 µL of Internal Standard solution (500 ng/mL).

  • Step 3: Add 150 µL of ice-cold Acetonitrile (precipitating agent). Causality: Cold organic solvent precipitates proteins while halting enzymatic conversion of Molsidomine to SIN-1.

  • Step 4: Vortex vigorously for 30 seconds.

  • Step 5: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Step 6: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Mobile Phase A (dilution reduces solvent strength for better peak shape).

LC-MS/MS Conditions[1][5][6]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: Ramp to 90% B

    • 3.0-4.0 min: Hold 90% B

    • 4.1 min: Re-equilibrate.

  • MS Parameters:

    • Spray Voltage: 3500 V (ESI+).

    • Capillary Temp: 350°C.

    • Collision Energy (CE): 25 eV (for m/z 86), 15 eV (for m/z 197).

Bioanalytical Workflow Diagram

Workflow Sample Plasma Sample (50 µL) Crash Protein Precipitation (150 µL Cold ACN + IS) Sample->Crash Add IS & Crash Centrifuge Centrifugation (12,000g, 4°C, 10 min) Crash->Centrifuge Vortex Supernatant Supernatant Dilution (1:1 with 0.1% FA) Centrifuge->Supernatant Extract Upper Layer Injection LC-MS/MS Injection (5 µL) Supernatant->Injection Transfer to Vial Detection MRM Detection 243 -> 86 (Quant) 243 -> 197 (Qual) Injection->Detection ESI+ Analysis

Caption: Figure 2. High-throughput bioanalytical workflow for Molsidomine quantification.

References

  • PubChem. "Molsidomine Compound Summary." National Library of Medicine. Available at: [Link]

  • Dutot, C., et al. (1990).[2] "Determination of the active metabolite of molsidomine in human plasma by reversed-phase high-performance liquid chromatography." Journal of Chromatography B. Available at: [Link]

  • Rosenkranz, B., et al. (1996). "Clinical pharmacokinetics of molsidomine." Clinical Pharmacokinetics. Available at: [Link]

  • Wang, Y., et al. (2022). "LC-MS/MS Method Development for Sydnonomine Derivatives." ResearchGate.[3][4] (Generalized citation for method parameters). Available at: [Link]

Sources

A Comparative Purity Analysis of Synthetic versus Commercial α-Phenylpyridine-2-ethanol for Research and Development Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. Even trace impurities can lead to unforeseen side reactions, altered biological activity, and complications in downstream processing. This guide provides an in-depth technical comparison of the purity of α-Phenylpyridine-2-ethanol synthesized in-house via asymmetric hydrogenation versus commercially procured batches. We will delve into the synthetic and purification methodologies, present comparative analytical data, and discuss the implications for research and development.

Introduction to α-Phenylpyridine-2-ethanol

α-Phenylpyridine-2-ethanol is a chiral alcohol that serves as a key building block in the synthesis of various pharmaceutical compounds and other biologically active molecules. Its structure, featuring both a pyridine ring and a phenyl group attached to a stereocenter, makes it a valuable synthon for creating complex molecular architectures. The enantiomeric purity of this compound is often critical for the desired therapeutic effect of the final active pharmaceutical ingredient (API). Given its importance, researchers face the choice of synthesizing this intermediate in their own laboratories or purchasing it from commercial suppliers. This decision often hinges on a balance of cost, time, and, most importantly, the required purity profile for their specific application.

Synthesis and Purification of α-Phenylpyridine-2-ethanol

A common and efficient method for producing enantiomerically enriched α-Phenylpyridine-2-ethanol is the asymmetric hydrogenation of 2-benzoylpyridine.[1] This method utilizes a chiral catalyst to selectively produce one enantiomer of the alcohol.

Synthetic Protocol: Asymmetric Hydrogenation of 2-Benzoylpyridine

The following protocol outlines a typical laboratory-scale synthesis.

Materials:

  • 2-Benzoylpyridine

  • [Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)

  • (R)-BINAP ( (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Isopropanol (anhydrous)

  • Hydrogen gas (high purity)

  • Sodium isopropoxide

Procedure:

  • In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ and (R)-BINAP in a 1:1.1 molar ratio.

  • Anhydrous isopropanol is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst precursor.

  • In a separate flask, 2-benzoylpyridine is dissolved in anhydrous isopropanol.

  • The catalyst solution and the 2-benzoylpyridine solution are transferred to a high-pressure autoclave.

  • A solution of sodium isopropoxide in isopropanol is added as a base.

  • The autoclave is sealed, purged with argon, and then pressurized with hydrogen gas to 50 atm.

  • The reaction is stirred at 40°C for 24 hours.

  • After cooling and venting, the reaction mixture is concentrated under reduced pressure.

Causality of Experimental Choices:

  • Iridium Catalyst: Iridium-based catalysts are well-known for their high activity and selectivity in the hydrogenation of ketones.[2]

  • (R)-BINAP Ligand: The chiral BINAP ligand is crucial for inducing asymmetry in the hydrogenation, leading to a high enantiomeric excess (e.e.) of the desired (R)-enantiomer.

  • Isopropanol Solvent: Isopropanol serves as both a solvent and a hydrogen source in transfer hydrogenation, though in this pressure hydrogenation, it primarily acts as a solvent.

  • Base: The addition of a base, such as sodium isopropoxide, can accelerate the reaction rate.

Synthetic Pathway Diagram

Synthesis 2-Benzoylpyridine 2-Benzoylpyridine ReactionMixture ReactionMixture 2-Benzoylpyridine->ReactionMixture [Ir(COD)Cl]₂/(R)-BINAP H₂, Isopropanol, Base Crude α-Phenylpyridine-2-ethanol Crude α-Phenylpyridine-2-ethanol ReactionMixture->Crude α-Phenylpyridine-2-ethanol

Caption: Asymmetric hydrogenation of 2-benzoylpyridine.

Purification Protocol

The crude product from the synthesis requires purification to remove unreacted starting material, catalyst residues, and any byproducts. A combination of column chromatography and recrystallization is typically employed.

Purification Workflow:

Purification cluster_purification Purification Process Crude Product Crude Product ColumnChromatography ColumnChromatography Crude Product->ColumnChromatography Silica Gel Hexane:Ethyl Acetate Recrystallization Recrystallization ColumnChromatography->Recrystallization Ethanol/Water Pure α-Phenylpyridine-2-ethanol Pure α-Phenylpyridine-2-ethanol Recrystallization->Pure α-Phenylpyridine-2-ethanol

Caption: Purification workflow for synthetic α-Phenylpyridine-2-ethanol.

Step-by-Step Purification:

  • Column Chromatography:

    • The crude residue is adsorbed onto a small amount of silica gel.

    • The silica is loaded onto a silica gel column packed with a hexane:ethyl acetate solvent system.

    • The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC).

    • Fractions containing the pure product are combined and the solvent is evaporated.

  • Recrystallization:

    • The product obtained from column chromatography is dissolved in a minimal amount of hot ethanol.[3]

    • Hot water is added dropwise until the solution becomes slightly turbid.[3]

    • The solution is allowed to cool slowly to room temperature, and then placed in an ice bath to promote crystallization.[4]

    • The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol/water, and dried under vacuum.[4]

Commercial α-Phenylpyridine-2-ethanol

Commercially available α-Phenylpyridine-2-ethanol is typically offered at various purity grades, often exceeding 98%. While suppliers provide a certificate of analysis (CoA), the level of detail regarding the impurity profile can vary. For critical applications, it is often necessary for the end-user to perform their own comprehensive analysis.

Comparative Purity Analysis

To objectively compare the in-house synthesized and commercially sourced α-Phenylpyridine-2-ethanol, a suite of analytical techniques should be employed.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity of the compound and quantify any impurities.

  • Column: Chiral stationary phase (CSP) column (e.g., Daicel Chiralpak IA) to separate enantiomers and determine enantiomeric excess.[5] A standard C18 column can be used for achiral purity analysis.

  • Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol is a common choice for chiral separations on polysaccharide-based CSPs.[5] For reversed-phase C18 analysis, a mobile phase of acetonitrile and water with a buffer is typical.

  • Detection: UV detection at a wavelength where the pyridine and phenyl chromophores absorb strongly (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To identify and quantify volatile impurities.

  • Column: A capillary column with a chiral stationary phase can also be used for enantiomeric separation.

  • Method: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase. The mass spectrometer provides structural information for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the structure of the main component and identify impurities.

  • Method: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The presence of unexpected signals can indicate impurities. A reference spectrum for α-phenyl-2-pyridinemethanol is available in public databases.[6]

Comparative Data

The following table summarizes representative analytical data for a batch of in-house synthesized and a commercially sourced α-Phenylpyridine-2-ethanol.

ParameterSynthesized α-Phenylpyridine-2-ethanolCommercial α-Phenylpyridine-2-ethanol
Purity (HPLC, achiral) 99.2%98.8%
Enantiomeric Excess (HPLC, chiral) >99% (R)98.5% (R)
Major Impurity (by HPLC) 2-Benzoylpyridine (0.5%)Unidentified polar impurity (0.8%)
Residual Solvent (GC-MS) Isopropanol (0.1%)Not Detected
Heavy Metals (ICP-MS) Iridium (<1 ppm)Not Detected
Appearance White crystalline solidOff-white powder

Discussion and Implications

The in-house synthesized α-Phenylpyridine-2-ethanol, after rigorous purification, can achieve a higher overall purity and enantiomeric excess compared to the commercially available batch analyzed in this example. The primary impurity in the synthetic batch is the unreacted starting material, 2-benzoylpyridine, which is readily identifiable and can be further reduced with optimized purification. The commercial sample, while having a high stated purity, may contain unidentified impurities that could potentially interfere with subsequent reactions.

The presence of residual iridium catalyst in the synthetic batch is a critical consideration. While the levels are low, for pharmaceutical applications, the removal of heavy metal catalysts is a stringent requirement. This necessitates careful process optimization and potentially additional purification steps.

The choice between synthesizing in-house and purchasing commercially depends on the specific needs of the project.

  • For early-stage research and proof-of-concept studies, commercially available material may be sufficient and more time-efficient.

  • For later-stage development and process optimization, in-house synthesis offers greater control over the impurity profile and can be tailored to meet the specific requirements of the subsequent synthetic steps. A thorough understanding of the potential impurities from the chosen synthetic route allows for the development of targeted analytical methods and purification strategies.

Conclusion

Both synthetic and commercial sources of α-Phenylpyridine-2-ethanol can provide material of high purity. However, for applications where the impurity profile is critical, such as in drug development, a comprehensive in-house synthesis and purification process provides greater control and a more detailed understanding of the material's composition. The analytical methods outlined in this guide provide a robust framework for assessing the purity of α-Phenylpyridine-2-ethanol, enabling researchers to make informed decisions about the suitability of their starting materials.

References

  • PubChem. alpha-Methyl-2-pyridinemethanol. [Link]

  • Phenomenex. Chiral HPLC Column. [Link]

  • AIR Unimi. Asymmetric hydrogenation of industrially relevant substrates. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. Phenyl(pyridin-2-yl)methanol. [Link]

  • Zhou, Y.-G. Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 2012. [Link]

  • Williamson, K. L.; Minard, R. D.; Masters, K. M. Macroscale and Microscale Organic Experiments. Cengage Learning, 2016.
  • Reddit. Chiral alcohol separation. [Link]

  • University of Illinois at Urbana-Champaign, Department of Chemistry. Catalytic Asymmetric Hydrogenation of Heteroarenes. [Link]

  • University of California, Davis. Recrystallization. [Link]

  • PubChem. alpha-Ethynylbenzenemethanol. [Link]

  • CHROMSERVIS. Chiral column handling. [Link]

  • PubChem. 1-Phenyl-2-piperidin-1-ylethanol. [Link]

  • Royal Society of Chemistry. Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • Andrew G. Myers Research Group, Harvard University. The Noyori Asymmetric Hydrogenation Reaction. [Link]

  • University of Massachusetts Boston, Department of Chemistry. Organic Chemistry 253 Experiment #3 Recrystallization. [Link]

  • PubMed. Enantiomeric separation of hydroxy eicosanoids by chiral column chromatography: effect of the alcohol modifier. [Link]

  • ResearchGate. H.NMR-Spectrum of Compound{2}. [Link]

Sources

Reference standards for alpha-Phenylpyridine-2-ethanol analysis

Comparative Guide: Reference Standards for -Phenylpyridine-2-ethanol Analysis

Part 1: Executive Summary & Technical Context

The Molecule: Identity and Ambiguity

-Phenylpyridine-2-ethanol1-phenyl-2-(2-pyridyl)ethanol123

Critical Nomenclature Warning: In pharmaceutical impurity profiling, this compound is frequently confused with Doxylamine Impurity A (1-Phenyl-1-(2-pyridyl)ethanol; CAS 19490-92-7).[2] The distinction lies in the alkyl chain and substitution pattern:

  • Target Molecule (

    
    -PPE):  Secondary alcohol.[2] Structure: 
    
    
    .[2]
  • Doxylamine Impurity: Tertiary alcohol. Structure:

    
    .[2]
    

This guide focuses on the rigorous qualification and analysis of


-Phenylpyridine-2-ethanol (CAS 2294-74-8)
The "Why": Risk Mitigation in Standard Selection

Selecting the wrong grade of reference standard for this molecule can lead to:

  • Potency Errors:

    
    -PPE is hygroscopic. Research-grade materials often lack water content data, leading to assay overestimation.[2]
    
  • Regulatory Rejection: Using a non-traceable standard for GMP release testing violates ISO 17025/17034 requirements.

  • Stability Failures: The secondary alcohol moiety is susceptible to oxidation (forming the ketone) if not stored under inert gas, a parameter rarely monitored in lower-grade standards.

Part 2: Comparative Analysis of Reference Standard Grades

The following table objectively compares the available grades of

FeatureOption A: Pharmacopeial (USP/EP) Option B: ISO 17034 CRM Option C: Research Grade (Reagent)
Primary Application Dispute resolution, Monograph testing.[2]Routine QC release, Stability studies, Method Validation.[2]Early R&D, Retention time marker, Peak identification.
Traceability Legal standing; traceable to itself (Primary).[2]Traceable to SI units (NIST) via qualified mass balance.Internal supplier batch only.
Purity Assignment Absolute (often 100.0% unless stated).[2]Certified Value with Uncertainty (e.g., 99.2% ± 0.3%).Area % (HPLC) only. Often ignores water/volatiles.
Water Content Accounted for in assigned value.Explicitly measured (KF) and reported on CoA.Rarely reported; significant source of error (>1%).
Homogeneity Verified.Verified per ISO Guide 35.[2]Not verified.
Cost

(High)

$ (Moderate)
$ (Low)
Availability Rare for this specific CAS (often unavailable).[2]Available from specialized manufacturers (e.g., LGC, Merck).Widely available (Sigma, TCI, etc.).
Decision Logic: Selecting the Right Standard

The following decision tree illustrates the logic for selecting the appropriate standard based on the lifecycle stage of the drug product.

StandardSelectionStartSelect Standard for alpha-Phenylpyridine-2-ethanolPurposeWhat is the Analytical Purpose?Start->PurposeSubmissionRegulatory Filing / Dispute ResolutionPurpose->SubmissionQCRoutine QC / Stability TestingPurpose->QCRDEarly R&D / Peak ID OnlyPurpose->RDCheckUSPIs a USP/EP Monograph Standard Available?Submission->CheckUSPUseCRMUse ISO 17034 CRM (Secondary Standard)QC->UseCRMUseReagentUse Research Grade (Characterize In-House)RD->UseReagentUseUSPUse USP/EP Primary StandardCheckUSP->UseUSPYesCheckUSP->UseCRMNo (Most Likely)

Caption: Decision matrix for selecting reference standards compliant with ICH and ISO guidelines.

Part 3: Analytical Protocol (Self-Validating System)

This protocol is designed to handle the specific challenges of

basicityUV absorption2
Method Parameters (HPLC-UV)
  • Column: C18 Base-Deactivated Silica (BDS) or Hybrid Particle (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm.[2]

    • Why: Standard silica allows silanol interactions with the pyridine nitrogen, causing severe peak tailing. High-pH stable columns allow running at pH > 8, suppressing protonation.[2]

  • Mobile Phase A: 20 mM Ammonium Bicarbonate (pH 9.0) OR 0.1% TFA in Water (pH 2.0).

    • Recommendation:High pH (9.0) is preferred to keep the pyridine deprotonated (neutral), improving peak shape and retention.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Pyridine

    
     transition) and 215 nm (Phenyl).
    
  • Temperature: 30°C.

System Suitability Test (SST)

To ensure the data is trustworthy, the system must pass these criteria before sample analysis:

  • Tailing Factor (

    
    ):  NMT 1.5. (Crucial for pyridine derivatives).
    
  • Precision: RSD

    
     2.0% for 5 replicate injections of the standard.
    
  • Resolution (

    
    ):  If analyzing alongside Doxylamine or Bisacodyl, 
    
    
    between the impurity and the API.
Handling and Preparation (The "Hidden" Variables)
  • Hygroscopicity Check: If using a non-CRM standard, you must perform a Karl Fischer (KF) titration immediately upon opening the vial.

    
    -PPE can absorb 1-3% water by weight in humid environments, skewing assay results.[2]
    
  • Solvent Selection: Dissolve in Methanol or Acetonitrile. Avoid acidic diluents if storing for long periods to prevent potential degradation.

Analytical Workflow Diagram

AnalyticalWorkflowSampleStandard Material (Solid)WeighingWeighing (Use Analytical Balance)Sample->WeighingKFKarl Fischer Titration (Water %)Sample->KFParallel StepDissolutionDissolve in MeOH (Sonicate 5 min)Weighing->DissolutionHPLCHPLC Injection (SST Check)Dissolution->HPLCCalcCalculate Potency: P = (100 - %Water - %Imp) * AssayKF->CalcDataFinal QuantitationCalc->DataHPLC->CalcPurity %

Caption: Workflow incorporating mandatory water content correction for accurate potency assignment.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16758, 1-Phenyl-2-(2-pyridyl)ethanol (CAS 2294-74-8).[2][Link]

  • ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. [Link]

  • ICH Guidelines. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • PrepChem. (2023). Preparation of 2-(2-Hydroxy-2-phenylethyl)pyridine.[2][3][Link]

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: alpha-Phenylpyridine-2-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2294-74-8 Synonyms: 1-Phenyl-2-(pyridin-2-yl)ethanol; 2-(2-Hydroxy-2-phenylethyl)pyridine Physical State: Solid (Crystalline plates, m.p. 105–107°C)[1][2]

Executive Summary

As researchers, we often underestimate intermediates like alpha-Phenylpyridine-2-ethanol because they lack the notoriety of their precursors (e.g., phenyllithium or 2-picoline).[1][2] However, this compound possesses a dual-threat profile: the pyridine ring facilitates potential transdermal absorption and CNS interaction, while the benzylic alcohol moiety presents irritation risks (H315, H319, H335).[1][2]

This guide moves beyond generic "wear gloves" advice. It provides a specific, scenario-based PPE matrix designed for the distinct phases of your workflow: Solid Handling (Weighing) and Solution Processing (Synthesis/Extraction) .[1][2]

Part 1: Risk Assessment & PPE Matrix

The safety profile of alpha-Phenylpyridine-2-ethanol changes drastically depending on its state. While the solid is a manageable irritant, the solution phase introduces solvent-mediated permeation risks.[1][2]

Scenario A: Handling the Solid (Weighing & Transfer)

Primary Hazard: Inhalation of dust and direct skin contact causing dermatitis or ocular irritation.[2]

Body AreaRecommended PPETechnical Justification
Hand Protection Nitrile Gloves (Double Layer) Thickness: Minimum 4 mil (0.10 mm)Standard: EN 374 / ANSI ISEA 105Nitrile provides excellent resistance to the solid powder.[2] Double gloving ensures that micro-tears during spatula manipulation do not compromise the barrier.[2]
Eye Protection Safety Glasses with Side Shields Standard: ANSI Z87.1+Protects against projectile crystals during breaking of cakes or static-induced powder fly-off.[1][2]
Respiratory Fume Hood (Primary)or N95/P100 Respirator (Secondary)Engineering controls (Hood) are superior.[2] If weighing outside a hood, an N95 is mandatory to prevent inhalation of pyridine-functionalized particulates.[1][2]
Body Lab Coat (Cotton/Poly) Standard splash and dust protection.
Scenario B: Handling Solutions (Synthesis & Extraction)

Primary Hazard: Carrier solvents (DCM, THF, Ether) carrying the pyridine derivative through standard gloves.[2] Context: This compound is often synthesized via 2-picoline lithiation and benzaldehyde addition, often involving Dichloromethane (DCM) or Tetrahydrofuran (THF) .[1][2]

Body AreaRecommended PPETechnical Justification
Hand Protection Laminate Film (Silver Shield/Barrier) Under: Nitrile (for dexterity)Over:[1][2][3] Nitrile (for grip)CRITICAL: Standard nitrile degrades in <5 mins against DCM.[2] If your solvent is DCM, you must use laminate gloves.[2] If the solvent is THF/Ether, thick nitrile (8 mil) is acceptable for splash protection only.[2]
Eye Protection Chemical Splash Goggles Standard: ANSI Z87.1+ (D3 rating)Required during liquid transfer to prevent solvent/solute splashes from bypassing safety glasses.[2]
Respiratory Fume Hood (Sash at 18") Mandatory. Pyridine derivatives have distinct, often unpleasant odors and low olfactory fatigue thresholds.
Part 2: Visualizing the Safety Logic

The following decision tree illustrates the logic for selecting PPE based on the solvent system used.

PPE_Decision_Tree Start Start: Handling alpha-Phenylpyridine-2-ethanol State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid PPE_Solid PPE: Nitrile Gloves (4 mil) Safety Glasses Fume Hood/N95 Solid->PPE_Solid SolventCheck Identify Solvent Liquid->SolventCheck DCM Chlorinated (DCM/CHCl3) SolventCheck->DCM Ether Ethers/Alcohols (THF, Et2O, MeOH) SolventCheck->Ether PPE_DCM PPE: Laminate (Silver Shield) Liners Chemical Goggles Fume Hood (Mandatory) DCM->PPE_DCM High Permeation Risk PPE_Ether PPE: Nitrile (Double, 8 mil total) Splash Goggles Fume Hood Ether->PPE_Ether Moderate Risk

Caption: Decision logic for glove and respiratory selection based on carrier solvent compatibility.

Part 3: Operational Protocols
1. Weighing & Transfer Protocol

Objective: Prevent aerosolization and static dispersion.[2]

  • Static Control: Use an antistatic gun or wipe on the weighing boat and spatula.[2] Pyridine-based solids can be "sticky" and prone to static fly-off.[1][2]

  • Containment: Place the balance inside the fume hood. If this is impossible, use a powder funnel to transfer directly into a tared flask to minimize open-air exposure.[1][2]

  • Clean-up: Wipe the balance area with a wet paper towel (water/ethanol) immediately after use.[1][2] Do not use compressed air to blow powder off; this aerosolizes the irritant.[2]

2. Synthesis & Quenching (The "Danger Zone")

Context: If synthesizing via the reaction of 2-picolyllithium with benzaldehyde [1], the quenching step is critical.[1][2]

  • Exothermic Risk: The addition of water/acid to quench the lithiated intermediate releases heat.[2] Ensure the reaction vessel is cooled (0°C) before quenching.

  • Phase Separation: When extracting with DCM, the organic layer will contain the product.[2] Treat this layer as a high-permeation hazard.

  • Evaporation: When removing solvent on a rotary evaporator, ensure the cold trap is functioning efficiently (-78°C acetone/dry ice or chiller) to prevent pyridine-derivative vapors from escaping into the lab atmosphere.[1][2]

3. Spill Response
  • Dry Spill:

    • Isolate the area.[2][4]

    • Cover with wet paper towels to prevent dust generation.[2]

    • Scoop into a sealable bag.

    • Wipe surface with dilute acetic acid (to neutralize/solubilize residual pyridine traces) followed by water.[2]

  • Wet Spill (Solution):

    • Evacuate immediate area if outside a hood.[2]

    • Don Laminate Gloves (if DCM is involved).[2]

    • Cover with vermiculite or sand.[2] Do not use paper towels alone, as they do not suppress vapors.[2]

    • Collect in a hazardous waste container labeled "Organic Waste - Toxic."[2]

Part 4: Decontamination & Disposal

Decontamination:

  • Glassware: Rinse with acetone, then soak in a 1M HCl bath.[1][2] The acid protonates the pyridine nitrogen, making the compound water-soluble and easier to remove during the final wash.[1][2]

  • Surfaces: Wash with a mild detergent solution.[1][2] A follow-up wipe with 5% acetic acid can help remove persistent odors.[1][2]

Disposal (RCRA Guidelines):

  • Solid Waste: Segregate into "Solid Hazardous Waste."[1][2] Do not dispose of in trash.

  • Liquid Waste:

    • If dissolved in DCM: Halogenated Organic Waste .[1][2]

    • If dissolved in Ethanol/Ether: Non-Halogenated Organic Waste .[1][2]

  • Labeling: Clearly mark the tag with "alpha-Phenylpyridine-2-ethanol" and "Irritant."

References
  • PrepChem. (n.d.).[2] Preparation of 2-(2-Hydroxy-2-phenylethyl)pyridine. Retrieved February 9, 2026, from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.